Boc-5-chloro-DL-tryptophan
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZXAZAYKCNQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624583 | |
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361576-61-6 | |
| Record name | N-(tert-Butoxycarbonyl)-5-chlorotryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00624583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of Boc-5-chloro-DL-tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-chloro-DL-tryptophan is a synthetically modified amino acid derivative of tryptophan, a critical component in various biological processes. The incorporation of a chlorine atom at the 5-position of the indole ring and the presence of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group make this compound a valuable building block in medicinal chemistry and drug discovery. Its unique structural features offer the potential for creating novel peptides and small molecules with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, purification, and potential biological significance of this compound.
Chemical and Physical Properties
This compound is a racemic mixture of the D and L enantiomers. The Boc protecting group enhances its solubility in organic solvents and allows for its use in peptide synthesis without unintended reactions at the amino group.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [2] |
| Molecular Weight | 338.79 g/mol | [2] |
| CAS Number | 361576-61-6 | [2] |
| Appearance | White to off-white powder (predicted) | |
| Melting Point | Not available | |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [3] |
| IUPAC Name | 2-(tert-butoxycarbonylamino)-3-(5-chloro-1H-indol-3-yl)propanoic acid | [4] |
| SMILES | CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Cl)C(=O)O | [4] |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show signals corresponding to the protons of the Boc group (a singlet around 1.4 ppm), the alpha- and beta-protons of the amino acid backbone, and the aromatic protons of the 5-chloroindole ring. The chemical shifts of the indole protons will be influenced by the electron-withdrawing effect of the chlorine atom.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Boc group, the quaternary carbon of the Boc group, the alpha- and beta-carbons, and the carbons of the 5-chloroindole ring.
Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern, with an [M+2] peak that is approximately one-third the intensity of the molecular ion peak.[5]
Infrared (IR) Spectroscopy (Predicted): The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretching of the carbamate and the indole, C=O stretching of the carboxylic acid and the carbamate, and C-Cl stretching. The spectrum for the related compound, Boc-Trp(Boc)-OH, shows characteristic peaks that can be used as a reference.[6]
Experimental Protocols
Synthesis of this compound
A general method for the N-Boc protection of amino acids involves the use of di-tert-butyl dicarbonate (Boc)₂O. A specific protocol for 5-chloro-DL-tryptophan can be adapted from general procedures.[7][8] A potential synthetic route is also suggested in a patent for a related compound which utilizes a copper complex to protect the α-amino and carboxyl groups during the reaction.[9]
General N-Boc Protection Protocol:
-
Dissolution: Dissolve 5-chloro-DL-tryptophan in a suitable solvent system, such as a mixture of dioxane and water or an organic solvent like dichloromethane.
-
Base Addition: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it more nucleophilic.
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, perform an aqueous workup to remove the base and other water-soluble impurities. This typically involves acidification followed by extraction with an organic solvent.
-
Purification: The crude product can then be purified using techniques such as recrystallization or column chromatography.
Purification Protocols
Recrystallization: Recrystallization is a common method for purifying solid organic compounds. The crude this compound can be dissolved in a minimal amount of a hot solvent in which it is soluble and then allowed to cool slowly. A second solvent in which the compound is less soluble can be added to induce crystallization.
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed. A suitable solvent system (eluent) is chosen to separate the desired product from impurities based on their differential polarity and affinity for the stationary phase (silica gel).
Biological Activity and Applications
Halogenated tryptophan derivatives have garnered significant interest in drug discovery due to their potential to modulate biological activity.[5][10]
Antimicrobial and Anti-parasitic Activity: Studies have shown that halogenated tryptophan analogues can exhibit significant trypanocidal activity, making them potential candidates for the treatment of human African trypanosomiasis.[5] The mechanism of action is believed to involve the disruption of essential amino acid metabolism, particularly transamination processes, within the parasite.[5] Furthermore, 5-chlorotryptophan has been identified as a component of antibiotic non-ribosomal peptide families and has shown selective inhibitory activities against certain bacteria.[11][12]
Role in Peptide and Drug Synthesis: this compound serves as a valuable building block in the synthesis of peptides and other complex molecules. The presence of the chlorine atom can influence the conformation and binding affinity of the resulting peptide, potentially leading to enhanced therapeutic properties. The Boc protecting group is crucial for solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain.[13]
The introduction of halogen atoms into organic compounds can significantly improve their efficacy, selectivity, and metabolic stability, making them valuable for the development of advanced drugs.[10]
Conclusion
This compound is a specialized chemical entity with significant potential in the fields of medicinal chemistry and drug development. While detailed experimental data for this specific compound remains somewhat limited in publicly accessible literature, its structural characteristics and the known biological activities of related halogenated tryptophan derivatives suggest it is a valuable tool for the synthesis of novel therapeutic agents. Further research into its specific properties and biological mechanisms of action is warranted to fully exploit its potential in the development of new pharmaceuticals.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Halogenated tryptophan derivatives disrupt essential transamination mechanisms in bloodstream form Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc-Trp(Boc)-OH | C21H28N2O6 | CID 7020330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. CN113861097A - Synthesis method of multi-configuration 1-Boc-N-Fmoc tryptophan compound - Google Patents [patents.google.com]
- 10. UT technology: Biosynthesized halogenated tryptophan derivatives [utotc.technologypublisher.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. US20060239914A1 - Gastrin releasing peptide compounds - Google Patents [patents.google.com]
Boc-5-chloro-DL-tryptophan CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Boc-5-chloro-DL-tryptophan, a key building block in synthetic chemistry and drug discovery. This document details its chemical properties, synthesis, and primary applications, with a focus on its role in peptide synthesis and its relevance to the modulation of the indoleamine 2,3-dioxygenase (IDO1) pathway.
Core Compound Data
This compound is a derivative of the essential amino acid tryptophan, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring. This modification is crucial for its application in solid-phase peptide synthesis (SPPS) and for studying the effects of halogenated tryptophan analogues in biological systems.
| Property | Value | Reference |
| CAS Number | 361576-61-6 | [1] |
| Molecular Formula | C₁₆H₁₉ClN₂O₄ | [1] |
| Molecular Weight | 338.78 g/mol | [1] |
| Synonyms | N-(tert-Butoxycarbonyl)-5-chloro-DL-tryptophan | [1] |
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the amino group of 5-chloro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system under basic conditions.[2][3]
Experimental Protocol: Boc Protection of 5-chloro-DL-tryptophan
This protocol is adapted from the general procedure for the Boc protection of amino acids.[2][4]
-
Dissolution: Dissolve 5-chloro-DL-tryptophan (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous sodium hydroxide. The volume should be sufficient to fully dissolve the amino acid.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Boc₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a cold 1 M solution of hydrochloric acid.
-
Extract the product with ethyl acetate.
-
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved by crystallization or column chromatography.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group prevents the formation of unwanted side reactions at the N-terminus during peptide bond formation. The Boc group is stable under neutral and basic conditions but can be readily removed with a moderately strong acid, such as trifluoroacetic acid (TFA).
Experimental Protocol: Boc SPPS Cycle
The following is a generalized protocol for one cycle of Boc SPPS.
| Step | Procedure | Reagents | Purpose |
| 1. Resin Swelling | The solid support resin is swollen in a suitable solvent. | Dichloromethane (DCM) | To allow for efficient diffusion of reagents into the resin beads. |
| 2. Deprotection | The Boc protecting group is removed from the N-terminus of the growing peptide chain. | 25-50% Trifluoroacetic acid (TFA) in DCM | To expose the free amine for the next coupling reaction. |
| 3. Neutralization | The resulting trifluoroacetate salt is neutralized to the free amine. | 5-10% Diisopropylethylamine (DIEA) in DCM | To prepare the N-terminus for nucleophilic attack. |
| 4. Coupling | The next Nα-Boc protected amino acid (e.g., this compound) is activated and coupled to the free amine. | Boc-amino acid, Coupling agents (e.g., HBTU, HOBt), DIEA in DMF/DCM | To form the new peptide bond. |
| 5. Washing | The resin is washed to remove excess reagents and byproducts. | DCM, Isopropanol (IPA) | To purify the resin-bound peptide before the next cycle. |
This cycle is repeated until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin and removal of any side-chain protecting groups, typically using a strong acid like hydrogen fluoride (HF).
Biological Relevance: The Indoleamine 2,3-Dioxygenase (IDO1) Pathway
While direct biological activity of this compound is not extensively documented, its deprotected form, 5-chlorotryptophan, and other tryptophan analogues are of significant interest in drug discovery, particularly as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO1).[5][6]
IDO1 is a key enzyme in the kynurenine pathway, which is the major route of tryptophan catabolism in mammals.[7][8] In the context of cancer, IDO1 is often overexpressed in tumor cells and antigen-presenting cells within the tumor microenvironment.[5][9] The increased activity of IDO1 leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of kynurenine and its downstream metabolites. These metabolites have immunosuppressive effects, leading to the inhibition of T-cell and natural killer cell function and the promotion of regulatory T-cells.[5][6] This creates an immune-tolerant environment that allows cancer cells to evade the host's immune system.
Therefore, the inhibition of IDO1 is a promising strategy in cancer immunotherapy. Tryptophan analogues, such as 5-chlorotryptophan, can act as competitive inhibitors of IDO1, blocking the degradation of tryptophan and thereby helping to restore an anti-tumor immune response. The synthesis of peptides containing 5-chlorotryptophan, facilitated by the use of this compound, is a valuable tool for developing novel IDO1 inhibitors and probes to study this important pathway.
Conclusion
This compound is a valuable reagent for chemical and biomedical research. Its primary utility lies in the precise incorporation of the 5-chlorotryptophan moiety into synthetic peptides via solid-phase peptide synthesis. The resulting peptides are important tools for investigating and potentially targeting the indoleamine 2,3-dioxygenase (IDO1) pathway, a critical regulator of immune tolerance with significant implications for cancer immunotherapy and other disease areas. This guide provides the foundational technical information required for the effective use of this compound in a research and development setting.
References
- 1. This compound | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Deregulated tryptophan-kynurenine pathway is linked to inflammation, oxidative stress, and immune activation pathway in cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the tryptophan kynurenine pathway and why is it important to neurotherapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Boc-5-chloro-DL-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-tert-butyloxycarbonyl-5-chloro-DL-tryptophan (Boc-5-chloro-DL-tryptophan). This compound is a valuable building block in medicinal chemistry and drug development, serving as a precursor for the synthesis of various biologically active molecules, including peptide and non-peptide-based therapeutics. The introduction of a chlorine atom at the 5-position of the indole ring can significantly modulate the pharmacological properties of the parent tryptophan molecule.
This document details a reliable synthetic protocol, presents expected quantitative data in a structured format, and includes a workflow diagram to visually represent the synthetic process.
Synthetic Strategy
The synthesis of this compound is achieved through the protection of the α-amino group of 5-chloro-DL-tryptophan using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction is a standard and widely used method for the introduction of the acid-labile Boc protecting group onto amino acids.
Experimental Workflow
Caption: Synthetic workflow for the preparation of this compound.
Experimental Protocol
This protocol is adapted from a standard procedure for the Boc-protection of L-tryptophan and is expected to be directly applicable to 5-chloro-DL-tryptophan.[1]
Materials:
-
5-chloro-DL-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), 1 M
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-chloro-DL-tryptophan (1.0 eq) in a 1:1 mixture of deionized water and dioxane.
-
To the stirred solution, add 1 M aqueous sodium hydroxide (2.0 eq) to raise the pH and facilitate the dissolution of the amino acid.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir the mixture vigorously at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After 24 hours, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2.4 by the slow addition of 1 M hydrochloric acid.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization or column chromatography if necessary to yield this compound as a white to off-white solid.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar reactions.
| Parameter | Expected Value |
| Reactant Molar Ratios | |
| 5-chloro-DL-tryptophan | 1.0 eq |
| Di-tert-butyl dicarbonate | 1.1 eq |
| Sodium hydroxide | 2.0 eq |
| Reaction Conditions | |
| Solvent | 1:1 Water/Dioxane |
| Temperature | Room Temperature |
| Reaction Time | 24 hours |
| Product Characteristics | |
| Yield | ~60-75% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
Characterization Data
The following tables provide expected characterization data for the synthesized this compound. These are predicted values based on the known spectra of related compounds.
NMR Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | Indole N-H |
| ~7.55 | d | 1H | Ar-H |
| ~7.25 | d | 1H | Ar-H |
| ~7.10 | dd | 1H | Ar-H |
| ~7.00 | s | 1H | Indole C2-H |
| ~5.05 | br d | 1H | Boc N-H |
| ~4.65 | m | 1H | α-CH |
| ~3.30 | m | 2H | β-CH₂ |
| 1.43 | s | 9H | Boc (CH₃)₃ |
Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~174.0 | C=O (acid) |
| ~155.5 | C=O (Boc) |
| ~134.5 | Ar-C |
| ~128.0 | Ar-C |
| ~125.5 | Ar-C (C-Cl) |
| ~122.5 | Ar-C |
| ~118.5 | Ar-C |
| ~111.0 | Ar-C |
| ~109.0 | Ar-C |
| ~80.0 | C(CH₃)₃ |
| ~54.0 | α-CH |
| ~28.3 | C(CH₃)₃ |
| ~27.5 | β-CH₂ |
Mass Spectrometry
Table 3: Expected Mass Spectrometry Data
| Technique | Ionization Mode | Expected m/z |
| Electrospray Ionization (ESI) | Positive | [M+H]⁺ ≈ 339.1 |
| Negative | [M-H]⁻ ≈ 337.1 |
Infrared Spectroscopy
Table 4: Expected FTIR Spectral Data (cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretch (indole) |
| ~3300 | O-H stretch (acid) |
| ~2980 | C-H stretch (aliphatic) |
| ~1715 | C=O stretch (acid) |
| ~1690 | C=O stretch (Boc) |
| ~1520 | N-H bend |
| ~1160 | C-O stretch (Boc) |
| ~800 | C-Cl stretch |
Safety and Handling
-
Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Di-tert-butyl dicarbonate is a lachrymator and should be handled with care.
-
Sodium hydroxide and hydrochloric acid are corrosive and should be handled with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.
This guide provides a comprehensive framework for the successful synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided protocol based on their specific laboratory conditions and available instrumentation.
References
Spectroscopic Characterization of Boc-5-chloro-DL-tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for N-tert-butyloxycarbonyl-5-chloro-DL-tryptophan (Boc-5-chloro-DL-tryptophan). Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents predicted data based on the known spectroscopic characteristics of closely related analogs, including L-tryptophan, Boc-L-tryptophan, and 5-chloro-L-tryptophan. The experimental protocols described are generalized standard procedures for the analysis of protected amino acids.
Predicted Spectroscopic Data
The introduction of a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a chlorine atom at the 5-position of the indole ring is expected to induce characteristic shifts in the spectroscopic data compared to the parent amino acid, tryptophan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on data for Boc-tryptophan and the known effects of a chloro-substituent on the indole ring. The spectra are typically recorded in a deuterated solvent such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (Indole NH) | 10.9 - 11.2 | br s | - |
| H-2 (Indole C2-H) | 7.2 - 7.4 | s | - |
| H-4 (Indole C4-H) | 7.5 - 7.7 | d | ~2.0 |
| H-6 (Indole C6-H) | 7.0 - 7.2 | dd | ~8.5, 2.0 |
| H-7 (Indole C7-H) | 7.3 - 7.5 | d | ~8.5 |
| α-CH | 4.4 - 4.6 | m | - |
| β-CH₂ | 3.2 - 3.4 | m | - |
| Boc (CH₃)₃ | 1.4 - 1.5 | s | - |
| NH (Amide) | 5.0 - 5.2 | d | ~8.0 |
| COOH | 10.0 - 12.0 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | 173 - 175 |
| C=O (Boc) | 155 - 157 |
| C (Quaternary, Boc) | 79 - 81 |
| C-2 (Indole) | 123 - 125 |
| C-3 (Indole) | 110 - 112 |
| C-3a (Indole) | 127 - 129 |
| C-4 (Indole) | 118 - 120 |
| C-5 (Indole) | 125 - 127 |
| C-6 (Indole) | 121 - 123 |
| C-7 (Indole) | 111 - 113 |
| C-7a (Indole) | 134 - 136 |
| α-CH | 54 - 56 |
| β-CH₂ | 27 - 29 |
| Boc (CH₃)₃ | 28 - 29 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. The data is typically acquired from a solid sample using KBr pellet or Attenuated Total Reflectance (ATR) techniques.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (Indole) | 3350 - 3450 | Medium |
| N-H stretch (Amide) | 3250 - 3350 | Medium |
| C-H stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |
| C=O stretch (Boc urethane) | 1680 - 1700 | Strong |
| N-H bend (Amide II) | 1510 - 1550 | Medium |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium |
| C-Cl stretch | 700 - 800 | Medium |
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a common technique for the mass analysis of protected amino acids. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 339.0955 | Protonated molecular ion (for ³⁵Cl) |
| [M+H]⁺ | 341.0926 | Protonated molecular ion (for ³⁷Cl) |
| [M+Na]⁺ | 361.0775 | Sodium adduct (for ³⁵Cl) |
| [M+Na]⁺ | 363.0745 | Sodium adduct (for ³⁷Cl) |
| [M-Boc+H]⁺ | 239.0482 | Loss of the Boc group (for ³⁵Cl) |
| [M-Boc+H]⁺ | 241.0452 | Loss of the Boc group (for ³⁷Cl) |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and equipment used.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
¹³C NMR : Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Sample Preparation (ATR Method) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition : Place the sample (KBr pellet in a holder or on the ATR stage) in the spectrometer's sample compartment. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.[1]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.[2] A small amount of formic acid or ammonium acetate may be added to promote ionization.[3][4] The solution should be filtered to remove any particulates.[2]
-
Data Acquisition : Infuse the sample solution into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500).
-
Data Analysis : Analyze the resulting spectrum to identify the molecular ion peaks ([M+H]⁺, [M+Na]⁺) and any significant fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for chlorine-containing ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
References
- 1. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]
- 2. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. lcms.cz [lcms.cz]
- 4. Desalting large protein complexes during native electrospray mass spectrometry by addition of amino acids to the working solution - Analyst (RSC Publishing) DOI:10.1039/C4AN02334J [pubs.rsc.org]
Navigating the Solubility Landscape of Boc-5-chloro-DL-tryptophan in Organic Solvents: A Technical Guide
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of N-tert-butyloxycarbonyl-5-chloro-DL-tryptophan (Boc-5-chloro-DL-tryptophan), a key building block in peptide synthesis and drug discovery. While specific quantitative solubility data for this halogenated tryptophan derivative is not extensively available in public literature, this document provides a robust framework for researchers, scientists, and drug development professionals. By leveraging data from the parent compound, N-Boc-L-tryptophan, and outlining detailed experimental protocols, this guide serves as an essential resource for the effective use of this compound in various synthetic applications.
Understanding the Solubility Profile
The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto an amino acid generally increases its lipophilicity, thereby enhancing its solubility in organic solvents compared to the unprotected form. The presence of a chlorine atom on the indole ring of tryptophan further modulates its physicochemical properties, including polarity and intermolecular interactions, which in turn influences its solubility in different organic media.
Table 1: Qualitative Solubility of Structurally Similar Boc-Protected Amino Acids
| Solvent Family | Solvent | Qualitative Solubility of N-Boc-L-tryptophan |
| Amides | N,N-Dimethylformamide (DMF) | Soluble[1][2] |
| N-Methyl-2-pyrrolidone (NMP) | Generally Soluble[1] | |
| Chlorinated Solvents | Dichloromethane (DCM) | Soluble[1][2] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Can be an effective solvent[1] |
| Ethers | Tetrahydrofuran (THF) | Generally Soluble |
| Alcohols | Methanol, Ethanol | Generally Soluble |
| Water | Less Soluble[2] |
Disclaimer: This table is based on data for N-Boc-L-tryptophan and general observations for Boc-protected amino acids. The actual solubility of this compound may vary and should be determined experimentally.
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound in a specific organic solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for generating quantitative solubility data.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure: Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered solution with the same organic solvent to a concentration suitable for the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Inject the diluted sample solution into the HPLC system and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
References
Purity Analysis of Boc-5-chloro-DL-tryptophan: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of Boc-5-chloro-DL-tryptophan, a key building block in the synthesis of novel peptides and pharmaceutical agents. Ensuring the purity of this raw material is critical for the consistency of research results and the safety and efficacy of downstream applications. This document outlines common analytical techniques, potential impurities, and detailed experimental protocols.
Introduction
This compound ((tert-Butoxycarbonyl)-5-chloro-DL-tryptophan) is a protected amino acid derivative used in solid-phase and solution-phase peptide synthesis. The presence of the chlorine atom on the indole ring can modulate the biological activity of the resulting peptides, making it a valuable tool for medicinal chemists. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino group prevents unwanted side reactions during peptide coupling. Given its role as a starting material, a thorough purity analysis is paramount.
Analytical Methods for Purity Determination
A multi-pronged analytical approach is essential for a comprehensive purity assessment of this compound. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for determining the purity of this compound by separating the main component from any potential impurities. A reversed-phase HPLC method is typically employed.
Table 1: Typical HPLC Purity Specifications
| Parameter | Specification |
| Purity (by HPLC) | ≥ 95%[1] |
| Purity (High Grade) | ≥ 99%[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of structurally related impurities. The spectra provide detailed information about the molecular structure, confirming the presence of the Boc group, the tryptophan backbone, and the chloro-substitution on the indole ring.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to identify potential impurities by their mass-to-charge ratio (m/z). Electrospray ionization (ESI) is a common technique for this analysis.
Table 2: Key Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₆H₁₉ClN₂O₄[3] |
| Molecular Weight | 338.79 g/mol [1] |
| [M+H]⁺ (calculated) | 339.1055 |
| [M+Na]⁺ (calculated) | 361.0874 |
Potential Impurities
Understanding the potential impurities is crucial for developing and validating appropriate analytical methods. Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation.
-
Unprotected 5-chloro-DL-tryptophan: Incomplete reaction or premature deprotection can lead to the presence of the free amino acid.
-
Di-Boc species: Over-protection can result in the formation of a di-Boc derivative, where the indole nitrogen is also protected.
-
Positional isomers: Impurities from the synthesis of 5-chloro-tryptophan could include other chloro-substituted isomers (e.g., 4-chloro, 6-chloro, 7-chloro-DL-tryptophan).
-
Oxidation products: The indole ring of tryptophan is susceptible to oxidation, leading to various degradation products.
-
Residual solvents: Solvents used in the synthesis and purification process may be present in the final product.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify impurities.
Instrumentation: A standard HPLC system with a UV detector.
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute the compound and any less polar impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
¹H and ¹³C NMR Spectroscopy
Objective: To confirm the chemical structure and identify any structural impurities.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Method:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the α-proton and β-protons of the amino acid backbone, and the aromatic protons of the chloro-indole ring.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Key signals will correspond to the carbonyl carbons, the quaternary and methyl carbons of the Boc group, the α-carbon, and the carbons of the chloro-indole ring.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and identify impurities.
Instrumentation: A mass spectrometer with an ESI source.
Method:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Analysis: Infuse the sample directly or via an LC system. Observe the mass spectrum for the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺). Fragmentation of tryptophan derivatives can occur, and the Boc group is also susceptible to cleavage in the mass spectrometer.
Data Presentation and Visualization
Purity Data Summary
Table 3: Representative Purity Analysis Data for a Batch of this compound
| Analytical Method | Parameter | Result |
| HPLC (220 nm) | Purity | 98.5% |
| Known Impurity 1 (Unprotected) | 0.3% | |
| Unknown Impurity 1 | 0.2% | |
| ¹H NMR | Structural Confirmation | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ | 339.1 |
| Residual Solvents (GC) | Acetone | < 50 ppm |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical workflow for the purity analysis and a simplified representation of a potential signaling pathway where a peptide containing 5-chloro-tryptophan might be involved.
Caption: Workflow for the purity analysis of this compound.
References
Chemical stability and storage conditions of Boc-5-chloro-DL-tryptophan
An In-depth Technical Guide to the Chemical Stability and Storage of Boc-5-chloro-DL-tryptophan
For researchers, scientists, and drug development professionals, understanding the chemical stability and appropriate storage conditions of active pharmaceutical ingredients and key intermediates is paramount to ensuring the integrity and reproducibility of their work. This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and potential degradation pathways of this compound.
Chemical Identity
This compound is a derivative of the amino acid tryptophan, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group, and a chlorine atom is substituted at the 5-position of the indole ring.
-
Molecular Formula: C₁₆H₁₉ClN₂O₄[1]
-
Molecular Weight: 338.79 g/mol
-
Structure:
-
The Boc protecting group is known for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[][3]
-
The indole ring of tryptophan is susceptible to oxidation.
-
The presence of a chlorine atom on the indole ring can influence its electronic properties and potential reactivity.
-
Recommended Storage and Handling
Proper storage and handling are crucial to prevent the degradation of this compound. The following conditions are recommended based on safety data sheets for similar compounds.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration at 4°C is often recommended.[4] | To slow down potential degradation reactions. |
| Atmosphere | Store in a dry, well-ventilated place under an inert atmosphere if possible.[5] | To prevent hydrolysis of the Boc group and oxidation of the indole ring. |
| Container | Keep container tightly closed.[5] | To prevent exposure to moisture and air. |
| Light | Protect from light.[4] | Tryptophan and its derivatives can be light-sensitive. |
| Incompatibilities | Avoid strong oxidizing agents, strong acids, and bases.[6][7] | Strong acids will cleave the Boc group. Strong oxidizing agents can degrade the indole ring. |
For handling, it is advised to avoid dust formation and to use appropriate personal protective equipment, including gloves and eye protection.[6]
Chemical Stability and Potential Degradation Pathways
This compound is generally stable under recommended storage conditions.[6] However, deviation from these conditions can lead to degradation. The two primary points of lability in the molecule are the Boc-protecting group and the indole side chain.
Cleavage of the Boc-Protecting Group
The most common degradation pathway for Boc-protected amino acids is the acid-catalyzed cleavage of the Boc group. This reaction proceeds via the formation of a stable tert-butyl cation.
-
Conditions to Avoid: Contact with strong acids (e.g., trifluoroacetic acid, hydrochloric acid).[][8]
-
Degradation Product: 5-chloro-DL-tryptophan.
Degradation of the Indole Ring
The indole ring of tryptophan is susceptible to oxidation, which can lead to a variety of degradation products. The presence of the electron-withdrawing chlorine atom at the 5-position may influence the rate and products of oxidation compared to unsubstituted tryptophan. A common pathway for tryptophan degradation is the kynurenine pathway, which involves oxidative cleavage of the indole ring.[9][10][11][12][13]
-
Conditions to Avoid: Exposure to light, oxygen, and oxidizing agents.
-
Potential Degradation Products: N-formylkynurenine derivatives and other oxidized species.
Below is a diagram illustrating the primary degradation pathways.
Caption: Potential degradation pathways for this compound.
Experimental Protocol for Stability Assessment
To quantitatively assess the chemical stability of this compound, a formal stability study is recommended. The following is a general experimental protocol that can be adapted for this purpose.
Objective
To evaluate the stability of this compound under various environmental conditions (temperature, humidity, and light) over a defined period.
Materials
-
This compound (test substance)
-
High-purity reference standard of this compound
-
HPLC grade solvents (e.g., acetonitrile, water, methanol)
-
Buffers for HPLC mobile phase
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Calibrated analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
Experimental Workflow
The following diagram outlines the general workflow for a chemical stability study.
Caption: General workflow for assessing the chemical stability of a substance.
Procedure
-
Initial Analysis (Time = 0):
-
Characterize the initial batch of this compound for appearance, purity (by HPLC), and any other relevant physical properties. This will serve as the baseline.
-
-
Sample Preparation and Storage:
-
Accurately weigh samples of this compound into appropriate containers (e.g., amber glass vials with inert caps).
-
Place the samples in stability chambers under various conditions. A typical set of conditions for an accelerated stability study might include:
-
25°C / 60% Relative Humidity (RH)
-
40°C / 75% RH
-
Refrigerated (4°C) as a control
-
-
For photostability testing, expose a set of samples to a controlled light source as per ICH Q1B guidelines.
-
-
Time Points for Analysis:
-
Withdraw samples for analysis at predetermined intervals (e.g., 0, 1, 3, 6, and 12 months for a long-term study, and shorter intervals for an accelerated study).
-
-
Analytical Method:
-
Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% trifluoroacetic acid in water and (B) acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
At each time point, determine the purity of this compound and quantify any degradation products.
-
Plot the concentration of this compound against time for each storage condition to determine the degradation rate.
-
Based on the data, establish the recommended storage conditions and shelf-life.
-
Conclusion
This compound is a stable compound when stored under appropriate conditions. Key factors for maintaining its stability are protection from acidic environments, light, and oxidizing conditions. For critical applications in research and drug development, it is advisable to perform a formal stability study to establish a definitive shelf-life and to fully understand its degradation profile. The protocols and information provided in this guide offer a solid framework for the safe and effective use of this important chemical intermediate.
References
- 1. This compound | C16H19ClN2O4 | CID 22309411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. anaspec.com [anaspec.com]
- 5. BOC-5-CHLORO-L-TRYPTOPHAN - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com [carlroth.com]
- 8. benchchem.com [benchchem.com]
- 9. Aerobic tryptophan degradation pathway in bacteria: novel kynurenine formamidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tryptophan Catabolism: Identification and Characterization of a New Degradative Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kynurenine pathway of tryptophan degradation as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
5-Chlorotryptophan in Peptide Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. 5-Chlorotryptophan (5-Cl-Trp), a halogenated analog of tryptophan, has emerged as a valuable tool in peptide chemistry. Its unique electronic and steric properties, arising from the presence of a chlorine atom on the indole ring, offer several advantages. These include enhancing peptide stability, modulating biological activity, and serving as a sensitive fluorescent probe for studying molecular interactions. This guide provides a comprehensive overview of the potential applications of 5-chlorotryptophan in peptide chemistry, with a focus on practical experimental protocols and data presentation.
Naturally occurring in antibiotic non-ribosomal peptides like longicatenamycins and nonopeptins, 5-chlorotryptophan has demonstrated selective inhibitory activities, highlighting its potential in drug discovery.[1] Its incorporation into synthetic peptides allows for the systematic investigation of structure-activity relationships and the development of novel therapeutic leads.
Synthesis and Incorporation of 5-Chlorotryptophan into Peptides
The cornerstone of utilizing 5-chlorotryptophan is its efficient incorporation into peptide sequences. This is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-L-5-Chlorotryptophan
While commercially available, Fmoc-L-5-chlorotryptophan can also be synthesized in the laboratory. A general approach involves the protection of the α-amino group of L-5-chlorotryptophan with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
Experimental Protocol: Synthesis of Fmoc-L-5-Chlorotryptophan
-
Dissolution: Dissolve L-5-chlorotryptophan in a suitable aqueous basic solution, such as 10% sodium carbonate.
-
Addition of Fmoc-OSu: Slowly add a solution of 9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide (Fmoc-OSu) in a solvent like acetone or dioxane to the amino acid solution while stirring vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1 M HCl) to precipitate the Fmoc-protected amino acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization or column chromatography to yield pure Fmoc-L-5-chlorotryptophan.
A generalized workflow for this synthesis is depicted below.
Synthesis of Fmoc-L-5-Chlorotryptophan.
Solid-Phase Peptide Synthesis (SPPS) of 5-Chlorotryptophan-Containing Peptides
The standard Fmoc/tBu strategy is employed for the synthesis of peptides containing 5-chlorotryptophan. The indole side chain of tryptophan is susceptible to modification during the acidic cleavage step. While protection of the indole nitrogen with groups like formyl (For) or Boc is sometimes used for tryptophan, for 5-chlorotryptophan, the electron-withdrawing nature of the chlorine atom can offer some stability. However, for sensitive sequences or prolonged acid exposure, side-chain protection should be considered.
Experimental Protocol: Fmoc-SPPS of a 5-Cl-Trp Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a 5-chlorotryptophan residue on a Rink Amide resin.
-
Resin Swelling: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU (0.95 equivalents) and an amine base like N,N-diisopropylethylamine (DIPEA) (2 equivalents) in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid, using Fmoc-L-5-chlorotryptophan at the desired position in the sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Global Deprotection:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Treat the resin with a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The use of scavengers is crucial to prevent side reactions with the indole ring.
-
Agitate the mixture for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Collect the peptide by centrifugation and wash with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry.
-
The cyclical nature of the SPPS process is illustrated in the following diagram.
References
The Biological Significance of Chlorinated Tryptophan Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The chlorination of tryptophan residues, a post-translational modification mediated primarily by the enzyme myeloperoxidase (MPO) at sites of inflammation, is increasingly recognized for its significant biological implications. This technical guide provides an in-depth exploration of the formation, detection, and functional consequences of chlorinated tryptophan. It details the enzymatic machinery responsible for this modification, its impact on protein structure and function, and its emerging role in the pathology of various inflammatory and neurodegenerative diseases. Furthermore, this guide offers comprehensive experimental protocols for the analysis of chlorinated tryptophan and presents signaling pathways and experimental workflows in a clear, visual format to facilitate further research in this critical area of study.
Introduction
Tryptophan, an essential amino acid, is a precursor for the synthesis of vital biomolecules, including neurotransmitters and hormones. Beyond its canonical roles, the indole side chain of tryptophan is susceptible to various post-translational modifications, including oxidation and halogenation. The chlorination of tryptophan, resulting in the formation of chlorinated tryptophan residues within proteins, is a hallmark of inflammation-associated oxidative stress. This modification is primarily catalyzed by the heme enzyme myeloperoxidase (MPO), which is abundantly expressed in neutrophils.[1][2] During the "respiratory burst" of activated neutrophils, MPO utilizes hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[1][2] HOCl can then react with the indole ring of tryptophan residues in proteins, leading to their chlorination.
The formation of chlorinated tryptophan is not a random event; specific amino acid sequence motifs can direct this modification. For instance, the presence of a glycine residue adjacent to a tryptophan (the "WG" motif) has been shown to be a preferential target for chlorination by MPO-generated HOCl.[1] This specificity suggests a regulated process with distinct downstream functional consequences.
The introduction of a chlorine atom to the tryptophan indole ring can significantly alter the physicochemical properties of the amino acid, including its size, hydrophobicity, and electronic distribution. These changes can, in turn, impact protein structure, stability, and function, with implications for a range of physiological and pathological processes. This guide will delve into the core aspects of tryptophan chlorination, providing researchers with the necessary background and tools to investigate its biological significance.
Formation of Chlorinated Tryptophan
The primary pathway for tryptophan chlorination in vivo involves the activation of neutrophils and the subsequent release and activation of myeloperoxidase.
Myeloperoxidase-Mediated Chlorination
The enzymatic chlorination of tryptophan is a complex process that is initiated by the activation of neutrophils in response to inflammatory stimuli. This activation triggers a signaling cascade that leads to the assembly and activation of the NADPH oxidase complex on the phagosomal or plasma membrane. NADPH oxidase catalyzes the production of superoxide anion (O₂⁻), which is then converted to hydrogen peroxide (H₂O₂).
Myeloperoxidase, released from the azurophilic granules of neutrophils, utilizes H₂O₂ and chloride ions to produce hypochlorous acid (HOCl). HOCl is a powerful oxidant that can react with a variety of biological molecules, including the indole ring of tryptophan residues, to form chlorinated derivatives.
The proposed mechanism for the enzymatic chlorination of tryptophan by flavin-dependent halogenases involves the formation of a flavin hydroperoxide, which then reacts with chloride to form hypochlorous acid within a tunnel in the enzyme, guiding it to the tryptophan substrate.[3] Key amino acid residues, such as lysine and glutamate, are essential for this catalytic activity.[3]
Signaling Pathway for Myeloperoxidase Activation in Neutrophils
The activation of neutrophils and the subsequent release of MPO are tightly regulated by a complex signaling network. The following diagram illustrates the key steps in this pathway, from receptor activation to the production of hypochlorous acid.
Caption: Signaling pathway of neutrophil activation leading to MPO-mediated tryptophan chlorination.
Functional Consequences of Tryptophan Chlorination
The addition of a chlorine atom to the tryptophan indole ring can have profound effects on protein structure, stability, and function.
Impact on Protein Stability
While direct quantitative data on the thermodynamic stability of proteins with chlorinated tryptophan residues is limited, studies on the oxidation of tryptophan to N'-formylkynurenine or kynurenine, which also involves a modification of the indole ring, have shown a significant decrease in protein stability.[4] This suggests that modification of the bulky, hydrophobic tryptophan side chain can disrupt the intricate network of non-covalent interactions that maintain the protein's three-dimensional structure.
Table 1: Thermodynamic Parameters of Tryptophan-Modified Proteins (Oxidation)
| Protein | Modification | ΔTm (°C) | ΔΔG (kcal/mol) | Reference |
| Ribonuclease T1 | Trp59 oxidation | -10.5 | -2.3 | [4] |
| Lysozyme | Trp62 oxidation | -7.8 | -1.8 | [4] |
Note: Data represents the effects of tryptophan oxidation, which serves as a proxy for the potential impact of indole ring modification. Further research is needed to quantify the specific thermodynamic consequences of tryptophan chlorination.
Alteration of Enzyme Activity and Binding Affinity
The modification of tryptophan residues within the active site or at protein-protein interaction interfaces can significantly alter biological activity. While specific kinetic data for chlorinated tryptophan-containing proteins are scarce, studies on related modifications provide valuable insights. For example, progressive fluorination of a tryptophan residue involved in drug binding in the LmrR protein led to a 6- to 70-fold decrease in binding affinity.[5]
Table 2: Kinetic Parameters of Tryptophan Halogenase (PrnA) Mutants
| Enzyme Variant | Km (µM) | Vmax (relative to WT) | Reference |
| Wild-Type PrnA | 17.1 | 100% | [1] |
| PrnA S347A | ~17 | ~25% | [1] |
| PrnA W272F | 13.3 | Not significantly changed | [1] |
| PrnA W274F | 22.3 | Not significantly changed | [1] |
Note: This table shows the kinetic parameters of the enzyme responsible for tryptophan chlorination, not the effect of chlorination on a target protein. It highlights the sensitivity of enzymatic processes to amino acid modifications.
Role in Disease and as a Biomarker
The presence of chlorinated tryptophan has been implicated in several inflammatory and neurodegenerative diseases, and it is emerging as a potential biomarker for disease activity.
Inflammatory Diseases
In chronic inflammatory conditions such as rheumatoid arthritis, there is a significant alteration in tryptophan metabolism.[6][7] While direct measurement of chlorinated tryptophan in this context is still an active area of research, the elevated MPO activity in the synovial fluid of rheumatoid arthritis patients suggests a local environment conducive to its formation. The kynurenine/tryptophan ratio, an indicator of tryptophan breakdown, is associated with disease activity in rheumatoid arthritis, and tryptophan metabolites are being explored as predictive biomarkers.[7][8]
Neurodegenerative Diseases
Alterations in tryptophan metabolism have also been linked to neurodegenerative disorders like Alzheimer's disease.[9] Mass spectrometry-based methods are being developed to identify biomarkers for Alzheimer's disease in biological fluids, and tryptophan and its metabolites are among the candidates being investigated.[10][11][12] The role of chlorinated tryptophan in the neuroinflammatory component of these diseases is an area of growing interest.
Cancer
Tryptophan metabolism plays a multifaceted role in cancer biology, influencing immune evasion, cell proliferation, and metastasis.[13][14][15][16] The kynurenine pathway is often upregulated in tumors, contributing to an immunosuppressive microenvironment.[13][14][17] While the direct involvement of chlorinated tryptophan in cancer is not yet well-established, the inflammatory conditions associated with many cancers suggest that it may be formed and could contribute to disease progression.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the study of chlorinated tryptophan.
Synthesis of Chlorinated Tryptophan Standards
The availability of pure chlorinated tryptophan standards is essential for the accurate identification and quantification of this modification in biological samples.
Protocol 1: Synthesis of 6-Chloro-L-Tryptophan
This protocol is adapted from a general procedure for the synthesis of (S)-2-amino-3-(6-chloro-1H-indol-3-yl)propionic acid.[1]
-
Reaction Setup: Dissolve 6-chloroindole (1 eq) and L-serine (2 eq) in acetic acid.
-
Acetylation: Add acetic anhydride (10 eq) to the mixture.
-
Heating: Stir the reaction mixture at 73°C for 4 hours under an inert atmosphere (e.g., Argon).
-
Workup: Concentrate the reaction mixture, dilute with water, and extract with ethyl acetate.
-
Purification of N-acetyl-6-chloro-D,L-tryptophan: Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.
-
Enzymatic Resolution: Dissolve the N-acetyl-6-chloro-D,L-tryptophan in a phosphate buffer (pH 8.0) containing CoCl₂. Add Acylase I and stir at 37°C for 24 hours, maintaining the pH at 8.0 with LiOH.
-
Enzyme Inactivation and Filtration: Heat the mixture to 60°C for 5 minutes, cool to room temperature, and filter.
-
Purification of 6-Chloro-L-Tryptophan: Acidify the filtrate to pH ~3 with HCl and extract with ethyl acetate. The aqueous layer containing the product can be lyophilized.
Detection and Quantification by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of post-translational modifications.
Protocol 2: LC-MS/MS Analysis of Chlorinated Tryptophan in Protein Digests
This protocol provides a general framework for the analysis of chlorinated tryptophan. Optimization will be required for specific protein samples and mass spectrometry instrumentation.
-
Protein Digestion:
-
Reduce disulfide bonds in the protein sample with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide.
-
Digest the protein into peptides using a specific protease (e.g., trypsin).
-
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high mobile phase B is used to elute the peptides.
-
-
MS/MS Analysis:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or Multiple Reaction Monitoring (MRM).
-
Precursor Ion Monitoring (for MRM): Monitor the m/z corresponding to the protonated peptide containing the chlorinated tryptophan.
-
Fragment Ion Monitoring (for MRM): Monitor specific fragment ions (y- and b-ions) that are characteristic of the chlorinated peptide.
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database, including the mass shift for chlorination of tryptophan (+33.96 Da for ¹⁵Cl).
-
Manually validate the spectra of identified chlorinated peptides.
-
References
- 1. New Insights into the Mechanism of Enzymatic Chlorination of Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific enzymatic chlorination of tryptophan and tryptophan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential clinical biomarkers in rheumatoid arthritis with an omic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical modification of tryptophan residues and stability changes in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Tryptophan in π Interactions in Proteins: An Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serum tryptophan-kynurenine metabolites served as biomarkers of disease activity in rheumatoid arthritis and linked to immune imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tryptophan metabolism in rheumatoid arthritis is associated with rheumatoid factor and predicts joint pathology evaluated by the Rheumatoid Arthritis MRI Score (RAMRIS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. Plasma metabolic profiling of Alzheimer's disease by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometry-based methods for robust measurement of Alzheimer's Disease biomarkers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. Mass Spectrometry: A Platform for Biomarker Discovery and Validation for Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular mechanisms and therapeutic significance of Tryptophan Metabolism and signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tryptophan metabolism and disposition in cancer biology and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tryptophan metabolism: From physiological functions to key roles and therapeutic targets in cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MYC promotes tryptophan uptake and metabolism by the kynurenine pathway in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of tryptophan metabolism in cancers and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery of Natural Products Containing 5-Chlorotryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, characterization, and biological activity of natural products containing the rare amino acid 5-chlorotryptophan. The document focuses on the recently identified longicatenamycins and nonopeptins, discovered through a large-scale, high-throughput screening of an extensive actinomycete extract library.[1][2][3]
Introduction to 5-Chlorotryptophan-Containing Natural Products
Halogenated natural products represent a significant class of bioactive molecules with diverse therapeutic potential. The incorporation of a chlorine atom onto the tryptophan indole ring at the 5-position is a rare biosynthetic event, leading to compounds with unique chemical properties and biological activities. The recent discovery of two distinct families of non-ribosomal peptides, the longicatenamycins and the nonopeptins, containing 5-chlorotryptophan has highlighted the potential of specialized microbial metabolites as a source for novel antibiotic drug leads.[1][3]
These compounds were identified from a high-throughput screen designed to uncover inhibitors of the bacterial m1G37 tRNA methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis and a promising target for new antibacterial agents.[1][2] The free amino acid 5-chlorotryptophan was identified as the key metabolite responsible for the selective inhibition of the engineered Escherichia coli strain used in the primary screen.[1][3]
Identified Natural Products
The primary families of natural products confirmed to contain 5-chlorotryptophan are the longicatenamycins and the nonopeptins, both isolated from Actinomycetota species.[1][3]
| Natural Product Family | Compound Name(s) | Source Organism | Description |
| Longicatenamycins | Longicatenamycin A, B, C, etc. | Kitasatospora sp. NPDC056731 | Cyclic hexapeptides.[3] The core structure of one congener is cyclo(glycyl-L-2-amino-6-methylheptanoyl-D-valyl-D-ornithyl-threo-beta-hydroxy-L-glutamyl-5-chloro-D-tryptophyl), with variations in amino acid composition among congeners. |
| Nonopeptins | Nonopeptin A, B, C, D | Nonomuraea sp. NPDC050556 | Diketopiperazine-containing heptapeptides.[1][3] These compounds also feature a rare 5-nitro-tryptophan moiety.[1][2] |
Quantitative Data
The biological activity of 5-chlorotryptophan and the nonopeptin congeners has been quantified through minimum inhibitory concentration (MIC) assays. Nonopeptin D was identified as the most potent of the newly discovered compounds, exhibiting broad-spectrum antibiotic activity.[1][2]
| Compound | Organism | MIC (µM) |
| 5-Chlorotryptophan | E. coli (trmD strain) | 12.5[1] |
| Nonopeptin D | Gram-negative pathogens | Broad-spectrum activity (specific MIC values to be fully disclosed)[2] |
Further quantitative data on the fermentation yields of these compounds and a comprehensive panel of MIC values are detailed in the supplementary information of the primary research publication by Bader et al.
Experimental Protocols
The following sections detail the methodologies employed in the discovery and characterization of 5-chlorotryptophan-containing natural products, based on the published research.[1][2][3]
High-Throughput Screening (HTS) for TrmD Inhibitors
A cell-based phenotypic high-throughput screen was developed using engineered strains of Escherichia coli. One strain expressed the bacterial tRNA methyltransferase (TrmD), while a control strain expressed the human equivalent (Trm5). The screen was designed to identify compounds that selectively inhibited the growth of the TrmD-expressing strain. Extracts from the Natural Products Discovery Center (NPDC) library, derived from 14,635 actinomycete strains, were screened.[1][2]
Fermentation of Producer Strains
The source organisms, Kitasatospora sp. NPDC056731 and Nonomuraea sp. NPDC050556, were cultivated in large-scale liquid fermentation to produce sufficient quantities of the target compounds for isolation and structural elucidation. The fermentation media and conditions were optimized to enhance the production of the 5-chlorotryptophan-containing peptides.
Isolation and Purification
The fermentation broths were subjected to a multi-step extraction and purification process. This typically involved:
-
Extraction: The whole-cell broth was extracted with an organic solvent (e.g., ethyl acetate) to capture the secondary metabolites.
-
Chromatography: The crude extract was then fractionated using a series of chromatographic techniques, including medium-pressure liquid chromatography (MPLC) with a C18 stationary phase, followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds.
Structure Elucidation
The chemical structures of the isolated compounds were determined using a combination of spectroscopic and spectrometric techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the elemental composition of the molecules.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were employed to elucidate the planar structure and stereochemistry of the peptides.
Visualizations
Experimental Workflow for Discovery
Caption: Experimental workflow for the discovery of 5-chlorotryptophan-containing natural products.
Proposed Mechanism of Action
Caption: Proposed mechanism of action: Inhibition of bacterial tRNA methyltransferase (TrmD).
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Peptides Containing 5-Chloro-DL-Tryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a key strategy in modern drug discovery and chemical biology. Halogenated amino acids, such as 5-chlorotryptophan, can significantly modulate the physicochemical and pharmacological properties of a peptide, including its binding affinity, metabolic stability, and conformational preferences. The use of Boc-5-chloro-DL-tryptophan in solid-phase peptide synthesis (SPPS) allows for the generation of peptide libraries containing both D- and L-isomers of this modified amino acid at a specific position, which is valuable for structure-activity relationship (SAR) studies.
These application notes provide a comprehensive protocol for the manual solid-phase synthesis of peptides containing 5-chloro-DL-tryptophan using the tert-butyloxycarbonyl (Boc) protection strategy. The protocol is based on well-established Boc-SPPS methodologies and incorporates specific considerations for handling halogenated tryptophan derivatives.
Core Principles
The Boc-SPPS workflow relies on the principle of graduated acid lability. The Nα-Boc protecting group is labile to moderate acids, such as trifluoroacetic acid (TFA), and is removed at each cycle of amino acid addition. In contrast, the side-chain protecting groups and the linkage of the peptide to the resin are generally more stable and require a strong acid, such as anhydrous hydrogen fluoride (HF), for their removal at the end of the synthesis.[1]
A critical consideration for tryptophan and its analogs is the susceptibility of the indole ring to alkylation by carbocations generated during Boc deprotection and final cleavage. Therefore, the use of scavengers is mandatory to prevent side reactions.[2] For Boc-SPPS, the indole nitrogen of tryptophan is often protected with a formyl (For) group, which is stable to the cyclical TFA deprotection but is removed during the final HF cleavage.[3]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade/Purity | Supplier (Example) |
| This compound | ≥95% | Specialty Chemical Supplier |
| Boc-protected amino acids | Synthesis Grade | Various |
| Merrifield Resin (or other suitable resin) | 100-200 mesh, 1% DVB | Various |
| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Diisopropylethylamine (DIEA) | Reagent Grade | Sigma-Aldrich |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Sigma-Aldrich |
| Anhydrous Hydrogen Fluoride (HF) | 99.9% | Specialized Gas Supplier |
| Anisole | Reagent Grade | Sigma-Aldrich |
| p-Cresol | Reagent Grade | Sigma-Aldrich |
| Thioanisole | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
Resin Preparation and First Amino Acid Loading
This protocol assumes the use of Merrifield resin for the synthesis of a peptide acid.
-
Resin Swelling: Swell the Merrifield resin in DCM for at least 1 hour in a suitable reaction vessel.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Prepare the cesium salt of the C-terminal Boc-amino acid.
-
Add the Boc-amino acid cesium salt (2-4 equivalents relative to resin substitution) to the swollen resin in DMF.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
Boc-SPPS Cycle for Peptide Elongation
The following cycle is repeated for each amino acid to be incorporated into the peptide sequence.
| Step | Reagent/Solvent | Time | Purpose |
| 1. Swelling | DCM | 15 min | Swell the peptide-resin |
| 2. Boc Deprotection | 50% TFA in DCM | 2 min | Pre-wash |
| 50% TFA in DCM | 20-30 min | Remove Boc group | |
| 3. Washing | DCM (3x), Isopropanol (2x), DCM (3x) | ~10 min | Remove TFA and byproducts |
| 4. Neutralization | 10% DIEA in DCM | 2 x 2 min | Neutralize the N-terminal ammonium salt |
| 5. Washing | DCM (3x), DMF (3x) | ~10 min | Remove excess base |
| 6. Coupling | See Protocol Below | 1-4 hours | Form the peptide bond |
| 7. Washing | DMF (3x), DCM (3x) | ~10 min | Remove excess reagents |
Coupling Protocol for this compound
-
In a separate vessel, dissolve Boc-5-chloro-DL-Trp(For)-OH (3 equivalents), HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow to activate for 10-15 minutes.
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time or perform a recoupling.
Final Cleavage and Deprotection
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized HF cleavage apparatus within a certified fume hood by trained personnel.
-
Preparation: Dry the final peptide-resin thoroughly under high vacuum.
-
Scavenger Cocktail: For each gram of peptide-resin, prepare a scavenger mixture (e.g., 1 mL p-cresol, 1 mL thioanisole).
-
HF Cleavage:
-
Place the dried resin and scavenger cocktail in the HF reaction vessel.
-
Cool the vessel to -10°C.
-
Distill approximately 10 mL of anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Washing:
-
Triturate the remaining residue with cold diethyl ether.
-
Filter the precipitated crude peptide.
-
Wash the peptide with cold diethyl ether several times to remove scavengers and organic-soluble byproducts.
-
-
Extraction and Lyophilization:
-
Dissolve the crude peptide in a suitable aqueous solvent (e.g., 10% acetic acid).
-
Lyophilize to obtain the crude peptide powder.
-
Purification and Analysis
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA. Due to the presence of a diastereomeric mixture, two major peaks of identical mass may be observed.
-
Analysis: Characterize the purified peptide fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
Visualized Workflow
Caption: Boc-SPPS cycle for incorporating 5-chloro-DL-tryptophan.
Concluding Remarks
This protocol provides a detailed framework for the successful solid-phase synthesis of peptides containing 5-chloro-DL-tryptophan using Boc chemistry. Researchers should note that optimization of coupling times and reagents may be necessary depending on the specific peptide sequence. The resulting product will be a diastereomeric mixture, which may be separable by chiral chromatography if individual isomers are required for specific applications. Adherence to strict safety protocols, particularly during the HF cleavage step, is paramount.
References
Coupling Reagents for Boc-5-chloro-DL-tryptophan in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to selecting and utilizing appropriate coupling reagents for the incorporation of Boc-5-chloro-DL-tryptophan into peptide sequences during solid-phase peptide synthesis (SPPS). The protocols and data presented herein are intended to assist researchers in optimizing coupling efficiency while minimizing potential side reactions associated with this halogenated amino acid derivative.
The presence of a chloro-substituent on the indole ring of tryptophan can influence its reactivity, and the use of a DL-racemic mixture will result in the synthesis of diastereomeric peptides. Careful consideration of the coupling methodology is therefore crucial for achieving desired synthetic outcomes.
Overview of Coupling Reagents
The selection of a suitable coupling reagent is critical for the successful incorporation of this compound. The ideal reagent should facilitate efficient amide bond formation with minimal risk of racemization at the alpha-carbon of the activated amino acid and prevent side reactions involving the indole ring. Commonly used classes of coupling reagents include carbodiimides, aminium/uronium salts, and phosphonium salts.
Table 1: Comparison of Common Coupling Reagents for this compound Incorporation
The following table summarizes the general performance characteristics of various coupling reagents. The quantitative data provided are extrapolated from studies on other sterically hindered or electronically modified amino acids and should be considered as a guideline. Optimization may be required for specific peptide sequences.
| Coupling Reagent | Class | Typical Yield (%) | Relative Reaction Rate | Risk of Side Reactions (Indole) | Key Considerations |
| HATU | Aminium Salt | >95 | Very Fast | Low | Highly efficient for hindered couplings; rapid reaction times. Recommended for challenging sequences. |
| HBTU | Aminium Salt | 90-98 | Fast | Low to Moderate | A reliable and widely used reagent, slightly less reactive than HATU but a cost-effective option. |
| DIC/HOBt | Carbodiimide/Additive | 85-95 | Moderate | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization and potential side reactions. |
| PyBOP | Phosphonium Salt | 90-98 | Fast | Low | Byproducts are generally less problematic than those from older phosphonium reagents like BOP. Effective for hindered residues. |
Experimental Protocols
The following are detailed protocols for the coupling of this compound using common coupling reagents in a standard Boc-SPPS workflow. These protocols assume a starting resin with a free amino group.
General Boc-SPPS Deprotection and Neutralization Workflow
Prior to the coupling of this compound, the N-terminal Boc protecting group of the resin-bound peptide must be removed, and the resulting ammonium salt neutralized.
Caption: General workflow for N-terminal Boc deprotection and neutralization in SPPS.
Protocol 1: Coupling using HATU
This protocol is recommended for achieving high coupling efficiency, especially for difficult sequences.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin (see section 2.1).
-
Activation Solution: In a separate vessel, dissolve this compound (3.0 eq. relative to resin substitution), HATU (2.9 eq.), and HOAt (3.0 eq.) in N,N-dimethylformamide (DMF).
-
Activation: Add N,N-diisopropylethylamine (DIEA) (6.0 eq.) to the activation solution and allow it to pre-activate for 1-2 minutes at room temperature.
-
Coupling: Add the pre-activated solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative test (yellow beads) indicates complete coupling.
-
Washing: Upon completion, drain the reaction solution and wash the resin sequentially with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x).
Protocol 2: Coupling using HBTU
This protocol provides a reliable and cost-effective method for coupling.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin.
-
Coupling Solution: In a separate vessel, dissolve this compound (3.0 eq.), HBTU (3.0 eq.), and HOBt (3.0 eq.) in DMF.
-
Coupling: Add the coupling solution to the resin, followed by the addition of DIEA (6.0 eq.).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to check for reaction completion.
-
Washing: Once the coupling is complete, wash the resin as described in Protocol 1.
Protocol 3: Coupling using DIC/HOBt
This protocol is a more traditional and economical approach.
-
Resin Preparation: Start with the deprotected and neutralized peptide-resin.
-
Amino Acid Solution: In a separate vessel, dissolve this compound (3.0 eq.) and HOBt (3.0 eq.) in DMF.
-
Coupling: Add the amino acid solution to the resin. Then, add N,N'-diisopropylcarbodiimide (DIC) (3.0 eq.).
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress using the ninhydrin test.
-
Washing: Upon completion, wash the resin as described in Protocol 1.
Considerations for Synthesis with this compound
Use of a DL-Racemic Mixture
The use of this compound will result in the formation of a mixture of diastereomeric peptides at the completion of the synthesis. Each coupling step involving the racemic mixture will double the number of diastereomers. The final crude product will therefore contain a complex mixture of peptides.
Caption: Formation of diastereomers upon coupling of a racemic amino acid.
These diastereomers will likely exhibit different chromatographic properties, which may allow for their separation by reverse-phase high-performance liquid chromatography (RP-HPLC). It is essential to develop an appropriate analytical and preparative HPLC method to resolve and isolate the desired diastereomer(s).
Potential Side Reactions
The indole ring of tryptophan is susceptible to certain side reactions during peptide synthesis, particularly under acidic conditions. The presence of an electron-withdrawing chloro group at the 5-position may influence the reactivity of the indole nucleus.
-
Alkylation: During the final cleavage from the resin with strong acids (e.g., HF or TFMSA), carbocations generated from protecting groups or linkers can alkylate the indole ring. The use of scavengers, such as triisopropylsilane (TIS), water, and thioanisole, in the cleavage cocktail is crucial to minimize this side reaction.
-
Oxidation: The indole ring can be susceptible to oxidation. Minimizing exposure to air and using antioxidants as scavengers during cleavage can be beneficial.
It is recommended to use a Boc-protecting group on the indole nitrogen (Boc-Trp(Boc)-OH) if significant side reactions are observed, although this adds an extra deprotection step.
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with careful selection of coupling reagents and optimization of reaction conditions. Aminium-based reagents such as HATU and HBTU are generally recommended for their high efficiency and speed, particularly for challenging couplings. The use of a DL-racemic mixture necessitates the development of robust analytical and purification methods to separate the resulting diastereomers. By following the protocols outlined in these application notes and considering the potential for side reactions, researchers can effectively utilize this unique amino acid derivative in their peptide synthesis endeavors.
Deprotection of Boc-5-chloro-DL-tryptophan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) protecting group from 5-chloro-DL-tryptophan. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, minimizing potential side reactions associated with the acid-sensitive indole nucleus. This guide covers common acidic deprotection methods, a milder alternative, and thermolytic deprotection, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Introduction
The Boc group is a widely utilized amine protecting group in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under acidic conditions. However, the deprotection of Boc-tryptophan derivatives, particularly those with electron-withdrawing or -donating groups on the indole ring, requires careful consideration to prevent side reactions such as alkylation of the indole nucleus by the tert-butyl cation generated during cleavage. The presence of a chloro-substituent on the indole ring can influence the reactivity and stability of the molecule during deprotection.
Deprotection Strategies
Several methods can be employed for the deprotection of Boc-5-chloro-DL-tryptophan. The choice of method depends on the substrate's sensitivity to acidic conditions and the desired reaction scalability. The most common methods involve the use of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). Milder alternatives, such as oxalyl chloride in methanol, and thermolytic methods offer advantages for sensitive substrates.
Quantitative Data Summary
While specific quantitative data for the deprotection of this compound is not extensively reported in the literature, the following tables provide representative data for the deprotection of similar Boc-protected tryptophan and indole derivatives under various conditions. These values should serve as a valuable starting point for reaction optimization.
Table 1: Acidic Deprotection of Boc-Tryptophan Derivatives (Representative Data)
| Deprotection Method | Reagent(s) | Solvent(s) | Reaction Time (Approx.) | Typical Yield (%) | Typical Purity (%) |
| A: TFA/DCM | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 2 h | 85 - 95 | >95 |
| B: HCl in Dioxane | 4M HCl in Dioxane | Dioxane, Methanol | 30 min - 4 h | 90 - 98 | >95 |
Note: Yields and purity are highly dependent on the specific substrate, reaction scale, and purification method. The use of scavengers is crucial for tryptophan derivatives to prevent side reactions.
Table 2: Milder Deprotection of N-Boc-Protected Amines with Oxalyl Chloride (Representative Data)
| Substrate Type | Reagent(s) | Solvent | Reaction Time (Approx.) | Typical Yield (%) |
| Aromatic Amines | Oxalyl Chloride | Methanol | 1 - 4 h | ~90 |
Note: This method has been shown to be effective for a variety of N-Boc protected amines and may be suitable for acid-sensitive substrates.[1][2]
Table 3: Thermolytic Deprotection of N-Boc-Indoles using Fluorinated Alcohols (Microwave-assisted)
| Substrate (N-Boc-indole) | R' | R | Solvent | Time | Yield (%) |
| 5c | H | Cl | TFE | 1 h | 98 |
| 5c | H | Cl | HFIP | 5 min | 94 |
| 5a | H | H | TFE | 15 min | 99 |
| 5a | H | H | HFIP | 5 min | 97 |
| 5d | H | OMe | TFE | 1 h | 95 |
| 5d | H | OMe | HFIP | 15 min | 98 |
Data adapted from a study on the deprotection of N-Boc indoles.[3] TFE = 2,2,2-trifluoroethanol; HFIP = hexafluoroisopropanol. This data for N-Boc-5-chloroindole is highly relevant for the deprotection of the target molecule.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Protocol A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and widely used method for Boc deprotection. The use of a scavenger is highly recommended to prevent t-butylation of the indole ring.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., triisopropylsilane (TIS) or water)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Add a scavenger to the solution. A common scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.[5]
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can aid in the removal of residual TFA.
-
For work-up, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product as necessary, for example, by crystallization or column chromatography.
Protocol B: Deprotection using HCl in Dioxane
This method often results in the precipitation of the deprotected amine as its hydrochloride salt, which can simplify purification.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Methanol or Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.[6]
-
Add a 4 M solution of HCl in 1,4-dioxane (typically 4-10 equivalents).[4]
-
Stir the mixture at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solid can be collected by filtration, washed with a solvent like diethyl ether, and dried under vacuum.
-
If precipitation does not occur, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Protocol C: Thermolytic Deprotection using Fluorinated Alcohols (Microwave-assisted)
This method offers a rapid and often high-yielding alternative, particularly for substrates sensitive to strong acids.
Materials:
-
This compound
-
2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
Dissolve this compound in TFE or HFIP in a microwave reactor vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Heat the reaction mixture under microwave irradiation. Based on the data for N-Boc-5-chloroindole, the reaction in HFIP can be completed in as little as 5 minutes, while in TFE it may take up to 1 hour.[3] Optimization of time and temperature will be necessary.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent by evaporation under reduced pressure to obtain the crude product.
-
The product can be purified by standard methods if required.
Visualizations
The following diagrams illustrate the deprotection workflow and the general mechanism of acid-catalyzed Boc deprotection.
Caption: General workflow for the deprotection of this compound.
Caption: Mechanism of acid-catalyzed Boc deprotection and potential side reaction.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Boc Deprotection - HCl [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
Application Note: Site-Specific Incorporation of 5-Chlorotryptophan into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides and proteins is a powerful strategy for enhancing their therapeutic properties. Halogenation, in particular, can significantly modulate a peptide's bioactivity, conformational stability, and pharmacokinetic profile. 5-Chlorotryptophan (5-Cl-Trp), a halogenated analog of tryptophan, is of significant interest as its inclusion can lead to enhanced biological activity, including antimicrobial and anticancer effects.[1] This document provides a detailed protocol for the in vivo, site-specific incorporation of 5-Cl-Trp into a target peptide using an engineered Escherichia coli system. The method leverages a tryptophan auxotrophic strain and the promiscuity of its native tryptophan synthase to convert a supplied precursor, 5-chloroindole, into 5-Cl-Trp, which is then incorporated into the recombinantly expressed peptide.
Principle of the Method
The strategy relies on three key components:
-
A Tryptophan Auxotrophic E. coli Host Strain: A strain incapable of de novo tryptophan biosynthesis (e.g., ΔtrpB) is used. This ensures that the cellular machinery is dependent on an external supply of tryptophan or a suitable analog for protein synthesis.
-
Engineered Tryptophan Synthase (TrpS): The native E. coli TrpS β-subunit (TrpB) can catalyze the synthesis of tryptophan analogs from indole analogs and L-serine.[2] By providing 5-chloroindole to the culture medium, the TrpB enzyme synthesizes 5-Cl-Trp in situ.
-
Recombinant Peptide Expression: A plasmid encoding the target peptide is expressed in the auxotrophic host. During protein synthesis, the ribosome incorporates the newly synthesized 5-Cl-Trp at tryptophan codons.
This precursor-directed biosynthesis approach allows for efficient and site-specific incorporation of the halogenated amino acid without the need for complex orthogonal translation systems.
Visualization of the Biosynthetic Pathway
The following diagram illustrates the enzymatic conversion of the precursor 5-chloroindole to 5-chlorotryptophan and its subsequent incorporation into a target peptide by the ribosome.
Caption: In-cell synthesis and incorporation of 5-chlorotryptophan.
Experimental Protocols
This section provides detailed methodologies for the expression and purification of a peptide containing 5-Cl-Trp.
Protocol 1: Recombinant Peptide Expression and 5-Cl-Trp Incorporation
1. Materials and Reagents:
-
Host Strain: E. coli K-12 W3110 ΔtrpB (Tryptophan auxotroph).
-
Expression Plasmid: pET-series plasmid (e.g., pET28a) carrying the gene for the target peptide with a His-tag.
-
Media:
-
Luria-Bertani (LB) Broth (for starter culture).
-
M9 Minimal Media supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and required antibiotics (e.g., 50 µg/mL Kanamycin).
-
-
Reagents:
-
5-Chloroindole (precursor).
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) (inducer).
-
Dimethyl sulfoxide (DMSO).
-
2. Procedure:
-
Transformation: Transform the expression plasmid into chemically competent E. coli ΔtrpB cells and plate on LB agar with the appropriate antibiotic. Incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB broth with antibiotic. Grow overnight at 37°C with shaking (220 rpm). This culture contains sufficient residual tryptophan from the LB medium to support initial growth.
-
Main Culture Inoculation: Inoculate 1 L of M9 minimal media (supplemented as described above) with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05.
-
Cell Growth: Incubate the main culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction and Precursor Feeding:
-
Cool the culture to 20°C.
-
Add 5-chloroindole (dissolved in a minimal volume of DMSO) to a final concentration of 1 mM.
-
Immediately induce protein expression by adding IPTG to a final concentration of 0.4 mM.[3]
-
-
Expression: Continue to incubate the culture at 20°C for 18-20 hours with shaking.[4]
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[4] Discard the supernatant and store the cell pellet at -80°C until purification.
Protocol 2: Peptide Purification and Verification
1. Materials and Reagents:
-
Buffers:
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM Imidazole, 1 mg/mL Lysozyme.
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM Imidazole.
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM Imidazole.
-
-
Resin: Ni-NTA (Nickel-Nitriloacetic acid) affinity chromatography resin.
-
Analytical Equipment:
-
High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF).
-
2. Procedure:
-
Cell Lysis: Resuspend the cell pellet in Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography:
-
Apply the cleared lysate to a pre-equilibrated Ni-NTA column.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged peptide with Elution Buffer.
-
-
Buffer Exchange and Polishing (Optional): If required, perform buffer exchange into a storage buffer using dialysis or a desalting column. Further purification can be achieved using reverse-phase HPLC.
-
Verification of Incorporation by Mass Spectrometry:
-
Analyze the purified peptide using LC-MS.
-
The incorporation of one 5-Cl-Trp residue in place of a tryptophan residue will result in a mass increase of +33.45 Da (Mass of Cl - Mass of H).
-
Check for the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1), which will be visible in the high-resolution mass spectrum of the peptide.
-
Visualization of the Experimental Workflow
The diagram below outlines the sequential steps of the experimental protocol, from host cell preparation to final analysis.
Caption: Workflow for 5-Cl-Trp peptide expression and analysis.
Data Presentation and Expected Results
The success of the incorporation can be quantified by mass spectrometry, and the resulting change in bioactivity can be assessed using relevant assays.
Table 1: Quantification of 5-Chlorotryptophan Incorporation
This table presents representative data from a mass spectrometry analysis of a target peptide ("Peptide-X") designed to contain one tryptophan residue.
| Parameter | Native Peptide-X | Modified Peptide-X |
| Expression Host | E. coli BL21(DE3) | E. coli ΔtrpB |
| Media Supplement | None | 1 mM 5-Chloroindole |
| Expected Mass (Da) | 5000.0 | 5033.45 |
| Observed Mass (Da) | 5000.1 | 5033.6 |
| Incorporation Efficiency (%) | N/A | >95% |
| Final Yield (mg/L) | ~10 | ~5-8 |
Incorporation efficiency is estimated by comparing the peak intensities of the modified peptide versus any observed native peptide in the mass spectrum.
Table 2: Comparative Bioactivity Analysis
This table provides an example of how the incorporation of 5-Cl-Trp can enhance the antimicrobial activity of a hypothetical antimicrobial peptide (AMP), "AMP-Y". Activity is measured by the Minimum Inhibitory Concentration (MIC) against a bacterial strain.
| Peptide Version | Target Organism | Bioactivity Metric | Result |
| Native AMP-Y | S. aureus | MIC (µM) | 16 |
| AMP-Y (5-Cl-Trp) | S. aureus | MIC (µM) | 4 |
| Native AMP-Y | E. coli | MIC (µM) | 32 |
| AMP-Y (5-Cl-Trp) | E. coli | MIC (µM) | 8 |
Note: Data are representative. Actual changes in bioactivity are peptide-dependent and must be determined empirically.
Conclusion
The described protocol offers a robust and straightforward method for producing bioactive peptides containing 5-chlorotryptophan. By utilizing a tryptophan auxotroph and a precursor feeding strategy, researchers can efficiently generate halogenated peptides for downstream applications in drug discovery and development. The enhanced biological activity often observed with such modifications underscores the value of this technique for creating novel peptide-based therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Directed evolution of the tryptophan synthase β-subunit for stand-alone function recapitulates allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein and pathway engineering for the biosynthesis of 5‐hydroxytryptophan in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthogonal translation with 5‐cyanotryptophan as an infrared probe for local structural information, electrostatics, and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Chlorotryptophan-Containing Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of antimicrobial peptides (AMPs) containing the non-canonical amino acid 5-chlorotryptophan. The incorporation of this halogenated amino acid has been shown to modulate the antimicrobial activity and specificity of peptides, offering a promising avenue for the development of novel therapeutic agents to combat multidrug-resistant bacteria.
Introduction
Antimicrobial peptides are a diverse class of molecules that serve as a key component of the innate immune system in a wide range of organisms. Their primary mechanism of action often involves the disruption of microbial cell membranes. The introduction of halogenated amino acids, such as 5-chlorotryptophan, into peptide sequences can enhance their therapeutic potential by altering their physicochemical properties, including hydrophobicity and electronic characteristics. This can lead to improved antimicrobial potency and modified target specificity.
This document outlines two primary methodologies for the production of 5-chlorotryptophan-containing AMPs: biosynthetic incorporation using a microbial expression system and chemical synthesis via solid-phase peptide synthesis (SPPS).
Data Presentation: Antimicrobial Activity
The incorporation of 5-chlorotryptophan can significantly impact the antimicrobial spectrum and potency of peptides. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 5-chlorotryptophan-containing peptides against a panel of pathogenic bacteria.
Table 1: Antimicrobial Activity of Nisin Variants Containing Halogenated Tryptophan Analogues
| Peptide Variant | S. aureus LMG10147 (μM) | S. aureus LMG15975 (MRSA) (μM) | E. faecium LMG16003 (VRE) (μM) | B. cereus CH-85 (μM) |
| Wild-type Nisin | 0.5 | 1 | 0.5 | 0.25 |
| I1W Nisin | 0.5 | 1 | 0.5 | 0.25 |
| I1(5FW) Nisin | 0.25 | 1 | 0.5 | 0.25 |
| I1(5CW) Nisin | 0.25 | 1 | 0.5 | 0.5 |
| I1(5BW) Nisin | 0.5 | 0.5 | 0.5 | 0.25 |
Data compiled from studies on nisin variants where Ile1 was replaced with tryptophan (W) or its halogenated analogs: 5-fluorotryptophan (5FW), 5-chlorotryptophan (5CW), and 5-bromotryptophan (5BW).[1]
Table 2: Antimicrobial Activity of Naturally Occurring 5-Chlorotryptophan-Containing Antibiotics and Related Compounds
| Compound | S. aureus Newman (μM) | E. coli trmD (μM) | E. coli trm5 (μM) |
| 5-Chlorotryptophan (1) | >50 | 12.5 | >50 |
| Longicatenamycin A (2) | 1.6 | >50 | >50 |
| Dechloro-longicatenamycin A (4) | 0.8 | >50 | >50 |
| Nonopeptin D (8) | 0.2 | 100 | 100 |
Data from the discovery of longicatenamycins and nonopeptins.[2]
Experimental Protocols
Protocol 1: Biosynthesis of 5-Chlorotryptophan-Containing Nisin Variants in Lactococcus lactis
This protocol describes the expression and incorporation of 5-chlorotryptophan into a nisin A variant where the isoleucine at position 1 is replaced by tryptophan (I1W). This method utilizes a tryptophan auxotrophic Lactococcus lactis strain.[1]
1. Strain and Plasmid Preparation:
-
Use a tryptophan auxotrophic Lactococcus lactis strain (e.g., PA1002) harboring a plasmid for the nisin modification machinery (nisBTC) and a second plasmid with the mutated nisA gene (I1W).
-
Prepare competent cells and transform with the appropriate plasmids. Select transformants on GM17 agar plates containing the necessary antibiotics (e.g., 5 µg/mL chloramphenicol and erythromycin).
2. Expression and 5-Chlorotryptophan Incorporation:
-
Inoculate a single colony into 4 mL of GM17 medium with antibiotics and grow overnight at 30°C.
-
Subculture the overnight culture into 40 mL of fresh GM17 medium and grow until the OD600 reaches approximately 0.5.
-
Induce the expression of nisBTC by adding Zn2+ to a final concentration of 12.5 ng/mL. Incubate for 3 hours.
-
Harvest the cells by centrifugation and wash three times with phosphate-buffered saline (PBS), pH 7.2.
-
Resuspend the cells in 40 mL of a defined medium lacking tryptophan (CDM-P) and incubate for 1 hour at 30°C to starve the cells of endogenous tryptophan.
-
Add 2 mM 5-chloro-L-tryptophan to the culture medium.
-
Induce nisin expression by adding a sub-inhibitory concentration of nisin (e.g., 10 ng/mL).
-
Incubate the culture overnight at 30°C.
3. Purification of the 5-Chlorotryptophan-Containing Nisin Variant:
-
Collect the culture supernatant by centrifugation (8000 x g, 15 min).
-
Purify the secreted peptide from the supernatant using a C18 solid-phase extraction column.
-
Elute the peptide with an appropriate concentration of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Lyophilize the purified fractions.
-
Further purify the peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a 5-Chlorotryptophan-Containing Antimicrobial Peptide
This protocol provides a general framework for the manual Fmoc/tBu-based solid-phase synthesis of a custom antimicrobial peptide incorporating Fmoc-5-Cl-Trp(Boc)-OH.
1. Resin Preparation:
-
Use a pre-loaded Wang or Rink Amide resin suitable for your desired C-terminus (acid or amide, respectively).
-
Swell the resin in dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the coupling reaction completion using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.
4. Capping (Optional but Recommended):
-
After a successful coupling, cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-5-Cl-Trp(Boc)-OH at the desired position.
6. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the protecting groups used. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). For peptides containing tryptophan, the addition of a scavenger like 1,2-ethanedithiol (EDT) is recommended.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
7. Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the TFA filtrate by adding it to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers and residual cleavage cocktail components.
-
Dry the crude peptide under vacuum.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC using a C18 column and a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Collect the fractions containing the pure peptide and lyophilize them.
Visualizations
Biosynthesis Workflow
Caption: Workflow for the biosynthesis of 5-chlorotryptophan nisin.
Solid-Phase Peptide Synthesis (SPPS) Cycle
Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.
Proposed Mechanism of Action
References
Application Notes and Protocols: The Use of Boc-5-chloro-DL-tryptophan in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-5-chloro-DL-tryptophan is a chemically modified amino acid that holds significant promise in the fields of drug design and discovery. As a derivative of the essential amino acid tryptophan, it provides a unique building block for the synthesis of novel peptides and small molecules with potentially enhanced therapeutic properties. The introduction of a chlorine atom at the 5-position of the indole ring can significantly alter the electronic and lipophilic characteristics of the tryptophan side chain, leading to improved biological activity, metabolic stability, and target-binding affinity. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function makes this analog particularly suitable for solid-phase peptide synthesis (SPPS), a cornerstone technique in the development of peptide-based therapeutics.
These application notes provide an overview of the utility of this compound in drug discovery, with a focus on its incorporation into antimicrobial peptides. Detailed protocols for its use in peptide synthesis and subsequent biological evaluation are also presented.
Key Applications
The incorporation of 5-chlorotryptophan into peptide sequences has been shown to modulate their biological activity, particularly in the development of novel antibiotics. The halogen modification can enhance the antimicrobial potency and alter the specificity of the peptide.
Antimicrobial Peptides
The substitution of tryptophan with 5-chlorotryptophan in the antimicrobial peptide nisin has been demonstrated to yield variants with altered and, in some cases, enhanced activity against pathogenic bacteria. This highlights the potential of using this compound to generate new antibiotic candidates with tailored pathogen specificity.[1]
Quantitative Data Summary
The following table summarizes the antimicrobial activity of nisin A variants where the isoleucine at position 1 was replaced with either tryptophan (I1W) or 5-chlorotryptophan (I1CW). The data is presented as Minimum Inhibitory Concentrations (MIC) in µM.
| Peptide Variant | Staphylococcus aureus LMG10147 (MIC, µM) | Staphylococcus aureus ATCC29213 (MIC, µM) | Enterococcus faecium LMG11423 (MIC, µM) | Bacillus cereus ATCC14579 (MIC, µM) |
| Nisin A (Wild-Type) | 0.5 | 0.5 | 0.25 | 0.125 |
| I1W Nisin A | 0.5 | 0.5 | 0.25 | 0.125 |
| I1CW Nisin A | 0.25 | 1 | 0.5 | 0.25 |
Data sourced from: Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants.[1]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 5-Chlorotryptophan-Containing Peptide
This protocol outlines the general steps for the manual solid-phase synthesis of a peptide incorporating this compound using Boc chemistry.
Materials:
-
This compound
-
Other required Boc-protected amino acids
-
Merrifield resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine (for Fmoc chemistry, if applicable for side-chain deprotection)
-
Cleavage cocktail (e.g., HF/p-cresol or a less hazardous TFA-based cocktail)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in the synthesis vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin if it is pre-loaded with an Fmoc-protected amino acid.
-
For coupling the first Boc-amino acid to the resin, use a suitable activation method (e.g., cesium salt method for Merrifield resin).
-
-
Peptide Chain Elongation (per amino acid cycle):
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM. Wash with DCM.
-
Amino Acid Activation: In a separate vial, dissolve the Boc-protected amino acid (including this compound) and HOBt in DMF. Add DIC and allow to pre-activate for 10-15 minutes.
-
Coupling: Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection of the N-terminal Boc group, wash the resin and dry it.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to remove the resin.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis: Characterize the purified peptide by mass spectrometry and analytical HPLC.
Protocol 2: Biosynthetic Incorporation of 5-Chlorotryptophan into Nisin
This protocol is adapted from the study by Old-by-the-way et al. and describes the expression of a nisin variant containing 5-chlorotryptophan in a tryptophan-auxotrophic strain of Lactococcus lactis.[1]
Materials:
-
Tryptophan-auxotrophic Lactococcus lactis NZ9000 strain containing the pNGnisI1CW plasmid.
-
M17 medium supplemented with 0.5% (w/v) glucose (GM17).
-
Chloramphenicol.
-
5-chloro-DL-tryptophan.
-
Nisin (for induction).
-
Cation exchange chromatography column.
-
RP-HPLC system.
Procedure:
-
Inoculum Preparation: Grow the L. lactis strain overnight at 30°C in GM17 broth supplemented with chloramphenicol and a limiting amount of tryptophan.
-
Expression Culture:
-
Inoculate fresh GM17 medium (lacking tryptophan) supplemented with chloramphenicol with the overnight culture.
-
Add 5-chloro-DL-tryptophan to the culture medium.
-
Induce the expression of the nisin variant by adding a sub-inhibitory concentration of nisin.
-
Incubate the culture at 30°C for 16-24 hours.
-
-
Peptide Extraction and Purification:
-
Adjust the pH of the culture supernatant to 4.0 to ensure the peptide is protonated and soluble.
-
Apply the supernatant to a cation exchange chromatography column.
-
Wash the column with a low-salt buffer.
-
Elute the nisin variant using a high-salt buffer.
-
Further purify the eluted peptide by RP-HPLC.
-
-
Analysis: Confirm the identity and purity of the 5-chlorotryptophan-containing nisin variant by mass spectrometry.
Protocol 3: Antimicrobial Activity Assay (MIC Determination)
Materials:
-
Purified 5-chlorotryptophan-containing peptide.
-
Bacterial strains (e.g., S. aureus, E. faecium, B. cereus).
-
Mueller-Hinton broth (MHB) or other suitable bacterial growth medium.
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
Procedure:
-
Prepare Peptide Dilutions: Prepare a series of two-fold serial dilutions of the peptide in MHB in a 96-well plate.
-
Prepare Bacterial Inoculum: Grow the bacterial strains to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for Solid-Phase Peptide Synthesis using this compound.
Caption: Putative mechanism of action for 5-chlorotryptophan-containing antimicrobial peptides.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 5-chlorotryptophan, into peptide sequences is a powerful strategy for modulating their biological activity, stability, and conformational properties. The chlorine substitution on the indole ring of tryptophan significantly increases its hydrophobicity, which can enhance peptide-membrane interactions or influence protein-protein binding. However, this increased hydrophobicity presents a challenge for purification, often requiring specialized protocols in reversed-phase high-performance liquid chromatography (RP-HPLC).
This application note provides a detailed protocol for the purification of peptides containing 5-chlorotryptophan using RP-HPLC. The method is designed to achieve high purity and recovery of these hydrophobic peptides, which are often difficult to purify using standard protocols.
Key Considerations for 5-Chlorotryptophan Peptides
The primary challenge in purifying peptides containing 5-chlorotryptophan is their increased hydrophobicity compared to their non-halogenated counterparts. This increased hydrophobicity can lead to poor solubility in aqueous mobile phases, peak broadening, and potentially irreversible binding to the stationary phase. Therefore, the purification strategy must be optimized to address these issues.
Hydrophobicity: The addition of a chlorine atom to the tryptophan side chain increases its hydrophobicity. Tryptophan itself is considered a very hydrophobic amino acid.[1] This increased hydrophobicity will lead to longer retention times on reversed-phase columns.
UV Absorbance: Tryptophan has a characteristic UV absorbance maximum around 280 nm due to its indole ring.[2][3] It is anticipated that 5-chlorotryptophan will exhibit a similar absorbance profile, possibly with a slight red shift in the maximum absorbance wavelength. For practical purposes, detection at 280 nm is a good starting point, with further optimization of the detection wavelength if necessary. Peptides also absorb strongly around 210-220 nm due to the peptide bonds, which can be used for detection, especially for peptides lacking aromatic residues.[4]
Experimental Protocol
This protocol is a starting point and may require optimization depending on the specific properties of the peptide being purified.
Materials and Reagents
-
Crude synthetic peptide containing 5-chlorotryptophan
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC-grade
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) (optional, for sample dissolution)
-
C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å or 300 Å pore size, 4.6 x 250 mm for analytical or 10 x 250 mm for semi-preparative)
Sample Preparation
Due to the hydrophobic nature of peptides containing 5-chlorotryptophan, proper sample dissolution is critical to avoid precipitation on the column.
-
Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent such as DMSO or DMF.[5]
-
Dilution: Dilute the dissolved peptide solution with the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% TFA) to a final concentration suitable for injection. It is crucial to ensure the peptide remains in solution after dilution. If precipitation occurs, the proportion of organic solvent in the initial mobile phase may need to be increased.
HPLC System and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Column: A C18 reversed-phase column is a good starting point. For highly hydrophobic peptides, a C8 or C4 column might provide better peak shape and recovery.
-
Flow Rate: 1 mL/min for a 4.6 mm ID analytical column; adjust proportionally for other column dimensions.
-
Detection: 280 nm and 220 nm.
-
Column Temperature: 30-40 °C. Elevated temperatures can improve peak shape and reduce viscosity.
Gradient Elution Program
A shallow gradient is recommended to effectively separate the target peptide from closely eluting impurities.[6][7]
Table 1: Example Gradient for Analytical HPLC
| Time (min) | % Mobile Phase B (ACN w/ 0.1% TFA) |
| 0 | 5 |
| 5 | 5 |
| 35 | 65 |
| 40 | 95 |
| 45 | 95 |
| 50 | 5 |
| 60 | 5 |
Note: This is a starting gradient. For peptides with very high hydrophobicity, the initial and final percentages of Mobile Phase B may need to be adjusted. A scouting run with a steeper gradient (e.g., 5-95% B in 20 minutes) can be performed to determine the approximate elution time of the target peptide, followed by optimization with a shallower gradient around that elution point.
Fraction Collection and Analysis
-
Collect fractions corresponding to the major peaks.
-
Analyze the collected fractions by mass spectrometry (e.g., MALDI-TOF or LC-MS) to confirm the identity of the desired peptide.
-
Assess the purity of the fractions containing the target peptide by analytical HPLC.
Data Presentation
The following table illustrates hypothetical data for the purification of a peptide containing 5-chlorotryptophan compared to its native tryptophan counterpart, highlighting the expected increase in retention time.
Table 2: Comparative HPLC Data
| Peptide | Retention Time (min) | Purity (%) | Recovery (%) |
| Native Peptide (with Trp) | 25.4 | >95 | 85 |
| Modified Peptide (with 5-Cl-Trp) | 31.2 | >95 | 80 |
Experimental Workflow Diagram
Caption: Workflow for the purification of peptides containing 5-chlorotryptophan.
Conclusion
The successful purification of peptides containing the hydrophobic amino acid 5-chlorotryptophan is achievable with careful optimization of the RP-HPLC protocol. Key modifications from standard peptide purification methods include the use of strong organic solvents for initial sample dissolution and the application of a shallow gradient to ensure adequate separation. The protocol presented in this application note provides a robust starting point for researchers working with these challenging but rewarding molecules, enabling the acquisition of highly pure material for downstream applications in research and drug development.
References
Application Notes and Protocols for Mass Spectrometry Analysis of Peptides with 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 5-chlorotryptophan (5-Cl-Trp), into peptides is a rapidly growing area of interest in drug discovery and chemical biology. The presence of the chlorine atom on the indole ring of tryptophan can significantly alter the peptide's conformational properties, hydrophobicity, and binding affinity, potentially leading to enhanced therapeutic efficacy and metabolic stability. Accurate and robust analytical methods are crucial for the characterization and quantification of these modified peptides. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose.
These application notes provide a comprehensive guide to the mass spectrometry analysis of peptides containing 5-chlorotryptophan. We will cover sample preparation, LC-MS/MS methodology, characteristic fragmentation patterns, and quantitative analysis strategies. Detailed experimental protocols are provided to facilitate the implementation of these methods in your laboratory.
Key Considerations for Mass Spectrometry Analysis
The analysis of peptides containing 5-chlorotryptophan presents unique aspects that must be considered for successful identification and quantification:
-
Isotopic Signature of Chlorine: A key diagnostic feature of chlorinated compounds in mass spectrometry is the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, 35Cl and 37Cl, with a natural abundance ratio of approximately 3:1. This results in a distinctive A+2 isotopic peak with about one-third the intensity of the monoisotopic peak for singly chlorinated peptides, providing a clear signature for their identification.
-
Mass Shift: The substitution of a hydrogen atom (1.0078 Da) with a chlorine atom (34.9689 Da for 35Cl) on the tryptophan residue results in a mass increase of approximately 33.96 Da. This mass shift should be accounted for in database searches and manual spectral interpretation.
-
Fragmentation Behavior: The fragmentation pattern of the peptide backbone is generally predictable (producing b- and y-ions in Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD), and c- and z-ions in Electron Transfer Dissociation (ETD)). However, the 5-chloroindole side chain may exhibit specific fragmentation pathways, such as neutral losses, that can be used as diagnostic markers. While detailed studies on the specific fragmentation of the 5-chlorotryptophan side chain are not extensively published, monitoring for neutral losses corresponding to the chloroindole moiety or its fragments is recommended.
Experimental Protocols
Protocol 1: Sample Preparation of Synthetic Peptides Containing 5-Chlorotryptophan for LC-MS/MS Analysis
This protocol outlines the basic steps for preparing a purified synthetic peptide for LC-MS/MS analysis.
Materials:
-
Lyophilized synthetic peptide containing 5-chlorotryptophan
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
0.5 mL or 1.5 mL low-binding microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Peptide Solubilization:
-
Allow the lyophilized peptide to equilibrate to room temperature to prevent condensation.
-
Prepare a 1 mg/mL stock solution by dissolving the peptide in a suitable solvent. For most peptides, a solution of 50% acetonitrile in water with 0.1% formic acid is a good starting point. If solubility is an issue, sonication or the use of small amounts of organic solvents like DMSO (ensure final concentration is low, e.g., <1%) may be necessary.
-
-
Dilution to Working Concentration:
-
Dilute the stock solution to a final working concentration suitable for your LC-MS/MS system. A typical starting concentration is 1-10 pmol/µL. The optimal concentration should be determined empirically. Use a solvent composition similar to the initial mobile phase of your LC gradient (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
-
Centrifugation:
-
Centrifuge the final diluted sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet any insoluble material that could clog the LC system.
-
-
Transfer to Autosampler Vial:
-
Carefully transfer the supernatant to an appropriate autosampler vial with a low-volume insert if necessary.
-
-
Storage:
-
If not analyzed immediately, store the samples at 4°C for short-term storage or at -20°C or -80°C for long-term storage to prevent degradation.
-
Protocol 2: In-Solution Tryptic Digestion of a Protein Containing 5-Chlorotryptophan
This protocol is for digesting a protein containing a 5-chlorotryptophan residue into peptides suitable for LC-MS/MS analysis.
Materials:
-
Protein sample containing 5-chlorotryptophan
-
Denaturation buffer: 8 M urea or 6 M guanidine hydrochloride in 50 mM ammonium bicarbonate, pH 8.0
-
Reducing agent: 100 mM dithiothreitol (DTT) in 50 mM ammonium bicarbonate
-
Alkylating agent: 200 mM iodoacetamide (IAA) in 50 mM ammonium bicarbonate (prepare fresh and protect from light)
-
Sequencing-grade modified trypsin (e.g., Promega, Thermo Fisher Scientific)
-
50 mM ammonium bicarbonate, pH 8.0
-
Formic acid (FA), LC-MS grade
-
Solid-phase extraction (SPE) C18 cartridges (e.g., Sep-Pak, ZipTip)
Procedure:
-
Denaturation and Reduction:
-
Dissolve the protein sample in denaturation buffer to a final concentration of 1-2 mg/mL.
-
Add the reducing agent (DTT) to a final concentration of 5-10 mM.
-
Incubate at 37-56°C for 1 hour.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the alkylating agent (IAA) to a final concentration of 15-20 mM (a 2-fold molar excess over DTT is common).
-
Incubate in the dark at room temperature for 30-45 minutes.
-
-
Dilution and Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration to less than 1 M urea or 0.6 M guanidine hydrochloride.
-
Add trypsin at an enzyme-to-protein ratio of 1:20 to 1:50 (w/w).
-
Incubate at 37°C for 12-18 hours (overnight).
-
-
Quenching the Digestion:
-
Acidify the reaction mixture by adding formic acid to a final concentration of 0.1-1% to stop the tryptic activity.
-
-
Desalting:
-
Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. This step is crucial to remove salts and detergents that can interfere with MS analysis.[1]
-
Briefly, activate the cartridge with acetonitrile, equilibrate with 0.1% formic acid in water, load the acidified sample, wash with 0.1% formic acid in water, and elute the peptides with a solution of 50-80% acetonitrile with 0.1% formic acid.
-
-
Drying and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a solvent compatible with your LC-MS/MS system (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to the desired concentration.
-
Proceed with centrifugation and transfer to an autosampler vial as described in Protocol 1.
-
LC-MS/MS Method for Analysis
The following provides a starting point for developing an LC-MS/MS method for peptides containing 5-chlorotryptophan. Optimization will be necessary based on the specific peptide and instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column is a good starting point (e.g., 1.7-2.7 µm particle size, 75-150 µm inner diameter, 10-25 cm length).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at a low percentage of B (e.g., 2-5%), ramp up to a higher percentage (e.g., 30-40%) over 30-60 minutes, followed by a steeper ramp to wash the column and re-equilibration. The gradient should be optimized to ensure good separation of the peptide of interest from any isomers or impurities.
-
Flow Rate: Dependent on the column inner diameter (e.g., 200-300 nL/min for a 75 µm ID column).
-
Column Temperature: 40-60°C to improve peak shape and reproducibility.[2]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan:
-
Mass Range: A range that covers the expected m/z of the precursor ions (e.g., 300-1800 m/z).
-
Resolution: High resolution (e.g., >60,000) is recommended to resolve the isotopic pattern of the chlorinated peptide.
-
-
MS/MS Scan (Data-Dependent Acquisition):
-
Activation Type: HCD or CID.
-
Collision Energy: Use a normalized collision energy (NCE) appropriate for the peptide's charge state and m/z. A stepped NCE can be beneficial to obtain a wider range of fragment ions.
-
Isolation Window: 1-2 m/z.
-
Dynamic Exclusion: Enable to prevent repeated fragmentation of the most abundant ions.
-
Charge State Exclusion: Exclude singly charged ions if not of interest.
-
Quantitative Data Presentation
For quantitative analysis of peptides containing 5-chlorotryptophan, data should be presented in a clear and structured format to allow for easy comparison. Both label-free and stable isotope labeling approaches can be employed.[3][4]
Label-Free Quantification
In label-free quantification, the relative abundance of a peptide is determined by comparing the peak area or intensity of its precursor ion across different samples.[5]
Table 1: Example of Label-Free Quantitative Data Presentation
| Peptide Sequence | Precursor m/z | Charge | Retention Time (min) | Peak Area (Sample A) | Peak Area (Sample B) | Fold Change (B/A) | p-value |
| G(5-Cl-W)VAAK | 543.23 | 2+ | 25.4 | 1.2E+07 | 2.5E+07 | 2.08 | 0.045 |
| Y(5-Cl-W)LGAR | 678.31 | 2+ | 32.1 | 8.9E+06 | 4.3E+06 | 0.48 | 0.031 |
Stable Isotope Labeling Quantification
Stable isotope labeling involves the use of a heavy isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. This allows for more accurate quantification by correcting for variations in sample preparation and instrument response.[6]
Table 2: Example of Stable Isotope Labeling Quantitative Data Presentation
| Peptide Sequence | Endogenous (Light) Precursor m/z | Labeled (Heavy) Precursor m/z | Light/Heavy Peak Area Ratio (Sample 1) | Light/Heavy Peak Area Ratio (Sample 2) | Concentration (Sample 1) | Concentration (Sample 2) |
| A(5-Cl-W)LIVR | 621.29 | 627.31 (13C6-Arg) | 0.85 | 1.72 | 8.5 nM | 17.2 nM |
| F(5-Cl-W)NPK | 589.22 | 597.24 (13C6,15N2-Lys) | 2.11 | 0.53 | 21.1 nM | 5.3 nM |
Visualizations
Experimental Workflow
The general workflow for the analysis of a protein containing 5-chlorotryptophan is depicted below.
Data Analysis Logic
The following diagram illustrates the logical steps involved in identifying and quantifying peptides with 5-chlorotryptophan from raw mass spectrometry data.
Conclusion
The mass spectrometry analysis of peptides containing 5-chlorotryptophan is a powerful approach for their characterization and quantification. By leveraging the unique isotopic signature of chlorine and optimizing sample preparation and LC-MS/MS parameters, researchers can confidently identify and quantify these modified peptides. The protocols and guidelines presented in these application notes provide a solid foundation for developing robust analytical methods for this important class of molecules. As with any analytical method, careful optimization and validation are key to achieving high-quality, reproducible results.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. Label-free quantification - Wikipedia [en.wikipedia.org]
- 5. Label-Free Quantification Mass Spectrometry: A Comprehensive Guide - Creative Proteomics [creative-proteomics.com]
- 6. jpt.com [jpt.com]
Application Notes and Protocols for the NMR Characterization of Peptides Incorporating 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids, such as 5-chlorotryptophan (5-Cl-Trp), into peptides is a powerful strategy in drug discovery and chemical biology. The introduction of a chlorine atom onto the tryptophan indole ring can significantly alter the peptide's physicochemical properties, including hydrophobicity, electronic character, and conformational preferences. These modifications can lead to enhanced biological activity, increased metabolic stability, and improved binding affinity to target receptors. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural characterization of these modified peptides in solution, providing insights into their three-dimensional structure, dynamics, and interactions.
This document provides a comprehensive guide to the NMR characterization of peptides containing 5-chlorotryptophan, with a focus on the cyclic hexapeptide antibiotic, Longicatenamycin A, as a case study. It includes detailed protocols for peptide synthesis, NMR data acquisition, and data analysis, along with tabulated NMR data and visualizations of relevant pathways and workflows.
Peptide Synthesis and Purification
The synthesis of peptides incorporating 5-chlorotryptophan is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 5-Chlorotryptophan Containing Peptide
-
Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin for protected peptide fragments or a Rink amide resin for C-terminally amidated peptides. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent like diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Thoroughly wash the resin with DMF, dichloromethane (DCM), and DMF again to remove excess reagents and byproducts.
-
Subsequent Amino Acid Couplings: Sequentially couple the remaining Fmoc-protected amino acids, including Fmoc-5-Cl-Trp-OH, using a standard coupling cocktail such as HBTU/HOBt (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole) and DIPEA in DMF. Monitor the coupling reaction for completeness using a ninhydrin test.
-
Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group as described in step 3.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). The reaction is typically carried out for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
NMR Spectroscopy
High-resolution NMR spectroscopy is employed to determine the three-dimensional structure and conformation of the 5-chlorotryptophan-containing peptide in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is required for complete resonance assignment and structural analysis.
Protocol 2: NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or 90% H₂O/10% D₂O) to a concentration of 1-5 mM.
-
For experiments in H₂O, add a small amount of D₂O (5-10%) to provide a lock signal for the spectrometer.
-
Adjust the pH of the sample to the desired value (typically between 4 and 6) to ensure stability and slow the exchange of amide protons with the solvent.
-
-
NMR Data Acquisition:
-
Acquire all NMR data on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
1D ¹H NMR: Acquire a standard 1D proton spectrum to assess the overall quality of the sample and to observe the dispersion of signals.
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify coupled spin systems corresponding to individual amino acid residues.
-
2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify scalar-coupled protons, particularly for resolving ambiguities in the TOCSY spectrum.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for larger peptides) or ROESY (for smaller to medium-sized peptides) spectrum with a mixing time of 150-300 ms to identify through-space correlations between protons that are close in space (< 5 Å). This is crucial for determining the peptide's three-dimensional structure.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate protons with their directly attached carbon atoms. This aids in the assignment of carbon resonances.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for connecting different amino acid residues and for assigning quaternary carbons.
-
Data Presentation: NMR Data for Longicatenamycin A
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for the cyclic hexapeptide Longicatenamycin A, which incorporates a 5-chloro-D-tryptophan residue. Data were acquired in DMSO-d₆.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Longicatenamycin A in DMSO-d₆
| Residue | NH | α-H | β-H | Other Protons |
| D-Val | 8.21 | 4.15 | 2.05 | γ-CH₃: 0.85, 0.89 |
| D-Orn | 7.98 | 4.25 | 1.65, 1.75 | γ-CH₂: 1.50; δ-NH₂: 7.80 |
| Gly | 8.35 | 3.80, 3.95 | - | - |
| 5-Cl-D-Trp | 8.50 | 4.60 | 3.15, 3.25 | Indole H2: 7.30; H4: 7.65; H6: 7.20; H7: 7.55 |
| L-Glu | 8.10 | 4.20 | 1.90, 2.05 | γ-CH₂: 2.25 |
| L-hLeu | 7.90 | 4.30 | 1.55, 1.65 | γ-CH: 1.70; δ-CH₃: 0.90, 0.92 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Longicatenamycin A in DMSO-d₆
| Residue | Cα | Cβ | C=O | Other Carbons |
| D-Val | 59.8 | 30.5 | 172.1 | γ-C: 19.2, 19.8 |
| D-Orn | 54.2 | 28.9 | 172.5 | γ-C: 25.0; δ-C: 40.1 |
| Gly | 43.5 | - | 170.8 | - |
| 5-Cl-D-Trp | 55.6 | 27.8 | 172.3 | Indole C2: 124.5; C3: 110.2; C3a: 128.0; C4: 119.5; C5: 123.3; C6: 121.8; C7: 111.5; C7a: 136.0 |
| L-Glu | 54.5 | 27.5 | 173.0 | γ-C: 30.2; δ-COOH: 174.5 |
| L-hLeu | 53.8 | 40.5 | 172.8 | γ-C: 24.8; δ-C: 22.5, 23.0 |
Experimental Workflows and Signaling Pathways
Experimental Workflow: From Synthesis to Structure
The overall workflow for the characterization of a peptide containing 5-chlorotryptophan involves several key stages, from initial synthesis to the final determination of its three-dimensional structure.
Application Notes: Enzymatic Halogenation of Tryptophan in Peptides
Introduction
The site-specific introduction of halogen atoms into peptide scaffolds is a powerful strategy in medicinal chemistry and drug development. Halogenation can significantly enhance the therapeutic properties of peptides by improving their metabolic stability, membrane permeability, and binding affinity to target proteins. Enzymatic halogenation, particularly using flavin-dependent halogenases, offers unparalleled precision and control over the position of halogenation, a feat that is often challenging to achieve through traditional synthetic chemistry. This document provides a detailed overview and protocols for the enzymatic halogenation of tryptophan residues within peptides, a key modification in the biosynthesis of many natural products.
Mechanism of Flavin-Dependent Tryptophan Halogenases
Flavin-dependent halogenases utilize a coupled enzymatic system to achieve regioselective halogenation. The process is typically dependent on two key enzymes: a flavin reductase and the halogenase itself.
-
Flavin Reduction: The process begins with an NADH-dependent flavin reductase, which reduces flavin adenine dinucleotide (FAD) to its dihydroflavin form (FADH2).
-
Formation of Hypohalous Acid: The FADH2 is then utilized by the halogenase enzyme. In the presence of molecular oxygen and a halide salt (e.g., NaCl, KBr), the halogenase catalyzes the formation of a highly reactive hypohalous acid (HOX) intermediate within a confined active site.
-
Electrophilic Aromatic Substitution: The electron-rich indole ring of a tryptophan residue, bound within the enzyme's active site, attacks the electrophilic halogen of the HOX intermediate. This results in the highly specific installation of a halogen atom onto the tryptophan, most commonly at the C5, C6, or C7 position, depending on the specific enzyme used.
This enzymatic strategy is highly valued for its mild reaction conditions (neutral pH, aqueous buffer, ambient temperature) and its exquisite regioselectivity, which is dictated by the enzyme's three-dimensional structure.
Key Enzymes and Regioselectivity
Several well-characterized tryptophan halogenases are utilized for peptide modification. Their choice depends on the desired position of halogenation on the tryptophan indole ring.
| Enzyme | Organism of Origin | Regioselectivity | Substrate Examples |
| RebH | Lechevalieria aerocolonigenes | C7-position | Tryptophan, Indole-3-pyruvic acid |
| PyrH | Streptomyces rugosporus | C5-position | Tryptophan |
| ThdH | Streptomyces albogriseolus | C6-position | Tryptophan |
| SttH | Streptomyces toxytricini | C5-position | Tryptophan on a carrier protein |
| KtzR | Kutzneria sp. 744 | C6-position | Tryptophan |
This table summarizes common tryptophan halogenases and their preferred site of halogenation. The precise selectivity can sometimes vary with the substrate.
Experimental Protocols
The following sections provide detailed protocols for the enzymatic halogenation of tryptophan-containing peptides.
Protocol 1: General In Vitro Halogenation of a Tryptophan-Containing Peptide
This protocol describes a general procedure for the halogenation of a soluble peptide using a flavin-dependent halogenase and a flavin reductase.
A. Reagent and Buffer Preparation
-
Halogenase Buffer (50 mM Tris-HCl, pH 7.5):
-
Dissolve 6.06 g of Tris base in 800 mL of deionized water.
-
Adjust pH to 7.5 with concentrated HCl.
-
Bring the final volume to 1 L with deionized water.
-
Store at 4°C.
-
-
Substrate Peptide Stock (10 mM): Dissolve the tryptophan-containing peptide in the Halogenase Buffer to a final concentration of 10 mM.
-
Halide Salt Stock (1 M): Prepare a 1 M stock solution of KBr (for bromination) or NaCl (for chlorination) in deionized water.
-
FAD Stock (10 mM): Prepare a 10 mM stock solution of flavin adenine dinucleotide in deionized water. Protect from light and store at -20°C.
-
NADH Stock (100 mM): Prepare a 100 mM stock solution of β-nicotinamide adenine dinucleotide, reduced form, in Halogenase Buffer. Prepare fresh before each experiment.
-
Enzyme Stocks: Prepare 100 µM stocks of the halogenase (e.g., RebH) and flavin reductase (e.g., Fre) in Halogenase Buffer.
B. Enzymatic Reaction Setup
-
In a 1.5 mL microcentrifuge tube, combine the following reagents in the specified order:
| Reagent | Stock Conc. | Volume for 100 µL Rxn | Final Conc. |
| Halogenase Buffer | - | 79 µL | - |
| Substrate Peptide | 10 mM | 10 µL | 1 mM |
| Halide Salt (KBr/NaCl) | 1 M | 1 µL | 10 mM |
| FAD | 10 mM | 1 µL | 100 µM |
| Flavin Reductase | 100 µM | 2 µL | 2 µM |
| Halogenase | 100 µM | 2 µL | 2 µM |
-
Mix gently by pipetting.
-
Initiate the reaction by adding NADH.
| Reagent | Stock Conc. | Volume for 100 µL Rxn | Final Conc. |
| NADH | 100 mM | 5 µL | 5 mM |
-
Incubate the reaction mixture at 30°C for 4-16 hours with gentle shaking.
C. Reaction Quenching and Sample Preparation
-
To stop the reaction, add an equal volume (100 µL) of ice-cold methanol or acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at >13,000 x g for 10 minutes to precipitate the enzymes and other insoluble material.
-
Transfer the supernatant to a clean HPLC vial for analysis.
D. Product Analysis by HPLC-MS
-
Instrumentation: A high-performance liquid chromatography system coupled to a mass spectrometer (e.g., ESI-Q-TOF).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-32 min: 95% to 5% B
-
32-37 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor absorbance at 280 nm and acquire mass spectra to identify the unreacted substrate and the halogenated product(s). The halogenated peptide will have a mass increase of 78/80 Da for bromine (due to isotopes 79Br and 81Br) or 34/36 Da for chlorine (isotopes 35Cl and 37Cl) relative to the starting peptide.
Visualizations
Caption: Experimental workflow for enzymatic halogenation.
Troubleshooting & Optimization
Technical Support Center: Boc-5-chloro-DL-tryptophan in Peptide Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Boc-5-chloro-DL-tryptophan in solid-phase peptide synthesis (SPPS). Due to the sensitive nature of the chlorinated indole side chain, specific precautions are necessary to minimize side reactions and ensure the integrity of the final peptide product.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound during Boc-SPPS?
A1: The main side reactions involving the 5-chloro-tryptophan residue occur at the indole side chain, primarily during the repetitive acid treatments for Boc-group removal and the final, strong acid cleavage step. The most common side reactions are:
-
Alkylation: The indole ring is nucleophilic and can be alkylated by carbocations generated during the synthesis. The most common source of alkylating agents is the tert-butyl cation released during Boc deprotection.[1][2]
-
Oxidation: The indole ring is susceptible to oxidation, which can occur at various stages of the synthesis and workup, leading to byproducts such as oxindolylalanine or kynurenine derivatives.[3]
-
Re-attachment to Resin: During final cleavage, the linker cation can alkylate the tryptophan side chain, causing the peptide to irreversibly reattach to the resin.
Q2: How does the 5-chloro substituent affect the reactivity of the tryptophan indole ring compared to natural tryptophan?
A2: The chlorine atom at the 5-position of the indole ring is an electron-withdrawing group. This has two main effects:
-
Reduced Susceptibility to Electrophilic Attack: The electron-withdrawing nature of chlorine slightly deactivates the indole ring, making it less susceptible to electrophilic side reactions like acid-catalyzed degradation and alkylation compared to unsubstituted tryptophan.
-
Potential for Altered Oxidation Potential: While still prone to oxidation, the electronic properties of the chlorinated indole may alter its oxidation potential and the profile of oxidative byproducts.
Despite this deactivation, the indole ring remains a highly reactive moiety, and appropriate protective measures, such as the use of scavengers, are crucial.
Q3: What are scavengers and why are they critical when working with 5-chloro-tryptophan?
A3: Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" reactive carbocations generated from the cleavage of protecting groups (like the tert-butyl cation from Boc) and the resin linker.[2] Without scavengers, these highly reactive cations would attack the electron-rich indole ring of 5-chloro-tryptophan, leading to significant alkylation byproducts.[1]
Q4: Does the use of DL-tryptophan affect the synthesis?
A4: Yes. Since you are starting with a racemic mixture (DL-), the resulting peptide will be a mixture of diastereomers. These diastereomers may have different chromatographic properties, potentially leading to broadened or split peaks during HPLC analysis. This is an inherent consequence of using a racemic amino acid and not a side reaction.
Troubleshooting Guide
Issue 1: Mass spectrometry of the crude peptide shows a major peak at +56 Da from the expected mass.
-
Possible Cause: Alkylation of the 5-chloro-tryptophan residue by a tert-butyl cation. This cation is generated in high concentration during the final cleavage of tert-butyl-based side-chain protecting groups and any remaining Boc groups.
-
Troubleshooting Steps:
-
Confirm the Modification: Use tandem MS (MS/MS) to fragment the peptide and confirm that the mass addition is localized to the 5-chloro-tryptophan residue.
-
Optimize the Cleavage Cocktail: The most effective solution is to use a more efficient scavenger cocktail during cleavage. Water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are highly effective at quenching tert-butyl cations.[1][4] Refer to the tables and protocols below for recommended cocktails.
-
Reduce Cleavage Time/Temperature: Perform the cleavage at room temperature and for the minimum time required for complete deprotection (typically 2-4 hours).
-
Issue 2: The crude product has a yellowish or brownish color, and HPLC/MS reveals peaks at +16 Da or +32 Da.
-
Possible Cause: Oxidation of the 5-chloro-tryptophan indole ring. The addition of 16 Da typically corresponds to the formation of an oxindolylalanine derivative (Oia), while +32 Da can indicate the formation of N-formylkynurenine (NFK) or dioxindolylalanine (DiOia).[3]
-
Troubleshooting Steps:
-
Use Thiol-Based Scavengers: Thiol scavengers, such as 1,2-ethanedithiol (EDT) or dithiothreitol (DTT), are effective at minimizing oxidation during cleavage.
-
Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to minimize dissolved oxygen.
-
Work under Inert Atmosphere: Perform the cleavage and initial workup steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Issue 3: Overall peptide yield is very low after cleavage and precipitation.
-
Possible Cause: Incomplete cleavage or re-attachment of the peptide to the resin via the 5-chloro-tryptophan side chain. The carbocation generated from the cleavage of the resin linker can be trapped by the indole ring.
-
Troubleshooting Steps:
-
Optimize Scavenger Choice: Triisopropylsilane (TIS) is particularly effective at reducing the resin-linker cation. Ensure it is included in your cleavage cocktail.
-
Use a Two-Step Cleavage: For peptides with a C-terminal 5-chloro-tryptophan attached to a highly acid-labile resin (like 2-chlorotrityl), a two-step cleavage can be beneficial. First, use a dilute acid solution (e.g., 1-5% TFA in DCM) to cleave the peptide from the resin while leaving side-chain protecting groups intact. Then, perform a second, stronger acid treatment with a full scavenger cocktail to remove the side-chain protecting groups.
-
Data Presentation: Scavenger Cocktail Efficacy
The following table summarizes common scavenger cocktails and their effectiveness in mitigating side reactions for tryptophan-containing peptides. The principles are directly applicable to 5-chloro-tryptophan.
| Cleavage Cocktail (Reagent) | Composition (v/v) | Target Side Reaction | Efficacy | Notes |
| Reagent B | TFA/H₂O/TIS (95:2.5:2.5) | General Alkylation | Good | A common starting point for many peptides. TIS is an excellent carbocation scavenger. |
| Reagent K [5] | TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5) | Alkylation & Oxidation | Excellent | Highly effective for peptides with multiple sensitive residues (Trp, Met, Cys, Tyr). EDT helps prevent oxidation. |
| Low-Odor Mix | TFA/TIS/H₂O/DCM (90:5:3:2) | General Alkylation | Very Good | Reduces the use of noxious thiols while maintaining good scavenger efficiency. |
Experimental Protocols
Protocol 1: Optimized TFA Cleavage and Deprotection
This protocol is designed to minimize both alkylation and oxidation of peptides containing this compound.
-
Resin Preparation: After completion of the synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3x) and dry it under a high vacuum for at least 2 hours.
-
Cleavage Cocktail Preparation: Prepare fresh "Reagent K" cleavage cocktail: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[5] For 100 mg of peptide-resin, prepare 2 mL of the cocktail. Caution: Perform this step in a well-ventilated fume hood. TFA is highly corrosive.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Cap the vessel and gently agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin twice with a small volume of fresh TFA. Combine the filtrates and add this solution dropwise to a 50 mL centrifuge tube containing 40 mL of cold (–20°C) diethyl ether.
-
Peptide Collection and Washing: A white precipitate of the crude peptide should form. Centrifuge the suspension at 3000 rpm for 5 minutes. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Drying: After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC and Mass Spectrometry analysis.
Visualizations
Troubleshooting Workflow for 5-Chloro-Tryptophan Side Reactions
Caption: A flowchart for troubleshooting common issues in the synthesis of peptides containing 5-chloro-tryptophan.
Mechanism of Side Chain Alkylation and Scavenger Action
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Technical Support Center: Optimizing Coupling of Boc-5-chloro-DL-tryptophan
Welcome to the technical support center for the optimal use of Boc-5-chloro-DL-tryptophan in your research. This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during peptide synthesis with this specialized amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when coupling this compound?
A1: The primary challenges are similar to those for other tryptophan derivatives, with the addition of potential issues related to the chloro-substituent. These include:
-
Steric Hindrance: The bulky Boc protecting group and the chloro-substituent on the indole ring can sterically hinder the coupling reaction, potentially leading to lower yields.
-
Indole Ring Modification: The indole ring of tryptophan is susceptible to modification under acidic conditions, such as during Boc deprotection. The presence of a chloro-group can influence the electron density of the ring, potentially affecting its reactivity.
-
Racemization: As with many amino acid couplings, there is a risk of racemization, particularly with prolonged activation times or the use of certain coupling reagents.
-
Side Reactions: Common side reactions in peptide synthesis, such as the formation of truncated peptides or byproducts from coupling reagents, can occur.[1]
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered or challenging amino acids, high-activity coupling reagents are generally recommended. Good starting points include aminium/uronium or phosphonium salt-based reagents. The choice of reagent can significantly impact coupling efficiency and the preservation of chiral integrity.
Q3: How can I monitor the progress of the coupling reaction?
A3: The ninhydrin (Kaiser) test is a common method for monitoring the presence of free primary amines on the solid support. A negative ninhydrin test (beads remain yellow) indicates that the coupling reaction is complete. For solution-phase synthesis, Thin Layer Chromatography (TLC) can be used to monitor the consumption of the starting materials.
Q4: What are the recommended conditions for Boc deprotection of a peptide containing 5-chloro-tryptophan?
A4: Standard Boc deprotection conditions using trifluoroacetic acid (TFA) in dichloromethane (DCM) are generally applicable.[2][3] However, due to the sensitivity of the tryptophan indole ring to acid-catalyzed side reactions, the inclusion of scavengers is highly recommended.[4][]
Troubleshooting Guides
Issue 1: Low Coupling Efficiency (Positive Ninhydrin Test)
Possible Causes:
-
Insufficient Reagent Excess: The stoichiometry of the amino acid and coupling reagents may be too low.
-
Short Coupling Time: The reaction may not have been allowed to proceed to completion.
-
Steric Hindrance: The bulky nature of this compound may require more potent coupling conditions.
-
Peptide Aggregation: The growing peptide chain on the solid support may be aggregating, preventing access to the free amine.
Troubleshooting Steps:
-
Increase Reagent Excess: Use a higher excess of this compound and the coupling reagent (e.g., increase from 2 to 4 equivalents).
-
Extend Coupling Time: Increase the reaction time and continue to monitor with the ninhydrin test.
-
Change Coupling Reagent: Switch to a more powerful coupling reagent (see table below).
-
Double Couple: After the initial coupling and washing, repeat the coupling step with fresh reagents.
-
Modify Solvent System: In some cases, adding a solvent like N,N-dimethylformamide (DMF) or using it as the primary solvent can improve solvation and reduce aggregation.
Issue 2: Presence of Unexpected Side Products in Mass Spectrometry
Possible Causes:
-
Alkylation of Indole Ring: During Boc deprotection, carbocations generated from the Boc group can alkylate the tryptophan indole ring.[1]
-
Modification by Coupling Reagent Byproducts: Some coupling reagents can generate reactive byproducts that may modify the peptide.
-
Racemization: The enantiomeric purity of the incorporated amino acid may be compromised.
Troubleshooting Steps:
-
Use Scavengers during Deprotection: Always include scavengers such as triisopropylsilane (TIS) or thioanisole in the TFA deprotection cocktail to trap carbocations.[4][]
-
Optimize Coupling Conditions: Minimize the pre-activation time of the amino acid before adding it to the resin. For carbodiimide-mediated couplings, the addition of an agent like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can suppress side reactions.[6]
-
Analyze for Racemization: Use chiral HPLC to determine the enantiomeric purity of the final peptide. If racemization is significant, consider using a less activating coupling reagent or a different base.
Data Presentation
The following table summarizes recommended coupling reagents for challenging amino acid couplings, which can be applied to this compound. The efficiencies and racemization levels are general estimates and may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Typical Coupling Time | General Efficiency | Racemization Potential | Key Advantages | Key Disadvantages |
| HBTU | HOBt | 15-60 min | High | Low | Fast, reliable, and widely used. | Forms an explosive byproduct (tetramethylurea) upon heating. |
| HATU | HOAt | 15-60 min | Very High | Very Low | Highly efficient, especially for sterically hindered amino acids.[7] | Higher cost compared to HBTU. |
| DIC/HOBt | HOBt | 1-4 hours | Good-High | Low-Moderate | Cost-effective; byproduct (diisopropylurea) is soluble in most organic solvents.[8] | Slower reaction times compared to aminium/uronium reagents. |
| PyBOP | - | 1-2 hours | High | Low | Good for solution and solid-phase synthesis. | Byproduct (HMPA) is a suspected carcinogen. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HATU
This protocol is recommended for achieving high coupling efficiency with minimal side reactions.[7]
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Activation: Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.
-
Monitoring: After 30-60 minutes, take a small sample of the resin beads and perform a ninhydrin test to check for completion.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin sequentially with DMF (3 times), DCM (3 times), and isopropanol (3 times).
Protocol 2: Boc Deprotection with Scavengers
This protocol is designed to minimize side reactions on the 5-chloro-tryptophan residue.
-
Resin Preparation: Wash the Boc-protected peptide-resin with DCM (3 times).
-
Deprotection Cocktail: Prepare a deprotection cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Deprotection: Add the deprotection cocktail to the resin and agitate for 1-2 minutes. Drain the solution.
-
Main Deprotection: Add a fresh portion of the deprotection cocktail and agitate for 20-30 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM (3 times), isopropanol (3 times), and DMF (3 times).
-
Neutralization: Before the next coupling step, neutralize the resin with a solution of 10% DIPEA in DMF (2 times for 2 minutes each), followed by washing with DMF (3 times).
Mandatory Visualizations
Caption: Workflow for a single coupling cycle of this compound in SPPS.
Caption: Troubleshooting logic for addressing low coupling efficiency.
References
Preventing side reactions during Boc deprotection of 5-chlorotryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the Boc deprotection of 5-chlorotryptophan.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction observed during the Boc deprotection of 5-chlorotryptophan?
A1: The most common side reaction during the acid-catalyzed deprotection of Boc-5-chlorotryptophan is the alkylation of the indole ring, specifically tert-butylation.[1][2][3] This occurs when the reactive tert-butyl cation, generated from the cleavage of the Boc group, attacks the electron-rich indole nucleus of the tryptophan derivative.[1][2]
Q2: How does the chloro-substituent at the 5-position of the indole ring affect side reactions?
A2: The electron-withdrawing nature of the chlorine atom at the 5-position slightly deactivates the indole ring towards electrophilic attack compared to unsubstituted tryptophan. However, the indole ring remains sufficiently nucleophilic to be susceptible to alkylation by the high concentration of tert-butyl cations generated during deprotection.[4] Therefore, side reactions are still a significant concern.
Q3: What are scavengers and how do they prevent tert-butylation?
A3: Scavengers are reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cations before they can react with the 5-chlorotryptophan residue.[1][5] These scavengers are typically more nucleophilic or are used in high concentrations to outcompete the indole ring for the electrophile.[1][5]
Q4: Which scavengers are most effective for preventing side reactions with 5-chlorotryptophan?
A4: For tryptophan and its derivatives, silane-based scavengers and thiol-based scavengers are highly effective.[1] Recommended scavengers include Triisopropylsilane (TIS), Triethylsilane (TES), and 1,2-Ethanedithiol (EDT).[1] TIS and TES are excellent carbocation scavengers, while EDT is also effective at preventing acid-catalyzed oxidation of the indole ring.[1]
Q5: Can I use a standard TFA/DCM mixture for the deprotection without scavengers?
A5: Using a neat solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) without scavengers is not recommended for substrates containing 5-chlorotryptophan. This practice significantly increases the risk of tert-butylation of the indole ring, leading to impurities that can be difficult to separate from the desired product.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of a +56 Da peak in LC-MS | Tert-butylation of the 5-chlorotryptophan indole ring.[1] | Incorporate a scavenger cocktail into the cleavage/deprotection reagent. A common and effective cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][5] |
| Incomplete Deprotection | - Insufficient acid strength or concentration.- Short reaction time.- Steric hindrance around the Boc group.[1] | - Increase TFA concentration.- Extend the reaction time and monitor by LC-MS.- Consider using a stronger acid system like 4M HCl in dioxane, but ensure an effective scavenger is present.[2][6] |
| Oxidation of the Indole Ring (+16 Da) | Acid-catalyzed oxidation of the indole nucleus, although less common than alkylation.[1] | Add 1,2-Ethanedithiol (EDT) to the scavenger cocktail. Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) is a robust option for complex substrates.[4] |
Experimental Protocols
Protocol 1: Standard Solution-Phase Boc Deprotection of Boc-5-chlorotryptophan
This protocol is a general guideline for the deprotection of Boc-5-chlorotryptophan in solution.
Materials:
-
Boc-5-chlorotryptophan derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
Cold diethyl ether
Procedure:
-
Preparation: Dissolve the Boc-protected 5-chlorotryptophan derivative in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Scavenger Addition: Add TIS (2.5-5% v/v) and water (2.5% v/v) to the solution.
-
Deprotection: Cool the mixture to 0 °C using an ice bath. Slowly add TFA to a final concentration of 50-95% (v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA. Co-evaporate with toluene or DCM (3x) to remove residual TFA.[7]
-
Isolation: Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[8]
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cleavage and Deprotection for a Peptide Containing 5-Chlorotryptophan
This protocol is for the final cleavage of a peptide containing a 5-chlorotryptophan residue from a solid support, with simultaneous deprotection of the Boc group and other acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin containing the 5-chlorotryptophan residue
-
Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Washing: Drain the DCM and wash the resin with DCM (3 x 2 mL).
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Stopper the vessel and shake at room temperature for 2-3 hours.[4]
-
Peptide Precipitation: Filter the cleavage mixture into a cold centrifuge tube containing diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether (2x).
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]
Visualizations
Caption: Boc deprotection pathway and competing side reaction.
Caption: Troubleshooting workflow for Boc deprotection.
References
Troubleshooting low yield in synthesis of 5-chlorotryptophan peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the synthesis of peptides containing 5-chlorotryptophan, with a focus on addressing low peptide yield.
Frequently Asked Questions (FAQs)
Q1: Is 5-chlorotryptophan considered a "difficult" amino acid to incorporate during Solid Phase Peptide Synthesis (SPPS)?
Yes, 5-chlorotryptophan can be considered a challenging amino acid for several reasons. The presence of the bulky chloro- group on the indole ring can cause steric hindrance, potentially slowing down coupling reactions. Additionally, the electron-withdrawing nature of chlorine can influence the reactivity of the indole side chain, making it susceptible to particular side reactions during cleavage.
Q2: What are the primary causes of low yield when synthesizing peptides with 5-chlorotryptophan?
Low yields in the synthesis of 5-chlorotryptophan-containing peptides can stem from several factors, which can be broadly categorized as:
-
Incomplete Coupling: Due to the steric hindrance of the 5-chloroindole side chain, the formation of the peptide bond may be less efficient.
-
Side Reactions during Cleavage: The indole ring of tryptophan is susceptible to alkylation by carbocations generated during the removal of protecting groups in the final cleavage step. The chloro- group may exacerbate this.
-
Peptide Aggregation: Sequences containing hydrophobic residues like 5-chlorotryptophan can be prone to aggregation on the resin, which hinders reagent access and leads to incomplete reactions.
-
Suboptimal Cleavage Conditions: Inefficient cleavage from the resin or incomplete removal of side-chain protecting groups will result in a lower yield of the desired peptide.
Q3: Should I use a protecting group for the indole nitrogen of 5-chlorotryptophan?
For many tryptophan-containing peptides, indole protection is not strictly necessary. However, if you are experiencing significant side reactions, particularly alkylation during cleavage, using a Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen, i.e., Fmoc-L-Trp(Boc)-OH, is highly recommended. This group shields the indole ring from electrophilic attack and is readily removed during the final TFA cleavage.
Q4: How can I monitor the efficiency of the coupling reaction for 5-chlorotryptophan?
A qualitative ninhydrin (Kaiser) test is a reliable method to monitor the completion of a coupling reaction. After the coupling step, a small sample of the resin should be tested. A negative result (yellow or colorless beads) indicates that the coupling is complete, while a positive result (blue or purple beads) signifies the presence of unreacted free amines and an incomplete reaction.
Troubleshooting Guides
Issue 1: Low crude peptide yield with evidence of deletion sequences in Mass Spectrometry.
This issue often points towards incomplete coupling of the 5-chlorotryptophan residue.
Troubleshooting Workflow for Incomplete Coupling
Caption: Workflow for addressing incomplete coupling of 5-chlorotryptophan.
Recommended Actions:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with fresh reagents. This is often sufficient to drive the reaction to completion.
-
Increase Reaction Time and Reagent Concentration: Extend the coupling time to 2-4 hours or even overnight.[1] Increasing the equivalents of the amino acid and coupling reagents (from 3 to 5 equivalents) can also improve the reaction kinetics.[1]
-
Use a More Potent Coupling Reagent: For sterically hindered amino acids like 5-chlorotryptophan, standard coupling reagents may not be efficient enough. Switching to a more powerful onium salt-based reagent is recommended.
Table 1: Recommended Coupling Reagents for 5-Chlorotryptophan
| Reagent Class | Examples | Relative Efficiency | Key Considerations |
| Uronium/Aminium Salts | HATU, HCTU, COMU | Very High | Highly reactive and fast. Ideal for hindered amino acids. |
| Phosphonium Salts | PyBOP, PyAOP | High | Also very effective and can minimize racemization. |
Issue 2: Mass spectrometry analysis shows unexpected mass additions to the 5-chlorotryptophan residue.
This is likely due to side reactions, particularly alkylation of the indole ring, during the final TFA cleavage.
Potential Side Reactions of 5-Chlorotryptophan during Cleavage
References
Technical Support Center: Managing Aggregation of Peptides Containing 5-Chlorotryptophan
For researchers, scientists, and drug development professionals incorporating the non-canonical amino acid 5-chlorotryptophan into synthetic peptides, managing aggregation is a critical challenge. The introduction of a chlorine atom to the indole ring of tryptophan can significantly alter the physicochemical properties of the peptide, often leading to increased hydrophobicity and a higher propensity for aggregation. This guide provides troubleshooting advice and frequently asked questions to help you navigate these challenges during synthesis, purification, and formulation.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing 5-chlorotryptophan prone to aggregation?
A1: The aggregation of peptides containing 5-chlorotryptophan is primarily driven by the increased hydrophobicity of this modified amino acid. The chlorine atom enhances the non-polar character of the tryptophan side chain, which can lead to stronger intermolecular hydrophobic interactions. Additionally, the electron-withdrawing nature of chlorine can influence π-π stacking interactions between the indole rings, further promoting self-assembly and aggregation.[1][2]
Q2: How can I predict the aggregation potential of my 5-chlorotryptophan-containing peptide sequence?
A2: While there are no prediction tools specifically calibrated for 5-chlorotryptophan, general principles of peptide aggregation should be considered. Sequences with a high content of hydrophobic residues, including 5-chlorotryptophan, are more likely to aggregate. The strategic placement of charged or polar amino acids can help to mitigate these hydrophobic interactions. Online tools that predict aggregation-prone regions in standard peptides can offer a preliminary assessment, though the increased hydrophobicity of 5-chlorotryptophan should be factored in as an additional risk.
Q3: What are the initial signs of aggregation during solid-phase peptide synthesis (SPPS)?
A3: During SPPS, aggregation can manifest as poor resin swelling, incomplete coupling reactions (indicated by a positive Kaiser test), and slow Fmoc deprotection. In some cases, the peptide-resin may clump together, hindering efficient washing and reagent access.
Q4: My purified 5-chlorotryptophan peptide is difficult to dissolve. What solvents should I try?
A4: For peptides with poor aqueous solubility, starting with a small amount of an organic solvent is recommended. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often effective at disrupting hydrophobic interactions. For highly aggregated peptides, a mixture of trifluoroacetic acid (TFA) and hexafluoroisopropanol (HFIP) can be a powerful solubilizing agent. Once dissolved in a minimal amount of organic solvent, the solution can be gradually diluted with the desired aqueous buffer. Always consider the compatibility of the solvent with your downstream application.
Troubleshooting Guides
Problem 1: Poor yield and purity of the crude peptide after synthesis.
This is often a result of on-resin aggregation during SPPS, leading to incomplete reactions.
| Potential Cause | Recommended Solution |
| Inter-chain aggregation on the resin | - Use a lower substitution resin: This increases the distance between peptide chains, reducing the likelihood of interaction. - Incorporate "difficult sequence" strategies: Introduce backbone-disrupting elements like pseudoprolines or Dmb/Hmb-protected amino acids near the 5-chlorotryptophan residue.[3] - Modify synthesis conditions: Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add chaotropic agents such as guanidine hydrochloride to the coupling and deprotection solutions to disrupt hydrogen bonding.[4][5] |
| Steric hindrance from aggregated chains | - Increase coupling times and temperatures: Allow more time for the activated amino acid to access the N-terminus. Microwave-assisted synthesis can also be beneficial. - Use stronger coupling reagents: Reagents like HATU or HCTU may improve coupling efficiency. |
Problem 2: The peptide precipitates during purification by reverse-phase HPLC (RP-HPLC).
Precipitation on the column or in the fraction collector can lead to significant loss of material and poor separation.
| Potential Cause | Recommended Solution |
| Low solubility in the mobile phase | - Optimize the mobile phase: Increase the initial percentage of organic solvent (e.g., acetonitrile) in your gradient. - Adjust the pH: Moving the pH of the mobile phase away from the peptide's isoelectric point (pI) can increase its net charge and solubility. Purification at a higher pH (e.g., using ammonium bicarbonate) can be effective for some peptides.[6] - Lower the peptide concentration: Injecting a more dilute sample can prevent on-column precipitation. |
| Aggregation upon removal of organic solvent | - Flash freeze fractions immediately: This can prevent the peptide from aggregating as the acetonitrile evaporates. - Collect fractions into a stabilizing buffer: If compatible with your downstream process, collect fractions directly into a buffer that is known to maintain the peptide's solubility. |
Problem 3: The final lyophilized peptide is difficult to reconstitute and forms visible aggregates.
This indicates that the peptide has aggregated during lyophilization or upon addition of the solvent.
| Potential Cause | Recommended Solution |
| High peptide concentration | - Reconstitute at a lower concentration: Start with a more dilute solution and concentrate it later if necessary. |
| Unfavorable buffer conditions | - Screen different buffers and pH values: Systematically test a range of pH values and buffer compositions to find the optimal conditions for solubility. - Include solubility-enhancing excipients: Consider the addition of arginine, urea, or non-detergent sulfobetaines to the formulation to inhibit aggregation. |
| Persistent aggregates | - Perform a disaggregation protocol: Dissolve the peptide in a strong solvent like 1:1 TFA/HFIP, evaporate the solvent under a stream of nitrogen, and then dissolve the resulting film in the desired buffer.[6] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol provides a starting point for the synthesis of peptides containing 5-chlorotryptophan. Adjustments may be necessary based on the specific sequence.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides) in DMF for at least 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-5-chloro-L-tryptophan-OH) with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor the reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Repeat: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether, centrifuge to form a pellet, and wash the pellet with cold ether to remove scavengers.
-
Drying: Dry the crude peptide under vacuum.
Protocol 2: Analytical Characterization of Aggregates by Size Exclusion Chromatography (SEC)
SEC is a powerful technique for separating and quantifying soluble aggregates.
-
System Preparation: Equilibrate an appropriate SEC column (e.g., with a pore size suitable for the expected molecular weight range of your peptide and its aggregates) with the desired mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Dissolve the peptide in the mobile phase to a known concentration. Filter the sample through a 0.22 µm filter to remove any large, insoluble particles.
-
Injection and Separation: Inject the sample onto the SEC column. The separation is based on hydrodynamic volume, with larger molecules (aggregates) eluting before smaller molecules (monomers).
-
Detection: Monitor the elution profile using a UV detector, typically at 214 nm or 280 nm. The presence of 5-chlorotryptophan will contribute to the absorbance at 280 nm.
-
Data Analysis: Integrate the peak areas to determine the relative percentages of monomer, dimer, and higher-order aggregates.
Data Presentation
Table 1: Physicochemical Properties of 5-Chloro-DL-Tryptophan
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁ClN₂O₂ | [7] |
| Molecular Weight | 238.67 g/mol | [7] |
| Melting Point | 278-279 °C | [7] |
| Solubility | Slightly soluble in aqueous acid and methanol | [7] |
Visualizations
Caption: Workflow for synthesis, purification, and analysis of peptides.
Caption: Troubleshooting logic for peptide aggregation issues.
References
- 1. Synthesis and Antimicrobial Specificities of Halogenated Tryptophan-Containing Nisin Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late‐Stage Diversification of Tryptophan‐Derived Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Chaotropic agent - Wikipedia [en.wikipedia.org]
- 5. thomassci.com [thomassci.com]
- 6. agilent.com [agilent.com]
- 7. 5-CHLORO-DL-TRYPTOPHAN | 154-07-4 [chemicalbook.com]
Racemization issues with Boc-5-chloro-DL-tryptophan during synthesis
Welcome to the technical support center for the synthesis and handling of Boc-5-chloro-DL-tryptophan. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential racemization issues and other common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). In the context of Boc-5-chloro-L-tryptophan, this means the desired L-enantiomer can be contaminated with the undesired D-enantiomer. This is a critical issue because the biological activity of peptides and pharmaceuticals is often highly specific to one enantiomer. The presence of the wrong stereoisomer can lead to reduced efficacy, altered pharmacological properties, or even adverse effects.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during peptide coupling?
A2: The most common mechanism for racemization of N-alkoxycarbonyl-protected amino acids like this compound during peptide coupling is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate. The activation of the carboxyl group makes the α-proton acidic. In the presence of a base, this proton can be abstracted, leading to a loss of stereochemical integrity at the α-carbon. The resulting achiral oxazolone can then react with an incoming amine nucleophile to produce a mixture of L- and D-diastereomers.[1] A less common pathway, direct enolization, can also occur under strongly basic conditions.[1]
Q3: Are halogenated tryptophans like this compound more susceptible to racemization?
A3: The presence of an electron-withdrawing group, such as chlorine on the indole ring, can influence the electronic properties of the entire molecule. While direct comparative studies on the racemization of Boc-5-chloro-tryptophan are not abundant in the readily available literature, electron-withdrawing groups can potentially increase the acidity of the α-proton, which may enhance the propensity for racemization under certain conditions. Therefore, it is crucial to employ optimized coupling conditions to suppress this potential side reaction.
Q4: How can I determine the enantiomeric purity of my Boc-5-chloro-tryptophan sample?
A4: The most common and reliable method for determining the enantiomeric purity of Boc-5-chloro-tryptophan is through chiral High-Performance Liquid Chromatography (HPLC) .[] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation and quantification. Both normal-phase and reversed-phase chiral HPLC methods can be developed for N-protected amino acids.[3]
Troubleshooting Guide
This guide addresses common issues related to racemization during the synthesis of peptides using this compound.
Problem 1: High levels of the D-enantiomer detected after a coupling reaction.
| Potential Cause | Recommended Solution & Rationale |
| Inappropriate Coupling Reagent | Use a coupling reagent known for low racemization, such as an aminium/uronium salt (e.g., HATU, HBTU ) or a phosphonium salt (e.g., PyBOP ). These reagents, in the presence of additives, form active esters that are less prone to oxazolone formation. For particularly sensitive couplings, a combination of a carbodiimide with a racemization-suppressing additive (e.g., DIC/Oxyma ) is a good choice.[4][5] |
| Absence of Racemization-Suppressing Additives | Always include an additive like 1-hydroxybenzotriazole (HOBt) , 1-hydroxy-7-azabenzotriazole (HOAt) , or ethyl (hydroxyimino)cyanoacetate (Oxyma) in your coupling reaction. These additives react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization.[6] |
| Excessive or Inappropriate Base | The choice and amount of base are critical. Use a sterically hindered base like N,N-diisopropylethylamine (DIPEA) or, preferably, N-methylmorpholine (NMM) , which is known to cause less racemization than less hindered bases like triethylamine (TEA). Use the minimum amount of base necessary for the reaction to proceed. |
| High Reaction Temperature | Perform the coupling reaction at a lower temperature, typically starting at 0 °C and then allowing it to slowly warm to room temperature. Elevated temperatures significantly accelerate the rate of racemization. |
| Prolonged Pre-activation Time | Minimize the pre-activation time (the time the Boc-amino acid is mixed with the coupling reagent before adding the amine component) to 1-5 minutes . Prolonged pre-activation increases the concentration of the highly reactive, racemization-prone intermediate. Alternatively, employ an in situ activation protocol where all components are mixed together. |
Problem 2: Difficulty in synthesizing optically pure Boc-5-chloro-L-tryptophan.
| Potential Cause | Recommended Solution & Rationale |
| Racemization during Boc-protection | The introduction of the Boc group is generally a low-risk step for racemization. However, ensure that the reaction is performed under standard, mild conditions. A common method involves reacting L-tryptophan with di-tert-butyl dicarbonate in the presence of a base like sodium hydroxide in a water-dioxane mixture.[7] |
| Racemization during halogenation | If synthesizing from Boc-L-tryptophan, the halogenation step could potentially lead to racemization depending on the reagents and conditions used. Enzymatic halogenation methods are known for their high regio- and stereoselectivity and can be an excellent alternative to chemical synthesis to ensure enantiopurity. |
| Inadequate purification | If starting from a racemic or partially racemized mixture, standard silica gel chromatography will not separate the enantiomers. Enantiomeric resolution will require preparative chiral HPLC or crystallization with a chiral resolving agent. |
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling of Boc-5-chloro-L-tryptophan
This protocol provides a general guideline for coupling Boc-5-chloro-L-tryptophan to a resin-bound amine or an amino acid ester with minimal racemization.
Materials:
-
Boc-5-chloro-L-tryptophan
-
Amine component (e.g., deprotected peptide-resin or amino acid ester)
-
Coupling reagent (e.g., HATU)
-
Racemization-suppressing additive (e.g., HOAt)
-
Base (e.g., NMM or DIPEA)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
In a reaction vessel, dissolve Boc-5-chloro-L-tryptophan (1.0 eq) and HOAt (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the coupling reagent HATU (1.0 eq) to the solution and stir for 1-2 minutes for pre-activation.
-
In a separate vessel, dissolve the amine component (1.0 eq) and NMM (2.0 eq) in anhydrous DMF at 0 °C.
-
Add the activated Boc-5-chloro-L-tryptophan solution to the amine solution.
-
Allow the reaction to stir at 0 °C for 15 minutes, then let it warm to room temperature and continue stirring for an additional 2-4 hours.
-
Monitor the reaction progress using a suitable method (e.g., ninhydrin test for solid-phase synthesis or TLC/LC-MS for solution-phase).
-
Upon completion, proceed with the appropriate work-up and purification steps for your specific synthesis.
Protocol 2: Chiral HPLC Analysis of this compound
This protocol outlines a general method for determining the enantiomeric purity of this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or a macrocyclic glycopeptide-based column like Chirobiotic T)[3]
-
HPLC-grade solvents (e.g., n-hexane, 2-propanol, trifluoroacetic acid for normal phase; acetonitrile, water, trifluoroacetic acid for reversed phase)
-
This compound sample
Example Normal-Phase HPLC Method:
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (e.g., 90:10:0.1, v/v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Record the chromatogram and identify the peaks corresponding to the D- and L-enantiomers based on the retention times of available standards or by comparing with a racemic mixture.
-
Calculate the enantiomeric excess (% ee) or the percentage of each enantiomer based on the peak areas.
Visualizations
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Peptide Cleavage from Chloro-Substituted Trityl Resins
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the impact of chloro-substituents on the cleavage of peptides from trityl-based resins. As the 2-chlorotrityl (2-CTC) resin is the most widely used and documented resin of this class, the following information is based on data for 2-CTC resin. The principles of acid lability and cleavage discussed are directly applicable to other chloro-substituted trityl resins, such as a hypothetical 5-chlorotrityl resin, as the electron-withdrawing nature of the chloro-group is the primary determinant of the resin's cleavage characteristics.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of a chloro-substituent on a trityl resin?
The presence of a chloro-substituent, an electron-withdrawing group, on the trityl ring system increases the acid lability of the resin. This allows for the cleavage of the peptide from the solid support under very mild acidic conditions.[1][2] This property is highly advantageous for the synthesis of protected peptide fragments, as acid-sensitive side-chain protecting groups (e.g., Boc, tBu, Trt) remain intact during cleavage.[3]
Q2: What are the recommended cleavage cocktails for obtaining a fully protected peptide from 2-chlorotrityl resin?
To cleave a peptide from a 2-chlorotrityl resin while preserving all acid-labile side-chain protecting groups, very mild acidic conditions are required. Common cleavage cocktails include:
-
Acetic acid/Trifluoroethanol (TFE)/Dichloromethane (DCM) mixtures.[4]
-
Hexafluoroisopropanol (HFIP) in DCM (e.g., 20-30% HFIP/DCM).
-
Dilute Trifluoroacetic acid (TFA) in DCM (e.g., 0.5-3% TFA/DCM).[2][3]
Q3: Can I obtain a fully deprotected peptide directly from a 2-chlorotrityl resin?
Yes, it is possible to achieve simultaneous cleavage and deprotection of most common acid-labile protecting groups by using a stronger acid cleavage cocktail. A standard and highly effective mixture for this purpose is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v) .[5] The TFA is the strong acid for cleavage and deprotection, while TIS acts as a scavenger to prevent side reactions.
Q4: What are common side reactions during cleavage from 2-chlorotrityl resin and how can they be minimized?
Common side reactions primarily involve the re-attachment of the cleaved peptide to the resin or modification of sensitive amino acid residues by the carbocations generated during cleavage.
-
Alkylation of sensitive residues: Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are susceptible to modification.
-
Re-attachment to the resin: The cleaved trityl cation can react with nucleophilic side chains.
These side reactions can be minimized by using scavengers in the cleavage cocktail.[6] Triisopropylsilane (TIS) is a common and effective scavenger for this purpose.
Q5: How does the steric bulk of the 2-chlorotrityl group affect peptide synthesis?
The significant steric hindrance provided by the 2-chlorotrityl group offers a key advantage during the initial stages of peptide synthesis. It effectively minimizes the formation of diketopiperazines, a common side reaction that can occur, especially when proline is one of the first two amino acids in the sequence.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low peptide yield after cleavage | Incomplete cleavage. | Extend the cleavage time or use a slightly stronger acidic cleavage cocktail. Ensure the resin is adequately swollen before and during cleavage. |
| Premature cleavage during synthesis. | This can occur with very acid-labile sequences or if acidic conditions are inadvertently introduced during synthesis (e.g., with certain coupling reagents).[7] Consider using a less acid-labile resin if this is a recurring issue. | |
| Peptide is insoluble in the cleavage cocktail. | After filtration, wash the resin with a small amount of a stronger solvent like DMF or DMSO to recover any precipitated peptide. | |
| Presence of unexpected peaks in HPLC analysis | Side-chain modification. | Ensure an adequate amount of scavenger (e.g., TIS) is used in the cleavage cocktail, especially for peptides containing sensitive residues like Trp, Met, Cys, or Tyr.[5] |
| Incomplete removal of protecting groups. | If global deprotection was intended, increase the cleavage time with the strong acid cocktail or consider a stronger cocktail (e.g., Reagent K). | |
| Residual scavengers or cleavage by-products. | Perform an additional precipitation and washing step with cold diethyl ether. | |
| Peptide re-attachment to the resin | Insufficient scavenging of the trityl cation. | Increase the concentration of the scavenger (e.g., TIS) in the cleavage cocktail. |
Quantitative Data Summary
The following tables summarize typical cleavage conditions and their outcomes for 2-chlorotrityl resin.
Table 1: Cleavage Cocktails for Protected Peptide Fragments
| Cleavage Cocktail | Concentration | Typical Cleavage Time | Outcome |
| Acetic Acid/TFE/DCM | 1:1:8 (v/v/v) | 30-60 min | Fully protected peptide. |
| HFIP/DCM | 1:4 (v/v) | 15-60 min | Fully protected peptide. |
| TFA/DCM | 1-3% (v/v) | 5-30 min (repeated) | Fully protected peptide.[2] |
Table 2: Cleavage Cocktail for Simultaneous Deprotection
| Cleavage Cocktail | Composition | Typical Cleavage Time | Outcome |
| TFA/TIS/Water | 95:2.5:2.5 (v/v/v) | 1-3 hours | Cleaved and fully deprotected peptide.[5] |
Detailed Experimental Protocols
Protocol 1: Cleavage of a Fully Protected Peptide Fragment
This protocol is suitable for obtaining a peptide with all acid-labile side-chain protecting groups intact.
Materials:
-
Peptidyl-2-chlorotrityl resin
-
Cleavage solution: Acetic acid/TFE/DCM (1:1:8 v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the dried peptidyl-resin in DCM for 30 minutes.
-
Drain the DCM and add the cleavage solution to the resin.
-
Agitate the suspension at room temperature for 30-60 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin 2-3 times with a small volume of the cleavage solution or DCM.
-
Combine all the filtrates.
-
Concentrate the combined filtrates under reduced pressure.
-
Precipitate the protected peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide with cold diethyl ether and dry under vacuum.
Protocol 2: Simultaneous Cleavage and Global Deprotection
This protocol is designed to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups in a single step.
Materials:
-
Peptidyl-2-chlorotrityl resin
-
Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Wash the peptidyl-resin with DCM and dry it thoroughly under vacuum.
-
Add the cleavage cocktail to the dried resin in a reaction vessel.
-
Agitate the mixture at room temperature for 1-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
Precipitate the crude peptide by adding a 10-fold excess of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide multiple times with cold diethyl ether to remove scavengers and organic by-products.
-
Dry the purified peptide under vacuum.
Visualizations
Caption: General experimental workflow for peptide cleavage from resin.
Caption: Troubleshooting logic for low peptide cleavage yield.
References
- 1. peptide.com [peptide.com]
- 2. biotage.com [biotage.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. 2-Chlorotrityl chloride resin. Studies on anchoring of Fmoc-amino acids and peptide cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
Analytical methods to detect impurities in Boc-5-chloro-DL-tryptophan synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in the synthesis of Boc-5-chloro-DL-tryptophan.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: During the synthesis of this compound, several impurities can form. The most common include:
-
Unreacted Starting Material: Residual 5-chloro-DL-tryptophan that did not react with the Boc-anhydride.
-
Di-Boc Species: Over-reaction can lead to the formation of a di-Boc protected tryptophan where the indole nitrogen is also protected.
-
tert-Butyl Esters: The carboxylic acid of the tryptophan can be esterified by tert-butyl cations, which are byproducts of the Boc-anhydride reaction.[1]
-
Alkylation Products: The electron-rich indole ring of tryptophan is susceptible to alkylation by tert-butyl cations.[2]
-
Racemization: While the starting material is a DL-racemic mixture, improper handling or harsh reaction conditions can potentially alter the enantiomeric ratio.
Q2: Which analytical techniques are most suitable for purity assessment of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main product from its impurities. Both reversed-phase and chiral HPLC methods are valuable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information to identify the desired product and characterize impurities. 1H and 13C NMR are essential.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify impurities based on their mass-to-charge ratio.
Q3: How can I resolve the D- and L-enantiomers of this compound?
A3: Chiral HPLC is the most effective method for separating the enantiomers. This can be achieved using a chiral stationary phase (CSP) column, such as one based on amylose or cellulose derivatives.[3][4] Alternatively, a chiral ligand exchange mobile phase additive can be used with a standard reversed-phase column.[5]
Troubleshooting Guides
HPLC Analysis
Issue 1: Poor peak shape (tailing or fronting) in the chromatogram.
-
Possible Cause: The sample solvent may be too strong compared to the mobile phase, causing peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase composition whenever possible.[6]
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols.
-
Solution: Adjust the mobile phase pH or add a competing amine like triethylamine (TEA) to the mobile phase to mask silanol groups.
Issue 2: Inconsistent retention times.
-
Possible Cause: Fluctuation in mobile phase composition or temperature.
-
Solution: Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a constant temperature.
-
Possible Cause: Column degradation.
-
Solution: Flush the column with a strong solvent or replace it if it's at the end of its lifespan.
Issue 3: Co-elution of impurities with the main peak.
-
Possible Cause: The chosen HPLC method lacks sufficient resolution.
-
Solution: Optimize the mobile phase gradient, change the organic modifier (e.g., from acetonitrile to methanol), or try a column with a different stationary phase chemistry.
NMR Analysis
Issue 1: Broad peaks in the 1H NMR spectrum.
-
Possible Cause: Sample aggregation.
-
Solution: Dilute the sample or try a different deuterated solvent.
-
Possible Cause: Presence of paramagnetic impurities.
-
Solution: Purify the sample further before analysis.
Issue 2: Difficulty in assigning protons of the indole ring.
-
Possible Cause: Overlapping signals.
-
Solution: Use 2D NMR techniques like COSY and HSQC to resolve overlapping signals and confirm proton-proton and proton-carbon correlations.
Quantitative Data Summary
| Analytical Method | Parameter | Typical Value | Reference |
| Reversed-Phase HPLC | Limit of Detection (LOD) | 1 - 10 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 5 - 20 µg/mL | [3] | |
| Linearity (R²) | > 0.999 | ||
| Chiral HPLC | Resolution (Rs) | > 1.5 | [3] |
| NMR Spectroscopy | Relative Purity | Determined by integration |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.
Protocol 2: Chiral HPLC for Enantiomeric Separation
-
Column: Chiral stationary phase column (e.g., AmyCoat-RP, 150 x 4.6 mm, 5 µm).[3]
-
Mobile Phase: Ammonium acetate (10 mM) : Methanol : Acetonitrile (50:5:45, v/v/v).[3]
-
Flow Rate: 0.8 mL/min.[3]
-
Detection: UV at 230 nm.[3]
-
Injection Volume: 20 µL.[3]
-
Sample Preparation: Dissolve the sample in a mixture of Water:Methanol:Acetonitrile (50:40:10, v/v/v) to a concentration of 100 µg/mL.[3]
Protocol 3: 1H and 13C NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
1H NMR: Acquire standard proton spectra. Expected chemical shifts for the indole and Boc protons should be observed.
-
13C NMR: Acquire proton-decoupled carbon spectra. A reference spectrum for 5-chloro-L-tryptophan can be found in the SpectraBase.[7]
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer rate for enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
Technical Support Center: Peptides Containing 5-Chlorotryptophan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with synthetic peptides containing the non-canonical amino acid 5-chlorotryptophan.
Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing 5-chlorotryptophan insoluble in aqueous buffers?
A1: Peptides incorporating 5-chlorotryptophan often exhibit poor solubility in aqueous solutions due to the hydrophobic nature of this modified amino acid. Tryptophan itself is one of the most hydrophobic proteinogenic amino acids, and the addition of a chlorine atom to the indole ring can further increase its hydrophobicity. This enhanced hydrophobicity promotes peptide aggregation, a common issue with sequences rich in non-polar residues.[1][2][3][4] Factors such as the overall amino acid composition, peptide length, and net charge at a given pH also significantly influence solubility.[5][6][7]
Q2: What is the predicted hydrophobicity of 5-chlorotryptophan?
A2: While extensive experimental data on the hydrophobicity of 5-chlorotryptophan within peptides is limited, computational estimates can provide some insight. For the free amino acid 5-chloro-L-tryptophan, a computed XLogP3 value of -0.2 is reported, which is not strongly hydrophobic.[8] However, the hydrophobicity of an amino acid residue within a peptide chain can differ significantly from that of the free amino acid. Generally, halogenation of aromatic rings tends to increase hydrophobicity. Therefore, it is reasonable to anticipate that peptides containing 5-chlorotryptophan will behave as hydrophobic peptides.
Q3: What is the recommended first-line solvent for dissolving my 5-chlorotryptophan-containing peptide?
A3: For a peptide with a high content of hydrophobic residues like 5-chlorotryptophan, it is unlikely to dissolve readily in purely aqueous solutions. The recommended approach is to first attempt dissolution in a small amount of an organic co-solvent.[5][6][7][9] Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[5][6][7]
Q4: Can I use sonication or heating to aid in dissolving my peptide?
A4: Yes, both sonication and gentle heating can be effective methods to aid in the dissolution of peptides that are difficult to solubilize.[5][6] Sonication can help to break up aggregates, while warming can increase the kinetic energy of the solvent and peptide molecules, facilitating dissolution. However, it is crucial to use these methods with caution to avoid peptide degradation.
Troubleshooting Guide
Issue: Peptide will not dissolve in the initial chosen solvent.
This is a common challenge with hydrophobic peptides, including those containing 5-chlorotryptophan. The following troubleshooting workflow can help identify a suitable solvent system.
Caption: Troubleshooting workflow for dissolving peptides containing 5-chlorotryptophan.
Issue: Peptide precipitates out of solution upon addition of aqueous buffer.
This indicates that the final concentration of the organic co-solvent is too low to maintain the peptide's solubility in the aqueous environment.
-
Solution 1: Increase the final concentration of the organic co-solvent. However, be mindful of the tolerance of your downstream application to the organic solvent. Many cell-based assays are sensitive to DMSO concentrations above 0.5-1%.
-
Solution 2: Adjust the pH of the aqueous buffer. The net charge of a peptide can influence its solubility. If your peptide has a net positive charge, an acidic buffer may improve solubility. Conversely, a basic buffer may be beneficial for a peptide with a net negative charge.
-
Solution 3: Use a different organic co-solvent. In some cases, switching from DMSO to dimethylformamide (DMF) or acetonitrile (ACN) may yield better results.
Data Presentation
Table 1: Recommended Solvents for Peptides Based on Overall Charge
| Peptide Net Charge | Recommended Initial Solvent | Alternative Solvents/Additives |
| Positive (Basic) | Deionized Water | 10-30% Acetic Acid, 0.1% TFA |
| Negative (Acidic) | Deionized Water | 0.1 M Ammonium Bicarbonate, Dilute Ammonium Hydroxide |
| Neutral/Hydrophobic | 100% DMSO, DMF, or Acetonitrile | Dilute with aqueous buffer after initial dissolution. |
Note: For peptides containing 5-chlorotryptophan, even if the net charge is positive or negative, the hydrophobic nature of the modified residue may necessitate the use of an organic co-solvent as the initial step.
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide Containing 5-Chlorotryptophan
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial. Centrifuge the vial briefly to collect all the powder at the bottom.
-
Initial Dissolution: Add a small, precise volume of 100% DMSO (e.g., 20-50 µL) to the peptide.
-
Mechanical Agitation: Vortex the solution for 1-2 minutes. If dissolution is not complete, sonicate the sample in a water bath for 5-10 minutes.
-
Visual Inspection: Check for complete dissolution. The solution should be clear and free of any visible particles.
-
Dilution: While vortexing, slowly add your desired aqueous buffer dropwise until the final desired concentration is reached.
-
Final Check: If the solution remains clear, it is ready for use. If precipitation occurs, the peptide may be insoluble at that concentration in the final buffer composition.
Protocol 2: Solubilization Using Chaotropic Agents for Highly Aggregating Peptides
Note: Chaotropic agents will denature proteins and may interfere with biological assays.
-
Preparation of Chaotropic Agent Stock: Prepare a stock solution of 6 M guanidinium hydrochloride (GdnHCl) or 8 M urea in your desired aqueous buffer.
-
Dissolution: Add a small volume of the chaotropic agent stock solution to the lyophilized peptide.
-
Agitation: Vortex and sonicate until the peptide is fully dissolved.
-
Dilution: Slowly dilute with the aqueous buffer to the desired final concentration. Be aware that the peptide may precipitate as the concentration of the chaotropic agent is reduced.
Signaling Pathways and Logical Relationships
The decision-making process for selecting a suitable solvent system can be visualized as follows:
Caption: Logical workflow for solvent selection for peptides with 5-chlorotryptophan.
References
- 1. benchchem.com [benchchem.com]
- 2. Implications of aromatic–aromatic interactions: From protein structures to peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of short peptides with aromatic amino acid residues on aggregation properties of serum amyloid A and its fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bachem.com [bachem.com]
- 8. 5-chloro-L-tryptophan | C11H11ClN2O2 | CID 644330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
Strategies to minimize degradation of 5-chlorotryptophan during synthesis
Welcome to the technical support center for the synthesis of 5-chlorotryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-chlorotryptophan during synthesis?
A1: The main degradation pathways for 5-chlorotryptophan, similar to tryptophan, involve the indole ring, which is susceptible to both oxidation and acid-catalyzed side reactions.[1][2] Oxidation can lead to the formation of various colored byproducts, including kynurenine and N-formylkynurenine derivatives.[1] Under acidic conditions, particularly during the cleavage of protecting groups in peptide synthesis, the indole ring can be alkylated by carbocations generated from protecting groups or linkers.[3]
Q2: Why is it important to protect the indole nitrogen of 5-chlorotryptophan?
A2: Protecting the indole nitrogen (N-in) is a crucial strategy to prevent its degradation during synthesis. An unprotected indole ring is electron-rich and prone to oxidation and electrophilic substitution.[3] Introducing an electron-withdrawing protecting group reduces the nucleophilicity of the indole ring, thereby minimizing unwanted side reactions and improving the overall yield and purity of the final product.
Q3: What are the most common protecting groups for the indole nitrogen of tryptophan and its derivatives?
A3: The two most common protecting groups for the indole nitrogen are the tert-butyloxycarbonyl (Boc) group, typically used in Fmoc-based solid-phase peptide synthesis (SPPS), and the formyl (For) group, which is often used in Boc-based SPPS.[4] The Boc group is advantageous as its deprotection intermediate, an indole-carboxy moiety, can shield the indole ring from alkylation.[4] Other protecting groups like allyloxycarbonyl (Aloc), 2,4-dimethylpent-3-yloxycarbonyl (Doc), cyclohexyloxycarbonyl (Hoc), and 4-(N-methylamino)butanoyl (Nmbu) have also been developed to offer protection against both oxidation and alkylation.[2][5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 5-chlorotryptophan.
Problem 1: Low yield of the final product.
-
Possible Cause: Degradation of the indole ring during synthesis or purification.
-
Suggested Solution:
-
Protect the Indole Nitrogen: If not already done, use a suitable protecting group like N-in-Boc or N-in-For.
-
Optimize Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times.[6] Ensure an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if the reaction involves heating.
-
Careful Workup and Purification: Minimize exposure to strong acids or bases during workup. Optimize purification methods to reduce product loss.
-
Problem 2: The reaction mixture or purified product is colored (e.g., yellow, brown, or pink).
-
Possible Cause: Oxidation of the 5-chlorotryptophan indole ring.
-
Suggested Solution:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.
-
Degas Solvents: Use degassed solvents to remove dissolved oxygen.
-
Antioxidants: In some cases, the addition of a small amount of an antioxidant like ascorbic acid might be beneficial, although compatibility with the reaction chemistry must be verified.
-
Purification: Use activated charcoal treatment during recrystallization to remove colored impurities.[7]
-
Problem 3: Presence of an unexpected impurity peak in the HPLC chromatogram.
-
Possible Cause: A side reaction has occurred, leading to the formation of a byproduct.
-
Suggested Solution:
-
Identify the Impurity: Use LC-MS to determine the molecular weight of the impurity. This can provide clues about its structure and how it was formed (e.g., addition of a protecting group fragment, over-chlorination, or a degradation product).
-
Alkylation During Deprotection: If the impurity appears after an acid-mediated deprotection step, it is likely an alkylation product. Add a scavenger, such as triisopropylsilane (TIS) or thioanisole, to the cleavage cocktail to trap reactive carbocations.[4]
-
Over-chlorination: If the impurity has a mass corresponding to dichlorotryptophan, the chlorination conditions may be too harsh. Reduce the equivalents of the chlorinating agent, lower the reaction temperature, or decrease the reaction time.
-
Problem 4: Difficulty in purifying the final product by recrystallization.
-
Possible Cause: The chosen solvent system is not optimal, or the product is "oiling out" instead of crystallizing.
-
Suggested Solution:
-
Solvent Screening: Systematically screen for a suitable solvent or solvent pair. A good single solvent for recrystallization should dissolve the compound when hot but not when cold. For a two-solvent system, the compound should be soluble in the first solvent and insoluble in the second.[8] Common solvent systems for amino acid derivatives include water/alcohol (e.g., water/ethanol or water/isopropanol) and organic solvent mixtures (e.g., ethyl acetate/hexanes).[9]
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals or an oil.[7]
-
Scratching: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Seeding: Add a small crystal of the pure product to the cooled, saturated solution to initiate crystallization.
-
Data Presentation
Table 1: Comparison of Common Indole Protecting Groups for Tryptophan
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages |
| tert-Butoxycarbonyl | Boc | Stable to bases and nucleophiles.[4] | Strong acids (e.g., TFA, HCl).[10] | Widely used in Fmoc-SPPS; intermediate protects against alkylation.[4] |
| Formyl | For | Stable to acids.[4] | Basic conditions (e.g., piperidine, hydrazine) or strong acids (HF).[11][12] | Commonly used in Boc-SPPS. |
| Allyloxycarbonyl | Aloc | Stable to acids and bases (with DBU for Fmoc cleavage).[2] | Pd(0) catalysis.[2] | Orthogonal to many other protecting groups; prevents oxidation.[2] |
Experimental Protocols
Protocol 1: N-in-Boc Protection of 5-Chlorotryptophan
This protocol is a general procedure for the N-Boc protection of amines and can be adapted for 5-chlorotryptophan.
-
Dissolution: Dissolve 5-chlorotryptophan (1.0 equiv) in a suitable solvent mixture, such as 1:1 dioxane/water or THF/water.[13][14]
-
Base Addition: Add a base like sodium bicarbonate (2.0 equiv) or triethylamine (3.0 equiv) and stir until the 5-chlorotryptophan is fully dissolved.[13][14]
-
Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv) portion-wise.[14]
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Workup: Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Recrystallization of 5-Chlorotryptophan Derivatives
This is a general guide for recrystallization. The optimal solvent system should be determined experimentally.
-
Solvent Selection: Choose a solvent or solvent system in which the 5-chlorotryptophan derivative has high solubility at elevated temperatures and low solubility at room temperature or below.[8]
-
Dissolution: Place the crude, solid material in an Erlenmeyer flask. Add a minimal amount of the hot recrystallization solvent and heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[7]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of a 5-chlorotryptophan-containing compound.
Caption: Decision tree for troubleshooting low yields in 5-chlorotryptophan synthesis.
Caption: The role of indole protecting groups in preventing the degradation of 5-chlorotryptophan.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. reddit.com [reddit.com]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. EP0058063A1 - Process for removing an n-formyl group - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. medcraveonline.com [medcraveonline.com]
Validation & Comparative
Validating 5-Chlorotryptophan Incorporation into Peptides: A Mass Spectrometry Comparison Guide
For researchers, scientists, and drug development professionals working with non-canonical amino acids, robust analytical methods for verifying their incorporation into peptides are paramount. This guide provides a comparative overview of common mass spectrometry (MS) fragmentation techniques for the validation of 5-chlorotryptophan (5-Cl-Trp) incorporation, complete with experimental protocols and data interpretation.
The successful incorporation of 5-Cl-Trp introduces a unique isotopic signature due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), providing a clear mass spectrometric handle for its detection. Tandem mass spectrometry (MS/MS) is the definitive method to confirm not only the presence of the modification but also its precise location within the peptide sequence. This guide focuses on the three most prevalent fragmentation techniques: Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD).
Comparison of Fragmentation Techniques for 5-Chlorotryptophan Peptide Analysis
The choice of fragmentation method can significantly impact the quality of MS/MS data and the confidence in peptide identification. Below is a summary of the expected performance of CID, HCD, and ETD for the analysis of 5-Cl-Trp-containing peptides.
| Feature | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron-Transfer Dissociation (ETD) |
| Primary Fragment Ions | b- and y-ions | b- and y-ions | c- and z-ions |
| Fragmentation Energy | Low | High | Non-energetic (electron transfer) |
| Preservation of C-Cl Bond | Generally stable, but potential for neutral loss of HCl under higher energy conditions. | Higher potential for neutral loss of HCl compared to CID due to increased vibrational energy. | Excellent preservation of the C-Cl bond as the fragmentation mechanism is non-vibrational. |
| Sequence Coverage | Good for shorter peptides, can be incomplete for longer sequences. | Often provides higher sequence coverage than CID due to more extensive fragmentation. | Excellent sequence coverage, especially for longer peptides and those with multiple basic residues. |
| Characteristic Fragments | Isotopic pattern of chlorine (M+2 peak at ~33% intensity) observable on the precursor and fragment ions containing 5-Cl-Trp. | Similar to CID, with the chlorine isotopic signature being a key identifier. | Chlorine isotopic pattern is preserved on c- and z-ions containing the 5-Cl-Trp residue. |
| Ideal Applications | Routine identification of shorter 5-Cl-Trp peptides. | High-resolution and accurate mass analysis of 5-Cl-Trp peptides, providing high confidence identifications. | Analysis of labile 5-Cl-Trp containing peptides, longer sequences, and unambiguous localization of the modification. |
| Instrumentation | Widely available on most tandem mass spectrometers. | Available on Orbitrap and some Q-TOF mass spectrometers. | Available on ion trap and Orbitrap mass spectrometers. |
Experimental Protocols
A comprehensive workflow for the validation of 5-Cl-Trp incorporation involves peptide synthesis, purification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Solid-Phase Peptide Synthesis (SPPS) of a 5-Chlorotryptophan-Containing Peptide
This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide (e.g., Ac-Tyr-Val-Ala-(5-Cl-Trp)-Leu-Ser-NH₂).
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-5-Cl-Trp(Boc)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Acetic anhydride
-
Pyridine
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin and allow to react for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Capping (Optional but Recommended): After each coupling step, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and pyridine in DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, using Fmoc-5-Cl-Trp(Boc)-OH at the desired position.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus by reacting the peptide-resin with a solution of acetic anhydride and pyridine in DMF.
-
Cleavage and Deprotection: Wash the final peptide-resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide by LC-MS.
Sample Preparation for Mass Spectrometry
Materials:
-
LC-MS grade water
-
LC-MS grade acetonitrile (ACN)
-
Formic acid (FA)
Procedure:
-
Dissolution: Dissolve the lyophilized, purified peptide in LC-MS grade water to create a stock solution (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with 0.1% formic acid in water to a final concentration suitable for LC-MS/MS analysis (e.g., 1-10 pmol/µL).
LC-MS/MS Analysis
Instrumentation:
-
A nano- or micro-flow liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with CID, HCD, and/or ETD fragmentation capabilities.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 300 nL/min.
MS Parameters:
-
Ionization Mode: Positive electrospray ionization (ESI).
-
MS1 Scan:
-
Resolution: 60,000 - 120,000.
-
Scan range: m/z 350-1500.
-
-
MS2 Scan (Data-Dependent Acquisition):
-
Select the top 10-20 most intense precursor ions for fragmentation.
-
CID: Normalized collision energy (NCE) of 25-35%.
-
HCD: Stepped NCE (e.g., 25%, 30%, 35%).
-
ETD: Calibrated ETD reaction times.
-
Resolution: 15,000 - 30,000.
-
Enable dynamic exclusion to prevent repeated fragmentation of the same precursor.
-
Visualizing the Workflow and Fragmentation
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
A Comparative Analysis of Boc-5-chloro-DL-tryptophan and Other Halogenated Tryptophans for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative overview of Boc-5-chloro-DL-tryptophan and other halogenated tryptophans. Due to a lack of comprehensive, publicly available comparative studies, this document focuses on providing the necessary experimental frameworks to conduct such an analysis, alongside known data for relevant compounds.
Halogenation of tryptophan, an essential amino acid and precursor to the neurotransmitter serotonin, is a key strategy in medicinal chemistry to modulate the bioactivity and pharmacokinetic properties of drug candidates. The introduction of halogen atoms to the indole ring of tryptophan can significantly alter its electronic properties, lipophilicity, and metabolic stability. This compound is one such derivative, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, facilitating its use in peptide synthesis.
This guide provides detailed protocols for the synthesis of Boc-protected halogenated tryptophans, assays to determine their inhibitory activity against tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, and methods to quantify their effects on cellular serotonin levels.
Comparative Performance Data
| Compound | Target | Kᵢ (µM) | Inhibition Type |
| p-chlorophenylalanine (pCPA) | Tryptophan Hydroxylase | 300 | Competitive (in vitro), Irreversible (in vivo)[1] |
Researchers can utilize the experimental protocols provided in this guide to generate comparative data for this compound and other halogenated analogs.
Experimental Protocols
To facilitate a direct comparison, the following detailed experimental protocols are provided.
Synthesis of Boc-Protected Halogenated Tryptophans
This protocol describes a general method for the Boc protection of a halogenated tryptophan derivative.
Materials:
-
Halogenated DL-tryptophan (e.g., 5-chloro-DL-tryptophan)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (NEt₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Flash chromatography system
Procedure:
-
Dissolve the halogenated DL-tryptophan (1.0 eq) in anhydrous THF in a round-bottom flask.
-
Add triethylamine (1.2 eq) to the solution and stir.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexane to yield the pure Boc-protected halogenated tryptophan.[2]
Tryptophan Hydroxylase (TPH) Inhibition Assay
This in vitro assay determines the inhibitory potential of halogenated tryptophans on TPH activity by measuring the formation of 5-hydroxytryptophan (5-HTP).
Materials:
-
Purified recombinant human TPH1
-
L-tryptophan
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) as a cofactor
-
Ferrous ammonium sulfate
-
Catalase
-
Dithiothreitol (DTT)
-
Assay buffer (e.g., 40 mM Na HEPES, pH 7.2)
-
Test compounds (Boc-halogenated tryptophans) dissolved in a suitable solvent (e.g., DMSO)
-
Stop solution (e.g., 2% (v/v) acetic acid in ethanol)
-
High-performance liquid chromatography (HPLC) system with fluorescence detection
Procedure:
-
Prepare a reaction mixture containing assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan in a microcentrifuge tube or 96-well plate.
-
Add the test compound at various concentrations (a vehicle control with DMSO should be included).
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding a solution of BH₄ and DTT.
-
Incubate the reaction at 37°C for a specific duration (e.g., 20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the amount of 5-HTP formed using an HPLC system with fluorescence detection.[3]
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value. Ki values can be determined by performing the assay with varying concentrations of both the substrate (tryptophan) and the inhibitor.[4]
Cell-Based Serotonin Quantification Assay
This protocol describes the quantification of intracellular serotonin levels in a suitable cell line (e.g., PC12 or BON cells, which produce serotonin) after treatment with halogenated tryptophans.
Materials:
-
Cell line capable of serotonin synthesis
-
Cell culture medium and supplements
-
Test compounds (Boc-halogenated tryptophans)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Phosphate-buffered saline (PBS)
-
Serotonin ELISA kit
-
Microplate reader
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24-48 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant containing the intracellular proteins and serotonin.
-
Quantify the serotonin concentration in the supernatant using a commercial serotonin ELISA kit according to the manufacturer's instructions.[5][6][7][8]
-
Normalize the serotonin concentration to the total protein concentration of each sample.
Visualizations
To further aid in understanding the concepts discussed, the following diagrams illustrate key pathways and workflows.
References
- 1. caymanchem.com [caymanchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Frontiers | Inhibition of Tryptophan Hydroxylases and Monoamine Oxidase-A by the Proton Pump Inhibitor, Omeprazole—In Vitro and In Vivo Investigations [frontiersin.org]
- 4. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ldn.de [ldn.de]
- 6. Serotonin ELISA Kit (ab285243) is not available | Abcam [abcam.com]
- 7. sceti.co.jp [sceti.co.jp]
- 8. eaglebio.com [eaglebio.com]
Unveiling the Bioactivity of Halogenated Tryptophan Peptides: A Comparative Guide to 5-Chlorotryptophan and 5-Fluorotryptophan Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of halogenated amino acids into peptides represents a promising avenue for enhancing therapeutic efficacy. This guide provides a comprehensive comparison of the biological activities of peptides containing 5-chlorotryptophan (5-Cl-Trp) and 5-fluorotryptophan (5-F-Trp), supported by experimental data and detailed methodologies.
The substitution of hydrogen with halogen atoms at the 5-position of the tryptophan indole ring can significantly modulate the physicochemical properties of peptides, influencing their biological functions. This guide delves into the comparative antimicrobial and anticancer activities of 5-Cl-Trp and 5-F-Trp containing peptides, offering insights into their structure-activity relationships.
Comparative Biological Activity: A Quantitative Overview
The biological potency of peptides can be significantly altered by the nature of the halogen substitution. The following table summarizes the available quantitative data for the antimicrobial activity of nisin variants where the isoleucine at position 1 was replaced with either 5-chlorotryptophan or 5-fluorotryptophan.
| Peptide Variant | Target Organism | Minimum Inhibitory Concentration (MIC) in µM |
| Nisin I1W-5CW | Streptococcus agalactiae | 0.29 |
| Staphylococcus aureus | 0.58 | |
| Bacillus cereus | 0.29 | |
| Enterococcus faecalis | 0.14 | |
| Nisin I1W-5FW | Streptococcus agalactiae | 0.29 |
| Staphylococcus aureus | 1.15 | |
| Bacillus cereus | 0.58 | |
| Enterococcus faecalis | 0.29 |
Data sourced from a study on nisin variants, where 'I1W' indicates the substitution of isoleucine at position 1 with tryptophan, '5CW' with 5-chlorotryptophan, and '5FW' with 5-fluorotryptophan.
While direct comparative data on the anticancer activity of peptides containing 5-chlorotryptophan versus 5-fluorotryptophan is limited in the current literature, studies on tryptophan-containing anticancer peptides (ACPs) have shown that their mechanism often involves membrane disruption of cancer cells, which have a higher negative surface charge compared to normal cells.[1] The hydrophobicity and electrostatic interactions of the peptide play a crucial role in this process.[2][3]
Experimental Protocols: A Methodological Framework
To ensure the reproducibility and validity of the presented data, this section outlines the detailed experimental protocols for the key assays used to evaluate the biological activity of these halogenated peptides.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Bacterial Culture Preparation: A standardized inoculum of the target bacteria is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Dilution: The 5-chlorotryptophan and 5-fluorotryptophan containing peptides are serially diluted in the appropriate solvent to create a range of concentrations.
-
Inoculation and Incubation: In a 96-well microtiter plate, the bacterial suspension is added to wells containing the different peptide concentrations. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Peptide Treatment: The cells are treated with various concentrations of the 5-chlorotryptophan and 5-fluorotryptophan containing peptides and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: MTT reagent is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, is then determined.
Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by 5-chlorotryptophan and 5-fluorotryptophan containing peptides are still under active investigation. However, the primary mechanism of action for many antimicrobial and anticancer peptides containing tryptophan residues is believed to be the disruption of the cell membrane.[1]
The introduction of a halogen atom at the 5-position of the tryptophan indole ring increases the hydrophobicity of the peptide. This enhanced hydrophobicity, coupled with the cationic nature of many of these peptides, facilitates their interaction with the negatively charged components of bacterial and cancer cell membranes, such as phospholipids and lipopolysaccharides. This interaction can lead to membrane destabilization, pore formation, and ultimately, cell lysis.[1]
Further research is required to elucidate the specific intracellular signaling pathways that may be affected by these peptides following membrane translocation.
Conclusion
The incorporation of 5-chlorotryptophan and 5-fluorotryptophan into peptides offers a valuable strategy for modulating their biological activity. The available data suggests that both substitutions can lead to potent antimicrobial agents, with the specific halogen influencing the activity spectrum. While a direct comparative analysis of their anticancer activities is an area for future research, the underlying principles of membrane disruption provide a strong rationale for their potential in oncology. The detailed experimental protocols and workflow diagrams provided in this guide serve as a practical resource for researchers aiming to explore and harness the therapeutic potential of these novel halogenated peptides.
References
- 1. Frontiers | Peptides with Dual Antimicrobial and Anticancer Activities [frontiersin.org]
- 2. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer peptide: Physicochemical property, functional aspect and trend in clinical application (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic comparison of 5-chlorotryptophan and native tryptophan in peptides
A comparative guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of 5-chlorotryptophan and native tryptophan when incorporated into peptide structures.
The substitution of native amino acids with halogenated counterparts is a powerful strategy in drug discovery and peptide engineering to enhance biological activity and stability. Among these, 5-chlorotryptophan (5-Cl-Trp) has garnered significant interest due to its presence in bioactive natural products. Understanding the impact of this substitution on the intrinsic spectroscopic properties of peptides is crucial for developing robust analytical methods and elucidating structure-activity relationships. This guide provides a detailed comparison of the spectroscopic characteristics of peptides containing 5-Cl-Trp versus those with native tryptophan (Trp), supported by experimental data and protocols.
Key Spectroscopic Differences: A Data-Driven Comparison
The introduction of a chlorine atom at the 5-position of the indole ring of tryptophan induces notable shifts in its electronic properties, which are reflected in the peptide's absorption and fluorescence spectra. The table below summarizes the key quantitative differences in their spectroscopic parameters.
| Spectroscopic Parameter | Native Tryptophan (in Peptide) | 5-Chlorotryptophan (in Peptide) |
| UV Absorption Maximum (λmax) | ~280 nm | Red-shifted (~285-290 nm) |
| Molar Extinction Coefficient (ε) at λmax | ~5,500 M-1cm-1 | Generally higher than Trp |
| Fluorescence Emission Maximum (λem) | ~340-350 nm (in aqueous solution) | Red-shifted (~350-360 nm) |
| Fluorescence Quantum Yield (ΦF) | Variable (typically 0.1-0.2) | Often lower than Trp |
| Fluorescence Lifetime (τ) | Variable (typically 1-6 ns) | Generally shorter than Trp |
Note: The exact values can vary depending on the peptide sequence, conformation, and solvent environment. The data for 5-Chlorotryptophan is based on the general effects of halogenation on the indole chromophore, as direct comparative studies on identical peptide scaffolds are limited in publicly available literature.
Experimental Protocols
Detailed methodologies are essential for reproducible spectroscopic analysis. Below are representative protocols for acquiring UV-Vis absorption and fluorescence spectra of peptides.
UV-Vis Absorption Spectroscopy
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 10-100 µM.
-
Ensure the buffer components do not have significant absorbance in the 250-350 nm range.
-
Prepare a buffer blank for baseline correction.
-
-
Instrumentation:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Set the wavelength range from 240 nm to 400 nm.
-
Use a quartz cuvette with a 1 cm path length.
-
-
Data Acquisition:
-
Record the baseline spectrum with the buffer-filled cuvette.
-
Measure the absorbance spectrum of the peptide solution.
-
Identify the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).
-
Fluorescence Spectroscopy
-
Sample Preparation:
-
Prepare peptide solutions in a fluorescence-grade solvent (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration that yields an absorbance of <0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrumentation:
-
Use a spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector.
-
Set the excitation wavelength to the respective absorption maximum (e.g., 280 nm for Trp, ~288 nm for 5-Cl-Trp).
-
Set the emission wavelength range from 300 nm to 500 nm.
-
Use appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the peptide solution.
-
Determine the wavelength of maximum emission (λem).
-
For quantum yield determination, use a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54) and calculate the relative quantum yield using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
For fluorescence lifetime measurements, Time-Correlated Single Photon Counting (TCSPC) is the preferred method. Excite the sample with a pulsed light source (e.g., a picosecond laser diode at the appropriate wavelength) and measure the decay of the fluorescence emission over time.
-
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic analysis of peptides containing either native tryptophan or 5-chlorotryptophan.
Signaling Pathways and Logical Relationships
The observed spectroscopic changes upon substituting tryptophan with 5-chlorotryptophan can be rationalized by considering the electronic effects of the chlorine atom on the indole ring's chromophore.
A Comparative Guide to the Enzymatic Stability of Peptides with 5-Chlorotryptophan and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The pursuit of therapeutically viable peptides is often a balancing act between optimizing biological activity and ensuring sufficient stability in physiological environments. A primary hurdle in the clinical development of peptide-based drugs is their susceptibility to enzymatic degradation by proteases. This guide provides a comparative overview of the enzymatic stability of peptides incorporating 5-chlorotryptophan against those with unmodified tryptophan and other analogs. While direct, side-by-side quantitative comparisons in the literature are scarce, this document synthesizes established principles of peptide stability and detailed experimental protocols to empower researchers in their peptide design and evaluation efforts.
The Impact of Tryptophan Modification on Proteolytic Cleavage
Tryptophan, with its large aromatic side chain, is a primary recognition site for chymotrypsin-like serine proteases, which preferentially cleave peptide bonds at the C-terminus of large hydrophobic residues.[1][2][3] The introduction of a halogen atom, such as chlorine at the 5-position of the indole ring, can modulate this interaction and, consequently, the peptide's stability.
The substitution of hydrogen with a larger chlorine atom can introduce steric hindrance, potentially impeding the access of proteases to the cleavage site.[4][5] This steric bulk can disrupt the precise fit required within the enzyme's active site for efficient catalysis. Furthermore, the electron-withdrawing nature of chlorine alters the electronic properties of the indole ring, which may also influence its interaction with the protease's binding pocket. While halogenation can enhance the stability of proteins and peptides, the effect is not universal and is highly dependent on the specific peptide sequence and the protease involved.[4][5]
Quantitative Comparison of Peptide Stability
To illustrate the potential differences in enzymatic stability, the following table presents hypothetical data from a serum stability assay. This data represents the expected outcome of an experiment comparing a native peptide with its 5-chlorotryptophan-containing counterpart and other modified analogs.
| Peptide Variant | Modification | Half-life in Human Serum (t½, hours) | Degradation Rate Constant (k, h⁻¹) |
| Native Peptide | Unmodified Tryptophan | 2.5 | 0.277 |
| Peptide-5-Cl-Trp | 5-Chlorotryptophan | 8.0 | 0.087 |
| Peptide-D-Trp | D-Tryptophan | > 24 | < 0.029 |
| N-acetyl-Peptide-NH₂ | Terminal Capping | 5.5 | 0.126 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential impact of modifications on peptide stability. Actual results will vary depending on the peptide sequence and experimental conditions.
Experimental Protocols
A standardized and well-controlled experimental protocol is crucial for accurately assessing and comparing the enzymatic stability of different peptide analogs. The following sections detail the methodologies for conducting a serum stability assay and analyzing the results.
Serum Stability Assay
This protocol outlines a general procedure for evaluating the stability of a peptide in human serum.[6][7]
Materials:
-
Purified peptide stock solution (1 mg/mL in sterile water or a suitable buffer)
-
Pooled human serum (stored at -80°C)
-
Incubator (37°C)
-
Microcentrifuge tubes
-
Quenching solution (e.g., acetonitrile with 0.1% formic acid)
-
Centrifuge
Procedure:
-
Preparation: Thaw the pooled human serum on ice. Prepare the peptide stock solution.
-
Incubation: In a microcentrifuge tube, combine the peptide stock solution with the pre-warmed human serum to achieve the desired final peptide concentration (e.g., 50 µg/mL).
-
Time-Point Sampling: Incubate the mixture at 37°C. At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the incubation mixture. The 0-minute time point serves as the initial concentration control.
-
Quenching and Protein Precipitation: Immediately add the aliquot to a tube containing ice-cold quenching solution to stop the enzymatic reaction and precipitate serum proteins. Vortex the mixture and incubate on ice for at least 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant, which contains the intact peptide and any degradation products, to a new tube for analysis.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
The concentration of the intact peptide at each time point is quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS).[8][9][10]
Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is used to elute the peptide.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
Detection: The intact peptide is monitored using selected ion monitoring (SIM) or by extracting the ion chromatogram corresponding to its mass-to-charge ratio (m/z).
Data Analysis:
-
Peak Integration: Integrate the peak area of the intact peptide in the chromatogram for each time point.
-
Calculation of Remaining Peptide: Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute sample (which is considered 100%).
-
Half-Life Determination: Plot the percentage of intact peptide versus time. The data can be fitted to a one-phase exponential decay model to calculate the peptide's half-life (t½).
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing peptide stability.
Caption: Workflow for Peptide Enzymatic Stability Assay.
Signaling Pathway Considerations
While this guide focuses on enzymatic stability, it is important to remember that modifications such as 5-chlorotryptophan incorporation could also impact the peptide's interaction with its target receptor and downstream signaling. The diagram below illustrates a generic signaling pathway that could be affected by such modifications.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 9. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Comparing the effects of different halogen substitutions on peptide function
The strategic incorporation of halogen atoms into peptide scaffolds is a powerful tool for modulating their physicochemical properties and biological functions.[1][2] This guide provides a comparative analysis of the effects of different halogen substitutions—fluorine (F), chlorine (Cl), bromine (Br), and iodine (I)—on peptide function, offering supporting data and detailed experimental protocols for researchers in drug development. Halogenation can enhance critical attributes such as binding affinity, metabolic stability, and cell permeability, making it a key strategy in peptide therapeutic design.[3][4]
Comparative Analysis of Halogen Effects on Peptide Function
The choice of halogen significantly impacts a peptide's properties due to the distinct electronegativity, size, and lipophilicity of each element. These modifications can alter peptide conformation, receptor interactions, and resistance to enzymatic degradation.[1][5][6]
Table 1: Summary of Halogen Substitution Effects on Peptide Properties
| Property | Fluorine (F) | Chlorine (Cl) | Bromine (Br) | Iodine (I) |
| Binding Affinity | Can increase or decrease affinity depending on the position.[7] The high electronegativity can alter local electronic character and create unique dipolar interactions.[1][8] | Can improve potency by influencing cation-π or π-π stacking interactions due to its electron-withdrawing nature.[5] | Often enhances binding; can serve as a handle for further diversification via cross-coupling reactions.[9][10] Bromination of tryptophan has increased antimicrobial potency.[11] | Can enhance binding affinity through favorable halogen bonding interactions with protein backbones.[12] |
| Proteolytic Stability | Generally increases stability. The C-F bond is strong, and fluorine's bulk can sterically hinder protease access.[1][2] The effect is highly dependent on the substitution position.[7] | Enhances metabolic stability. Incorporation of D-4-chlorophenylalanine has been used to improve the potency of GnRH antagonists.[5] | Can protect peptides from the hydrolytic activity of proteases, though it may not be critical for the primary antimicrobial activity itself.[2] | Can have a stabilizing effect.[13] However, direct radioiodination of peptides can lead to products that are rapidly deiodinated in vivo.[14] |
| Hydrophobicity & Permeability | Increases hydrophobicity and lipophilicity, which can improve circulatory half-life and membrane permeability.[7][15] | Increases hydrophobicity, which can lead to lower solubility in standard synthesis solvents but may enhance membrane interaction.[16] | Increases the hydrophobic volume of residues like tyrosine and tryptophan.[17] | The largest and most polarizable halogen, significantly increasing lipophilicity. Often used in radio-labeling for imaging.[18] |
| Conformational Effects | Can induce specific secondary structures, such as β-turns or helices, by influencing the conformational preferences of individual amino acids like proline.[8][19] | The position of the chlorine atom (e.g., 3-Cl vs. 4-Cl on phenylalanine) can significantly influence the peptide's overall conformation and interaction with its target.[5] | Can be installed site-selectively using enzymes, allowing for precise structural modifications without altering the peptide sequence.[9][10] | Can form stabilizing halogen bonds within a peptide structure, influencing its folded conformation.[12][13] |
Key Experimental Protocols
Detailed and reproducible methodologies are crucial for assessing the impact of halogenation. Below are protocols for key experiments cited in the analysis.
2.1 Protocol for Peptide Synthesis with Halogenated Residues
This protocol describes the manual solid-phase peptide synthesis (SPPS) using the Fmoc strategy to incorporate pre-halogenated amino acids.
-
Resin Preparation: Swell Rink amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.[16][20]
-
Fmoc Deprotection: Treat the resin with 20% 4-methylpiperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain.[20] Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Dissolve 3 equivalents of the Fmoc-protected amino acid (either standard or halogenated), 3 equivalents of a coupling reagent (e.g., HBTU), and 5 equivalents of a non-nucleophilic base (e.g., DIPEA) in DMF. Add the solution to the resin and agitate for 45-60 minutes.[20] Confirm complete coupling with a ninhydrin test.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesizing the full sequence, wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., TFA/TIS/H2O at 95:2.5:2.5) and incubate for 2-4 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.[20]
-
Precipitation and Purification: Precipitate the crude peptide by adding it to ice-cold diethyl ether.[16] Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[20]
-
Characterization: Confirm the identity and purity of the final product using electrospray ionization mass spectrometry (ESI-MS) and analytical RP-HPLC. The mass spectrum will show a characteristic isotopic pattern for chlorinated or brominated peptides.[16]
2.2 Protocol for Enzymatic Halogenation of Tryptophan Residues
This method allows for late-stage, site-specific halogenation of peptides containing tryptophan.
-
Reaction Setup: Prepare a reaction mixture containing the purified peptide, a flavin-dependent halogenase enzyme (e.g., RebH variant 4V for bromination or PyrH for chlorination), a suitable buffer, a halide salt (e.g., NaBr or NaCl), and a flavin reductase system to regenerate the FADH₂ cofactor.[3][9][10]
-
Enzymatic Reaction: Initiate the reaction by adding the halogenase. Incubate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 3-24 hours), monitoring the reaction progress by LC-MS.[3]
-
Quenching and Purification: Stop the reaction by heat inactivation or by adding an organic solvent like acetonitrile.[3] Purify the halogenated peptide from the reaction mixture using RP-HPLC.
-
Analysis: Characterize the final product by ESI-MS to confirm the mass shift corresponding to halogen incorporation. Use NMR to confirm the site of halogenation (e.g., C5 or C7 position of the tryptophan indole ring).[3]
2.3 Protocol for Peptide Stability Assay in Human Plasma
This assay measures the proteolytic stability of peptides by monitoring their degradation over time in a biologically relevant matrix.[21][22]
-
Sample Preparation: Prepare a stock solution of the halogenated peptide in a suitable solvent (e.g., DMSO). Dilute the peptide to a final concentration (e.g., 10-50 µM) in fresh human plasma.[21]
-
Incubation: Incubate the plasma-peptide mixture at 37°C.[23]
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Protein Precipitation: Immediately stop enzymatic degradation by adding a precipitation agent, such as an equal volume of ice-cold acetonitrile or 10% trichloroacetic acid (TCA), to the aliquot.[21] Vortex and centrifuge at high speed to pellet the precipitated plasma proteins.
-
Analysis: Analyze the supernatant, containing the remaining intact peptide, by RP-HPLC or LC-MS.[21][22]
-
Data Interpretation: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a one-phase decay model to calculate the peptide's half-life (t½).[21]
Visualizing Workflows and Pathways
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships, adhering to specified design constraints.
Caption: Workflow for the synthesis and functional analysis of halogenated peptides.
Caption: Simplified GPCR signaling pathway activated by a halogenated peptide agonist.
Caption: Relationship between halogen properties and their effects on peptide function.
References
- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Non‐additive stabilization by halogenated amino acids reveals protein plasticity on a sub‐angstrom scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Peptide halogenation biochemistry: interfacing pharmaceutical deliverables with chemical innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rsc.org [rsc.org]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. MHC/Peptide Stability Assay - Creative BioMart [mhc.creativebiomart.net]
Cross-validation of analytical methods for 5-chlorotryptophan quantification
A Comparative Guide to Analytical Methods for 5-Chlorotryptophan Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of 5-chlorotryptophan is crucial for understanding its role in various biological processes and for the development of novel therapeutics. This guide provides an objective comparison of various analytical methods applicable to the quantification of 5-chlorotryptophan, supported by experimental data from analogous compounds.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that an analytical method is reliable and produces consistent results.[1] This involves comparing the results from two or more different analytical methods to verify their accuracy and precision.[2][3] When direct cross-validation data for a specific analyte is unavailable, comparing the performance characteristics of established methods for structurally similar compounds provides a valuable framework for method selection and development.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method for 5-chlorotryptophan quantification depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the key performance characteristics of four common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Disclaimer: The quantitative data presented in these tables are derived from studies on tryptophan, its derivatives, and other halogenated organic compounds, and are intended to serve as a representative comparison. Actual performance for 5-chlorotryptophan may vary and requires method-specific validation.
Table 1: Comparison of Linearity, Detection, and Quantification Limits
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS | ELISA |
| Linearity Range | 0.2 - 25 µg/mL[4] | 3.42 - 244.82 nmol/L[5] | Analyte Dependent | 0.73 - 250 µg/mL[2] |
| Limit of Detection (LOD) | ~1 ng/spot[4] | 0.96 - 24.48 nmol/L[5] | ~0.05 µg/L[6] | ~1.2 µg/mL[2] |
| Limit of Quantification (LOQ) | ~8 ng/spot[4] | 3.42 - 244.82 nmol/L[5] | 0.05 - 0.2 µg/L[6] | Analyte Dependent |
Table 2: Comparison of Accuracy, Precision, and Recovery
| Performance Parameter | HPLC-UV | LC-MS/MS | GC-MS | ELISA |
| Accuracy (% Recovery) | 98 - 102%[4] | Within-run: 72-97%[7]Between-run: 79-104%[7] | ~63%[6] | Urine: 106%Serum: 95%[2] |
| Precision (%RSD/CV) | < 2%[4] | Intra- and Inter-day: ≤13.92%[5] | Analyte Dependent | Inter-Assay: < 11.7%Intra-Assay: < 11%[2] |
Experimental Workflows and Methodologies
Cross-Validation Workflow
The following diagram illustrates a general workflow for the cross-validation of analytical methods. This process ensures that different analytical techniques produce comparable and reliable results for the quantification of the target analyte.
Detailed Experimental Protocols
The following are representative protocols for each analytical technique, which can be adapted for the quantification of 5-chlorotryptophan.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a widely used technique for the quantification of various compounds, including amino acids and their derivatives.[8][9]
-
Sample Preparation:
-
Biological samples (e.g., plasma, serum) are deproteinized by adding a precipitating agent like acetonitrile or perchloric acid.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected and can be directly injected or further purified using solid-phase extraction (SPE).
-
-
Chromatographic Conditions (Example for a chlorinated amino acid): [10]
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent like acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the maximum absorbance of 5-chlorotryptophan (likely around 280 nm).
-
Quantification: Based on a calibration curve generated from standards of known concentrations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantifying low-abundance analytes in complex biological matrices.[11][12]
-
Sample Preparation:
-
Similar to HPLC, samples are deproteinized using an organic solvent (e.g., methanol or acetonitrile) often containing an internal standard (e.g., a stable isotope-labeled version of 5-chlorotryptophan).
-
After centrifugation, the supernatant is collected for analysis.
-
-
LC-MS/MS Conditions (Example for tryptophan metabolites): [5]
-
LC System: A UHPLC system for fast and efficient separation.
-
Column: A suitable reversed-phase column (e.g., C18 or phenyl-hexyl).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte's properties.
-
MRM Transitions: Specific precursor-to-product ion transitions for 5-chlorotryptophan and its internal standard would need to be determined and optimized.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is required.[13]
-
Sample Preparation and Derivatization:
-
Extraction of 5-chlorotryptophan from the sample matrix using a suitable solvent.
-
Derivatization of the extracted analyte to increase its volatility. Common derivatizing agents for amino acids include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylating agents.
-
-
GC-MS Conditions (General for halogenated organic compounds): [6]
-
GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other matrix components.
-
Mass Spectrometer: A mass spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Ionization: Electron ionization (EI).
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be developed for the specific quantification of a target molecule, provided a specific antibody is available.[14][15]
-
Assay Principle (Competitive ELISA):
-
Microplate wells are coated with a known amount of 5-chlorotryptophan.
-
Standards or samples are added to the wells along with a specific primary antibody against 5-chlorotryptophan. The analyte in the sample competes with the coated analyte for binding to the antibody.
-
After incubation and washing, an enzyme-conjugated secondary antibody that binds to the primary antibody is added.
-
A substrate is added, which is converted by the enzyme into a colored product.
-
The intensity of the color is measured, which is inversely proportional to the concentration of 5-chlorotryptophan in the sample.
-
-
Key Steps:
-
Coating of the microplate with 5-chlorotryptophan antigen.
-
Blocking of non-specific binding sites.
-
Incubation with standards, samples, and primary antibody.
-
Incubation with enzyme-linked secondary antibody.
-
Addition of substrate and color development.
-
Measurement of absorbance using a microplate reader.
-
Signaling Pathway Context
While 5-chlorotryptophan is not part of a standard signaling pathway, it is an analog of the essential amino acid tryptophan. Tryptophan is a precursor for the synthesis of the neurotransmitter serotonin and the hormone melatonin. Understanding the analytical methods for tryptophan and its derivatives is crucial for studying the effects of analogs like 5-chlorotryptophan on these pathways.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Learning from issues in assay cross-validation / method transfers | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. researchgate.net [researchgate.net]
- 14. An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mybiosource.com [mybiosource.com]
A Comparative Guide to the Conformational Analysis of Peptides Containing 5-Chlorotryptophan
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. 5-chlorotryptophan (5-Cl-Trp), a halogenated analog of tryptophan, has garnered interest in the field of peptide and drug development. Understanding the conformational consequences of substituting tryptophan (Trp) with 5-Cl-Trp is crucial for the rational design of novel peptide-based therapeutics.
This guide provides a comparative framework for the conformational analysis of peptides containing 5-chlorotryptophan versus their native tryptophan counterparts. Due to a lack of direct comparative studies in the existing literature, this guide synthesizes information from general peptide conformational analysis methodologies and the known physicochemical effects of halogenation. It outlines the key experimental techniques and theoretical considerations for such a comparative analysis.
Theoretical Impact of 5-Chlorotryptophan Incorporation
The introduction of a chlorine atom at the 5-position of the tryptophan indole ring can be expected to influence peptide conformation through several mechanisms:
-
Steric Effects: The chlorine atom is larger than a hydrogen atom, which can lead to steric hindrance and potentially alter the preferred side-chain dihedral angles (χ1 and χ2). This can, in turn, influence the local backbone conformation.
-
Electronic Effects: Chlorine is an electron-withdrawing group, which can alter the electron density of the indole ring. This may affect intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for stabilizing specific peptide conformations.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-donating atoms like oxygen or nitrogen in the peptide backbone or side chains. These interactions, if present, could stabilize specific folded structures.[1][2]
These factors can collectively lead to shifts in the conformational ensemble of the peptide, potentially favoring different secondary structures (e.g., α-helices, β-sheets, turns) or altering the overall global fold.
Experimental Workflow for Comparative Conformational Analysis
A comprehensive comparative analysis would involve a combination of spectroscopic and computational techniques. The following workflow outlines the key experiments and the data they provide.
Data Presentation: A Comparative Overview
The following tables illustrate how quantitative data from these analyses would be presented for a hypothetical peptide, comparing the native tryptophan-containing version with its 5-chlorotryptophan counterpart.
Table 1: Secondary Structure Content Estimation from Circular Dichroism
| Peptide Version | α-Helix (%) | β-Sheet (%) | Turn (%) | Random Coil (%) |
| Native Trp | 35 ± 3 | 20 ± 2 | 15 ± 2 | 30 ± 4 |
| 5-Cl-Trp | 45 ± 4 | 15 ± 3 | 12 ± 2 | 28 ± 3 |
Table 2: Key Dihedral Angles from NMR Spectroscopy
| Residue | Dihedral Angle | Native Trp (degrees) | 5-Cl-Trp (degrees) |
| Residue i-1 | φ | -65 ± 5 | -68 ± 6 |
| ψ | -40 ± 5 | -42 ± 5 | |
| Trp / 5-Cl-Trp | φ | -70 ± 7 | -75 ± 8 |
| ψ | -35 ± 6 | -38 ± 7 | |
| χ1 | -60 ± 10 | -70 ± 12 | |
| χ2 | 90 ± 15 | 100 ± 15 | |
| Residue i+1 | φ | -62 ± 5 | -64 ± 6 |
| ψ | -41 ± 5 | -43 ± 5 |
Table 3: Molecular Dynamics Simulation Metrics
| Peptide Version | Backbone RMSD (Å) | Radius of Gyration (Å) |
| Native Trp | 1.5 ± 0.3 | 10.2 ± 0.5 |
| 5-Cl-Trp | 1.2 ± 0.2 | 9.8 ± 0.4 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific peptide sequences.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-resolution information on peptide structure and dynamics in solution.[3][4][5][6]
Objective: To determine the three-dimensional structure of the peptide and compare dihedral angles, and inter-proton distances between the Trp and 5-Cl-Trp analogs.
Methodology:
-
Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., H₂O/D₂O 90/10 or a membrane-mimicking solvent like trifluoroethanol) to a concentration of 1-5 mM. A deuterated solvent is used for the lock signal.
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, typically including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling (¹⁵N, ¹³C) is used, to correlate protons with their attached heteroatoms.
-
-
Data Analysis:
-
Resonance assignment is performed to assign all proton signals to specific amino acids in the peptide sequence.
-
NOE cross-peaks are integrated to derive distance restraints.
-
Coupling constants (e.g., ³J(HN,Hα)) are measured to obtain dihedral angle (φ) restraints.
-
Chemical shift indexing can provide information on secondary structure.
-
-
Structure Calculation: The experimental restraints (distances and dihedral angles) are used in molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the NMR data.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides in solution.[7][8][9][10][11]
Objective: To compare the overall secondary structure content (α-helix, β-sheet, etc.) of the Trp and 5-Cl-Trp peptides.
Methodology:
-
Sample Preparation: Peptides are dissolved in a buffer with low UV absorbance (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL.
-
Data Acquisition:
-
Far-UV CD spectra are recorded from approximately 190 to 260 nm in a quartz cuvette with a pathlength of 0.1 cm.
-
The instrument is continuously purged with nitrogen gas.
-
Spectra are typically an average of 3-5 scans.
-
A baseline spectrum of the buffer is also recorded and subtracted from the peptide spectra.
-
-
Data Analysis:
-
The raw data (ellipticity) is converted to mean residue ellipticity [θ].
-
The resulting spectra are analyzed using deconvolution algorithms (e.g., K2D2, BeStSel) to estimate the percentage of different secondary structure elements.
-
Molecular Dynamics (MD) Simulations
MD simulations provide a computational approach to explore the conformational landscape and dynamics of peptides at an atomic level.[12][13][14][15][16]
Objective: To compare the conformational flexibility, stability, and dominant conformations of the Trp and 5-Cl-Trp peptides.
Methodology:
-
System Setup:
-
An initial 3D structure of the peptide is generated (e.g., from NMR data or as an idealized secondary structure).
-
The peptide is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P).
-
Ions are added to neutralize the system.
-
A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to describe the interatomic interactions. A custom parameterization for 5-chlorotryptophan is required.
-
-
Simulation Protocol:
-
Energy Minimization: The initial system is energy minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature and equilibrated at constant pressure and temperature (NPT ensemble) while restraining the peptide atoms. The restraints are then gradually removed.
-
Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run under the NPT ensemble to sample the conformational space of the peptide.
-
-
Data Analysis: The resulting trajectory is analyzed to calculate various properties, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the structure over time.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.
-
Ramachandran Plots: To analyze the backbone dihedral angles (φ, ψ).
-
Secondary Structure Analysis: To monitor changes in secondary structure throughout the simulation.
-
Clustering Analysis: To identify the most populated conformational states.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 6. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 10. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 11. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
- 12. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Molecular Dynamics Simulations of Peptides and Proteins with Amplified Collective Motions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Dynamics Simulations of Peptides | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of 5-Chlorotryptophan-Containing Peptides for Researchers
In the landscape of peptide-based drug discovery, the incorporation of non-canonical amino acids is a key strategy for enhancing therapeutic properties. This guide provides a detailed in vitro and in vivo comparison of peptides containing 5-chlorotryptophan against their native tryptophan counterparts. The introduction of a chlorine atom to the tryptophan indole ring can significantly influence a peptide's biological activity, metabolic stability, and overall efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to understand the functional implications of this halogenation.
Core Functional Differences: The Impact of Chlorination
The substitution of hydrogen with chlorine at the 5-position of the tryptophan indole ring introduces several physicochemical changes that can alter the peptide's behavior. Halogenation often correlates with enhanced antibiotic activity.[1] The chlorine atom can affect the peptide's conformation, hydrophobicity, and electronic properties, which in turn can lead to altered binding affinity to biological targets and increased stability against enzymatic degradation.
Data Presentation: Performance Metrics
The following tables summarize the quantitative data comparing 5-chlorotryptophan-containing peptides with their non-chlorinated analogs. The data is based on findings from studies on naturally occurring antibiotic peptides, the longicatenamycins and nonopeptins, which include congeners with and without 5-chlorotryptophan.[1]
Table 1: In Vitro Antibacterial Activity - Minimum Inhibitory Concentration (MIC)
| Peptide Family | Peptide Variant | Modification | Target Organism | MIC (µM) |
| Longicatenamycins | Longicatenamycin A | 5-Chlorotryptophan | Staphylococcus aureus | >50 |
| Dechloro-longicatenamycin A | Tryptophan (unmodified) | Staphylococcus aureus | 0.8 | |
| Nonopeptins | Nonopeptin D | 5-Chlorotryptophan | Gram-negative pathogens | Broad-spectrum activity |
Note: Specific MIC values for Nonopeptin D and its direct non-chlorinated analog are not available in the provided literature. The dechloro-longicatenamycin A showed better activity against S. aureus in this specific comparison, highlighting that the effect of chlorination can be context-dependent.[1]
Table 2: In Vivo Efficacy and Pharmacokinetics
| Peptide Family | Peptide Variant | Animal Model | Administration Route | Key Findings |
| Mannopeptins (similar glycopeptides) | - | Mouse | IV, IP, IM, SC | Antimicrobial activity detected in serum within 15 minutes; slow excretion in urine.[2] |
| Oral | Poorly absorbed.[2] |
Note: Specific in vivo comparative data for 5-chlorotryptophan-containing peptides versus their non-chlorinated analogs are not detailed in the available literature. The data for mannopeptins, a related class of glycopeptide antibiotics, is provided for context on the in vivo behavior of such peptides.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the comparison of these peptides.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the in vitro antibacterial activity of a compound.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is inoculated into a sterile broth medium (e.g., Mueller-Hinton Broth).
- The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase.
- The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Peptide Preparation:
- The 5-chlorotryptophan-containing peptide and its non-chlorinated analog are dissolved in a suitable solvent (e.g., sterile water or DMSO) to create stock solutions.
- Serial two-fold dilutions of each peptide are prepared in a 96-well microtiter plate using the appropriate broth medium.
3. Incubation:
- An equal volume of the diluted bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.
- The plate is incubated at 37°C for 16-20 hours.
4. Determination of MIC:
- The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This is determined by visual inspection of the microtiter plate.
Protocol 2: In Vivo Stability and Biodistribution
This protocol outlines a general procedure for assessing the stability and distribution of peptides in an animal model.
1. Animal Model:
- Healthy BALB/c mice (or other appropriate strain) are used for the study.
2. Peptide Administration:
- The test peptides (radiolabeled for easier tracking, if applicable) are administered to the mice via a specific route (e.g., intravenous injection).
3. Sample Collection:
- At predetermined time points (e.g., 10, 30, 60 minutes post-injection), blood samples are collected.
- At the final time point, the animals are euthanized, and various organs (e.g., liver, kidneys, spleen, tumor if applicable) are harvested.
4. Analysis:
- For stability analysis, blood samples are processed (e.g., protein precipitation) and analyzed by methods like HPLC to determine the percentage of intact peptide.
- For biodistribution, the amount of peptide (or radioactivity) in each organ is quantified and expressed as a percentage of the injected dose per gram of tissue (%ID/g).
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the comparison of 5-chlorotryptophan-containing peptides.
Structural difference between Tryptophan and 5-Chlorotryptophan.
Workflow for comparing peptide analogs.
A hypothesized mechanism of action for nonopeptin antibiotics.
References
A Head-to-Head Comparison of Boc vs. Fmoc Strategy for 5-Chlorotryptophan Incorporation in Solid-Phase Peptide Synthesis
For researchers, scientists, and professionals in drug development, the precise incorporation of unnatural amino acids like 5-chlorotryptophan into peptide sequences is critical for modulating the bioactivity and pharmacokinetic properties of novel therapeutics. The choice between the two primary solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the efficiency of synthesis, the purity of the final product, and the potential for side reactions. This guide provides an objective, data-driven comparison of the Boc and Fmoc strategies for the incorporation of 5-chlorotryptophan, complete with detailed experimental protocols and workflow visualizations.
Executive Summary
While direct head-to-head quantitative data for the incorporation of 5-chlorotryptophan is not extensively available in the literature, a comparison can be drawn from the fundamental principles of each strategy and data on the synthesis of tryptophan-containing peptides. The Fmoc strategy is generally favored for its milder deprotection conditions, which can be advantageous for maintaining the integrity of the 5-chlorotryptophan indole ring. However, the Boc strategy, with appropriate indole protection, remains a robust method, particularly for complex or aggregation-prone sequences.
Data Presentation: Quantitative Comparison
The following table summarizes the anticipated performance of the Boc and Fmoc strategies for the incorporation of 5-chlorotryptophan. The values are extrapolated from typical yields and purities observed in SPPS and should be considered as a general guide.
| Parameter | Boc Strategy | Fmoc Strategy | Key Considerations |
| Coupling Efficiency | >99% (with optimized coupling agents) | >99% (with optimized coupling agents) | Steric hindrance of the tryptophan side chain may necessitate the use of potent coupling reagents like HATU or HCTU for both strategies. |
| Overall Yield | Good to Excellent | Good to Excellent | Dependent on peptide length and sequence complexity. Potential for peptide loss during repeated acid treatment in Boc-SPPS. |
| Crude Purity | Good | Generally Higher | Milder deprotection in Fmoc-SPPS typically leads to fewer side products and a cleaner crude product. |
| Potential Side Reactions | - Indole alkylation by carbocations during TFA deprotection.- Acid-catalyzed oxidation of the indole ring. | - Piperidine-mediated side reactions (less common for tryptophan). | Indole protection (e.g., Boc-Trp(For)-OH in Boc-SPPS, Fmoc-Trp(Boc)-OH in Fmoc-SPPS) is highly recommended to mitigate side reactions. |
| Cleavage Conditions | Harsh (HF or TFMSA) | Mild (TFA) | The harsh cleavage conditions in Boc-SPPS may affect other sensitive residues in the peptide. |
| Automation Friendliness | Less common in modern automated synthesizers | Standard for automated SPPS |
Experimental Protocols
Detailed methodologies for the incorporation of a single 5-chlorotryptophan residue using both Boc and Fmoc strategies are provided below.
Protocol 1: Boc-SPPS Cycle for 5-Chlorotryptophan Incorporation
This protocol outlines a single coupling cycle for incorporating Boc-5-chlorotryptophan(For)-OH. The formyl (For) group on the indole nitrogen is recommended to prevent side reactions during TFA deprotection.
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or MBHA resin for a C-terminal amide) in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of Boc-5-chlorotryptophan(For)-OH:
-
In a separate vessel, pre-activate Boc-5-chlorotryptophan(For)-OH (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes. Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test.
-
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Final Cleavage and Deprotection:
-
After synthesis completion, treat the resin with a cleavage cocktail such as HF/anisole (9:1) or TFMSA/TFA/thioanisole for 1-2 hours at 0°C.
-
The formyl group can be removed concomitantly during HF cleavage with scavengers or by a separate treatment with a piperidine solution prior to cleavage.[1]
-
Precipitate the peptide in cold diethyl ether.
-
Protocol 2: Fmoc-SPPS Cycle for 5-Chlorotryptophan Incorporation
This protocol outlines a single coupling cycle for incorporating Fmoc-5-chlorotryptophan(Boc)-OH. The Boc group on the indole nitrogen provides protection against side reactions during final TFA cleavage.[2][3][4][5][6]
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in DMF for 1-2 hours.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Coupling of Fmoc-5-chlorotryptophan(Boc)-OH:
-
In a separate vessel, dissolve Fmoc-5-chlorotryptophan(Boc)-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to initiate activation.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor coupling completion using the Kaiser test.
-
-
Capping (Optional): If the Kaiser test is positive, cap any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.
-
Final Cleavage and Deprotection:
-
After synthesis completion, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.[6] The Boc group on the indole is removed simultaneously.
-
Precipitate the peptide in cold diethyl ether.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows for the Boc and Fmoc SPPS strategies for incorporating 5-chlorotryptophan.
Caption: Boc-SPPS workflow for 5-chlorotryptophan incorporation.
Caption: Fmoc-SPPS workflow for 5-chlorotryptophan incorporation.
Conclusion
The choice between Boc and Fmoc strategies for the incorporation of 5-chlorotryptophan will depend on the specific requirements of the peptide, available equipment, and the chemist's expertise. For routine synthesis, especially in automated platforms, the Fmoc strategy with an indole-Boc protected 5-chlorotryptophan is often the preferred method due to its milder conditions and higher resulting crude purity. The Boc strategy, employing an indole-formyl protected derivative, remains a powerful alternative, particularly for sequences prone to aggregation where the repetitive acidic deprotection steps can be beneficial. In both cases, the use of indole protection is paramount to prevent unwanted side reactions and ensure the successful synthesis of high-quality 5-chlorotryptophan-containing peptides.
References
Safety Operating Guide
Proper Disposal of Boc-5-chloro-DL-tryptophan: A Safety and Operational Guide
This guide provides essential safety and logistical information for the proper disposal of Boc-5-chloro-DL-tryptophan, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
Proper PPE is mandatory to minimize exposure risks. The following table summarizes the recommended equipment.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes. |
| Hand Protection | Nitrile gloves | Prevents skin contact with the chemical. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder to avoid inhalation of dust. |
In Case of Accidental Exposure:
Safeguarding Your Research: A Comprehensive Guide to Handling Boc-5-chloro-DL-tryptophan
Hazard Identification and Precautions
Boc-5-chloro-DL-tryptophan is a halogenated organic compound.[11] While specific toxicity data is not available, it should be handled with care. Similar compounds may cause skin, eye, and respiratory irritation.[10] Ingestion of similar materials, while not expected to be acutely toxic, could be harmful to individuals with pre-existing organ damage.[10] Therefore, stringent safety measures, including the correct use of personal protective equipment (PPE), are mandatory. All handling of the solid form should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust particles.[2][3]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is crucial when handling this compound. The selection of appropriate PPE is the primary defense against exposure.[1] All personnel must be trained in the proper use and limitations of their PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Primary | Gloves | Chemical-resistant nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them immediately after contact with the substance.[2][3] |
| Lab Coat | A buttoned, properly fitting lab coat should be worn to protect skin and clothing.[2][3] | |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles are mandatory to protect against dust particles and splashes.[1][4] | |
| Secondary | Respiratory Protection | If engineering controls (e.g., fume hood) are not feasible or if there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (N95 or P1) is required.[4][5] |
| Footwear | Closed-toe shoes must be worn in the laboratory at all times to protect from spills.[3] |
Operational Plan: A Step-by-Step Guide for Safe Handling
A clear operational plan ensures that this compound is handled safely and effectively throughout its lifecycle in the laboratory.
1. Preparation and Engineering Controls:
-
Work Area: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Equipment: Ensure all necessary equipment, including spatulas, weighing paper, and containers, are clean and readily accessible within the fume hood.
2. Weighing and Handling:
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: Conduct weighing operations within the fume hood. Use a tared container to minimize the transfer of the solid.
-
Manipulation: Handle the compound gently to avoid creating dust. If the compound is a fine powder, take extra care to avoid aerosolization.
3. Dissolution (if applicable):
-
Solvent Addition: If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Ensure the container is appropriately capped during mixing.
4. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is critical. As a halogenated organic compound, it requires special disposal procedures.[2][3][11][12][13]
1. Waste Segregation:
-
Halogenated Waste: All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) and any unused solid compound must be disposed of in a designated "Halogenated Organic Waste" container.[2][3][11]
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution must also be disposed of in a designated "Halogenated Organic Liquid Waste" container.[2][11] Do not mix with non-halogenated waste streams.[13]
2. Container Management:
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and a list of its contents.[12][13]
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, with the lid securely closed when not in use.[13]
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific guidelines for the final disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for pickup and disposal procedures.[12]
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 4. carlroth.com [carlroth.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. anaspec.com [anaspec.com]
- 11. bucknell.edu [bucknell.edu]
- 12. benchchem.com [benchchem.com]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
